Zavegepant
Description
Structure
3D Structure
Propriétés
IUPAC Name |
N-[(2R)-3-(7-methyl-1H-indazol-5-yl)-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-1-oxopropan-2-yl]-4-(2-oxo-1H-quinolin-3-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H46N8O3/c1-24-19-25(20-28-23-37-40-33(24)28)21-32(35(46)43-17-15-42(16-18-43)29-9-11-41(2)12-10-29)39-36(47)44-13-7-26(8-14-44)30-22-27-5-3-4-6-31(27)38-34(30)45/h3-6,19-20,22-23,26,29,32H,7-18,21H2,1-2H3,(H,37,40)(H,38,45)(H,39,47)/t32-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVAPHYEOZSKJZ-JGCGQSQUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NN=C2)CC(C(=O)N3CCN(CC3)C4CCN(CC4)C)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1NN=C2)C[C@H](C(=O)N3CCN(CC3)C4CCN(CC4)C)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337918-83-8 | |
| Record name | Zavegepant [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1337918838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zavegepant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15688 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ZAVEGEPANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODU3ZAZ94J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zavegepant's Antagonistic Mechanism on Calcitonin Gene-Related Peptide Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zavegepant is a third-generation, high-affinity, selective, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine. Its therapeutic effect is derived from its ability to competitively and reversibly inhibit the CGRP receptor, thereby blocking the pro-migraine cascade initiated by the binding of the endogenous CGRP neuropeptide. This guide provides a detailed overview of this compound's mechanism of action, supported by quantitative pharmacological data, in-depth descriptions of key experimental methodologies, and visual representations of signaling pathways and experimental workflows.
Core Mechanism of Action at the CGRP Receptor
This compound exerts its pharmacological effect by directly competing with CGRP for binding to its receptor, a heterodimeric G-protein coupled receptor (GPCR) composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1). The binding of this compound to this complex prevents the conformational changes necessary for receptor activation and downstream signaling.[1]
The therapeutic consequences of this antagonism are threefold:
-
Inhibition of Neurogenic Inflammation: this compound blocks CGRP receptors on mast cells within the meninges, thereby preventing the release of inflammatory mediators that contribute to the pain and sensitization associated with migraine.[2]
-
Prevention of Cerebral Vasodilation: By antagonizing CGRP receptors on the smooth muscle cells of cerebral arteries, this compound inhibits the excessive vasodilation that is a hallmark of migraine attacks.[2]
-
Modulation of Pain Signaling: this compound interferes with the transmission of pain signals within the trigeminal nervous system by blocking CGRP receptors on postjunctional cells, which suppresses the CGRP-induced enhancement of pain signals from the periphery to the brain.[2]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and ex vivo pharmacological parameters of this compound, demonstrating its high affinity, potency, and selectivity for the human CGRP receptor.
| Parameter | Value | Assay Type | Cell/Tissue System |
| Binding Affinity (Ki) | 23 pM | Competitive Radioligand Binding | Human SK-N-MC cell membranes |
| Functional Potency (EC50) | 880 pM | Reversal of CGRP-induced vasodilation | Ex vivo human intracranial arteries |
| Receptor | Selectivity Fold vs. CGRP Receptor |
| Adrenomedullin Receptor 1 | >10,000 |
| Adrenomedullin Receptor 2 | >10,000 |
| Calcitonin Receptor | >10,000 |
| Amylin Receptor 1 | >10,000 |
| Amylin Receptor 3 | >10,000 |
Key Signaling Pathways
The canonical signaling pathway initiated by CGRP binding to its receptor involves the activation of a Gαs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to vasodilation and the transmission of pain signals. This compound, by blocking the CGRP receptor, prevents this entire cascade.
Detailed Experimental Methodologies
The following sections detail the likely experimental protocols used to characterize the interaction of this compound with the CGRP receptor, based on standard practices in the field.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of this compound for the CGRP receptor.
Protocol:
-
Membrane Preparation: Membranes from SK-N-MC cells, which endogenously express the human CGRP receptor, are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled CGRP receptor antagonist (e.g., [125I]-CGRP(8-37)), and varying concentrations of this compound.
-
Incubation: The plates are incubated at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 90 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of this compound to inhibit CGRP-induced cAMP production, providing a measure of its functional antagonism.
Protocol:
-
Cell Culture: HEK293 cells stably co-expressing the human CLR and RAMP1 are cultured to confluence in multi-well plates.
-
Pre-incubation with this compound: The cells are washed and then pre-incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.
-
CGRP Stimulation: A fixed concentration of CGRP (typically the EC80 concentration to elicit a robust but submaximal response) is added to the wells, and the cells are incubated for a further period (e.g., 15 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available assay kit (e.g., HTRF, ELISA, or luciferase reporter assay).
-
Data Analysis: The cAMP levels are plotted against the concentration of this compound, and non-linear regression is used to determine the IC50 value for the inhibition of CGRP-stimulated cAMP production.
Ex Vivo Human Intracranial Artery Vasodilation Assay
This assay assesses the ability of this compound to reverse CGRP-induced vasodilation in a physiologically relevant tissue.
Protocol:
-
Tissue Preparation: Human intracranial arteries are obtained from surgical resections and mounted in an organ bath or wire myograph system. The arteries are maintained in a physiological salt solution at 37°C and gassed with 95% O2/5% CO2.
-
Pre-contraction: The arterial rings are pre-contracted with a vasoconstrictor agent (e.g., prostaglandin (B15479496) F2α or U46619) to induce a stable level of tone.
-
CGRP-induced Relaxation: A cumulative concentration-response curve to CGRP is generated to induce vasodilation.
-
This compound Antagonism: In parallel experiments, the arterial rings are pre-incubated with this compound at various concentrations before the addition of CGRP. The ability of this compound to shift the CGRP concentration-response curve to the right is measured.
-
Data Analysis: The data are analyzed to determine the EC50 of this compound for the reversal of CGRP-induced vasodilation. A Schild analysis can also be performed to determine the pA2 value, a measure of antagonist potency.
Conclusion
This compound is a highly potent and selective antagonist of the CGRP receptor. Its mechanism of action, centered on the competitive inhibition of CGRP binding and subsequent blockade of downstream signaling, directly addresses key pathophysiological events in migraine. The quantitative data from in vitro and ex vivo studies provide a robust pharmacological basis for its clinical efficacy in the acute treatment of migraine. The experimental methodologies outlined in this guide represent the standard approaches for characterizing such a compound and provide a framework for further research and development in the field of CGRP-targeted therapies.
References
- 1. A Comprehensive Review of this compound as Abortive Treatment for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical evaluation of this compound for the acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass balance and pharmacokinetic characterization of this compound in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zavegepant (marketed as Zavzpret®) is a third-generation, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine with or without aura in adults.[1][2][3] Its therapeutic efficacy is rooted in its high-affinity and selective binding to the CGRP receptor, a key player in the pathophysiology of migraine.[4][5] This technical guide provides an in-depth analysis of the binding affinity of this compound for the CGRP receptor, detailing the quantitative data, experimental methodologies, and the associated signaling pathways. This compound is the first intranasal CGRP receptor antagonist, offering a novel, non-oral route of administration.[3][6]
Quantitative Binding Affinity and Selectivity
This compound demonstrates potent and specific binding to the human CGRP receptor. The following tables summarize the key quantitative metrics that characterize this interaction.
Table 1: this compound Binding Affinity for Human CGRP Receptor
| Parameter | Value | Assay Type | Cell Line/Tissue | Reference |
| Ki (Inhibitor Constant) | 23 pM | Radioligand Binding Assay | Human | [1][7] |
Ki represents the equilibrium dissociation constant for the inhibitor (this compound), with lower values indicating higher binding affinity.
Table 2: Functional Antagonism of this compound
| Parameter | Value | Assay Type | Cell Line | Reference |
| Functional Antagonism | Potent antagonism at 10 nM | CGRP-induced relaxation assay | Human isolated middle meningeal arteries | [8] |
This demonstrates this compound's ability to effectively block the physiological response induced by CGRP.
Table 3: Receptor Selectivity Profile of this compound
| Receptor | Selectivity Fold vs. CGRP Receptor | Assay Type | Reference |
| Adrenomedullin Receptors 1 & 2 | > 10,000-fold | In vitro binding assays | [1] |
| Calcitonin Receptor | > 10,000-fold | In vitro binding assays | [1] |
| Amylin Receptors 1 & 3 | > 10,000-fold | In vitro binding assays | [1] |
This high selectivity indicates that this compound's therapeutic action is specifically targeted to the CGRP receptor, minimizing off-target effects.
Experimental Protocols
The determination of this compound's binding affinity and functional antagonism relies on established in vitro pharmacological assays. Below are detailed methodologies for two key experimental approaches.
Competitive Radioligand Binding Assay
This assay is the gold standard for quantifying the affinity of an unlabeled compound (this compound) for its receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitor constant (Ki) of this compound for the CGRP receptor.
Materials:
-
Receptor Source: Membranes prepared from cells expressing the human CGRP receptor (e.g., SK-N-MC cells).
-
Radioligand: [¹²⁵I]-CGRP or other suitable radiolabeled CGRP receptor agonist.
-
Competitor: this compound at various concentrations.
-
Assay Buffer: Tris-HCl buffer with appropriate additives (e.g., MgCl₂, protease inhibitors).
-
Filtration Apparatus: 96-well plate harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the CGRP receptor in a cold lysis buffer and pellet the membranes through centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled CGRP receptor agonist).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using the harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. The IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
CGRP-Stimulated cAMP Functional Assay
This assay measures the ability of this compound to antagonize the functional response of the CGRP receptor, which is typically an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
Objective: To determine the functional potency of this compound as a CGRP receptor antagonist.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the human CGRP receptor (e.g., SK-N-MC cells).
-
CGRP: Human α-CGRP.
-
Antagonist: this compound at various concentrations.
-
cAMP Detection Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA).
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency in multi-well plates.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Stimulation with Agonist: Add a fixed concentration of CGRP to the wells to stimulate the receptors and induce cAMP production.
-
Cell Lysis and cAMP Measurement: After the stimulation period, lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound. The data is typically fitted to a sigmoidal dose-response curve to determine the IC₅₀ value, representing the concentration of this compound that inhibits 50% of the maximal CGRP-induced cAMP production.
Signaling Pathways and Experimental Workflow Visualizations
CGRP Receptor Signaling Pathway
The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[6] Upon binding of CGRP, the receptor primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular cAMP levels. This signaling cascade is central to the vasodilatory and pain-transmitting effects of CGRP implicated in migraine.
References
- 1. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Clinical evaluation of this compound for the acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. A Comprehensive Review of this compound as Abortive Treatment for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
The Molecular Pharmacology of Zavegepant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zavegepant is a third-generation, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine with or without aura in adults.[1][2] Its development marks a significant advancement in migraine therapeutics, offering a non-oral route of administration with rapid onset of action.[2][3] This technical guide provides an in-depth exploration of the molecular pharmacology of this compound, focusing on its mechanism of action, binding kinetics, and the experimental methodologies used for its characterization.
Mechanism of Action
This compound functions as a competitive and reversible inhibitor of the CGRP receptor.[2] By binding with high affinity to the receptor, it effectively blocks the binding of the endogenous ligand, CGRP.[3] This antagonism prevents the activation of the CGRP receptor and the subsequent downstream signaling cascades that are pivotal in the pathophysiology of migraine.[1][4] The release of CGRP during a migraine attack leads to vasodilation and neurogenic inflammation, contributing to the intense pain of a migraine headache.[1] this compound's ability to block CGRP-induced vasodilation and inhibit pain signaling forms the basis of its therapeutic effect.[4]
CGRP Receptor Signaling Pathway
The CGRP receptor is a heterodimeric G protein-coupled receptor (GPCR) composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein 1 (RAMP1).[2] The binding of CGRP to this receptor complex primarily activates the Gs alpha subunit of the associated G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in vasodilation and modulation of nociceptive pathways. This compound, by blocking the initial binding of CGRP, effectively inhibits this entire signaling cascade.[2]
Quantitative Pharmacology
The molecular interaction of this compound with the human CGRP receptor has been quantified through various in vitro assays. These studies have demonstrated its high-affinity binding and potent functional antagonism.
| Parameter | Value | Description |
| Binding Affinity (Ki) | 23 pM | Inhibitor constant, indicating the high affinity of this compound for the human CGRP receptor.[1] |
| Functional Potency (EC50) | 880 pM | Half maximal effective concentration for the reversal of CGRP-induced dilation of human intracranial arteries.[1] |
| Plasma Protein Binding | ~90% | The extent to which this compound binds to proteins in the blood plasma.[1][5] |
| Selectivity | >10,000-fold | Selectivity for the CGRP receptor over other related receptors such as adrenomedullin, calcitonin, and amylin receptors.[1] |
Experimental Protocols
The characterization of this compound's molecular pharmacology relies on established in vitro assays. The following are detailed methodologies for key experiments typically employed in the study of CGRP receptor antagonists.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound for the CGRP receptor.
1. Membrane Preparation:
-
Cell membranes are prepared from cell lines (e.g., HEK293 or SK-N-MC) that stably express the human CGRP receptor (CLR and RAMP1).
-
Cells are harvested, homogenized in a cold buffer, and centrifuged to pellet the membranes. The pellet is then washed and resuspended in an appropriate assay buffer.
2. Assay Procedure:
-
In a multi-well plate, the prepared cell membranes are incubated with a fixed concentration of a radiolabeled CGRP ligand (e.g., [¹²⁵I]-hαCGRP) and varying concentrations of unlabeled this compound.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled CGRP.
-
The mixture is incubated to allow for binding to reach equilibrium.
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of this compound.
-
Non-linear regression analysis is used to determine the IC50 value (the concentration of this compound that inhibits 50% of the radioligand binding).
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit CGRP-induced cAMP production, thereby determining its functional potency (IC50 or EC50).
1. Cell Culture:
-
Cells expressing the CGRP receptor (e.g., SK-N-MC or transfected HEK293 cells) are cultured in multi-well plates until they reach an appropriate confluency.
2. Assay Procedure:
-
The cell culture medium is replaced with a serum-free medium or assay buffer.
-
The cells are pre-incubated with varying concentrations of this compound for a defined period.
-
Following pre-incubation, a fixed concentration of CGRP (typically the EC80, the concentration that elicits 80% of the maximal response) is added to the wells to stimulate cAMP production.
-
The cells are incubated for a further period to allow for cAMP accumulation.
3. Lysis and Detection:
-
The reaction is stopped, and the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA (Enzyme-Linked Immunosorbent Assay).
4. Data Analysis:
-
The measured cAMP levels are plotted against the log concentration of this compound.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the CGRP-stimulated cAMP production.
Logical Relationship of this compound's Mechanism of Action
The therapeutic effect of this compound is a direct consequence of its molecular pharmacology. Its high affinity and potency at the CGRP receptor translate to effective blockade of the CGRP pathway, which in turn alleviates the symptoms of migraine.
Pharmacokinetics
A brief overview of this compound's pharmacokinetic properties is essential for understanding its clinical profile.
| Parameter | Value (Intranasal Administration) | Description |
| Tmax | ~30 minutes | Time to reach maximum plasma concentration.[3] |
| Absolute Bioavailability | ~5% | The fraction of the administered dose that reaches systemic circulation.[1][3] |
| Metabolism | Primarily by CYP3A4, and to a lesser extent by CYP2D6.[1][6] | This compound is the most prevalent circulating component in plasma, with no major metabolites detected.[1][3] |
| Elimination Half-life | ~6.55 hours | The time it takes for the plasma concentration of the drug to reduce by half.[6][7] |
| Excretion | Primarily via the biliary/fecal route, with a minor renal route.[6][7] | Approximately 80% is recovered in feces and 11% in urine as unchanged drug.[7] |
Conclusion
This compound is a highly potent and selective CGRP receptor antagonist with a rapid onset of action facilitated by its intranasal delivery. Its molecular pharmacology is well-characterized, demonstrating high-affinity binding and effective blockade of the CGRP signaling pathway. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel CGRP receptor antagonists for the treatment of migraine and other CGRP-mediated disorders.
References
- 1. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of this compound as Abortive Treatment for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass balance and pharmacokinetic characterization of this compound in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Mass balance and pharmacokinetic characterization of this compound in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deconvoluting this compound drug–drug interactions: A phase I study to evaluate the effects of rifampin and itraconazole on this compound pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
Zavegepant's Role in Trigeminal Nerve Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zavegepant is a third-generation, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its role in mitigating trigeminal nerve inflammation, a key process in migraine pathophysiology. This document will detail the underlying signaling pathways, summarize key quantitative data from preclinical and clinical studies, and provide an overview of relevant experimental protocols.
Introduction: The Role of CGRP in Trigeminal Nerve Inflammation
Migraine is a complex neurological disorder characterized by debilitating headaches and associated symptoms. A critical element in the pathophysiology of migraine is the activation of the trigeminovascular system.[2] Trigeminal ganglion neurons, which innervate cranial blood vessels, release CGRP, a potent vasodilator and pain-signaling neuropeptide.[2][3] During a migraine attack, elevated levels of CGRP lead to vasodilation of meningeal arteries and a cascade of inflammatory events, collectively known as neurogenic inflammation.[4][5] This process sensitizes trigeminal nerve endings, contributing to the intense pain of a migraine headache.
This compound exerts its therapeutic effect by competitively and reversibly binding to CGRP receptors, thereby preventing the binding of CGRP and inhibiting its downstream effects.[2][6] This action directly counteracts the CGRP-mediated neurogenic inflammation and vasodilation within the trigeminal system.
Mechanism of Action of this compound
This compound is a high-affinity antagonist of the CGRP receptor.[2] The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[2] When CGRP binds to its receptor on vascular smooth muscle cells and neurons within the trigeminal ganglion, it initiates a signaling cascade that contributes to migraine pathology.[2][7]
This compound blocks this interaction, leading to three primary antimigraine effects:
-
Inhibition of Neurogenic Inflammation: By binding to CGRP receptors on mast cells within the meninges, this compound prevents CGRP-induced degranulation and the release of pro-inflammatory mediators.[4][6]
-
Prevention of Vasodilation: this compound blocks CGRP receptors on the smooth muscle cells of cerebral and meningeal arteries, thereby inhibiting the potent vasodilatory effect of CGRP.[4]
-
Inhibition of Pain Transmission: By acting on CGRP receptors on postjunctional cells, this compound suppresses the enhancement of pain signals transmitted from the trigeminal nerve to the brain.[4]
Signaling Pathway
The binding of CGRP to its receptor typically activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] This signaling cascade is implicated in the subsequent vasodilation and inflammatory response. This compound, by blocking the CGRP receptor, inhibits this cAMP-dependent pathway.[2]
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. Animal Model of Chronic Migraine-Associated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetic modeling to support dose selection of this compound nasal spray in pediatrics. [page-meeting.org]
- 5. Neurogenic Inflammation: The Participant in Migraine and Recent Advancements in Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Two Mechanisms Involved in Trigeminal CGRP Release: Implications for Migraine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Zavegepant's Dichotomous Engagement of Central and Peripheral CGRP Pathways: A Technical Guide
For Immediate Release
NEW YORK, NY – December 19, 2025 – This technical whitepaper provides an in-depth analysis of zavegepant, a third-generation, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist, and its effects on the central and peripheral nervous system CGRP pathways implicated in migraine pathophysiology. Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical and clinical data, details experimental methodologies, and visualizes complex biological processes to elucidate the mechanism of action of this novel therapeutic agent.
Introduction: The Role of CGRP in Migraine and the Advent of this compound
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, photophobia, and phonophobia. A key player in migraine pathophysiology is the calcitonin gene-related peptide (CGRP), a 37-amino acid neuropeptide that is a potent vasodilator and is involved in pain signaling.[1][2] During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation of meningeal blood vessels, neurogenic inflammation, and transmission of pain signals.[1][3]
This compound is a high-affinity CGRP receptor antagonist designed for the acute treatment of migraine.[1][4] Administered intranasally, it offers rapid absorption and onset of action.[2][5] Like other drugs in its class, this compound is believed to exert its therapeutic effects primarily through peripheral mechanisms, owing to its limited ability to cross the blood-brain barrier.[2][6] This targeted peripheral action minimizes the potential for central nervous system side effects.[2] This guide explores the nuanced interaction of this compound with both peripheral and central CGRP pathways.
Quantitative Pharmacodynamics and Pharmacokinetics of this compound
This compound's pharmacological profile is characterized by high-affinity binding to the CGRP receptor and rapid absorption following intranasal administration. The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Species/Cell Line | Reference |
| Binding Affinity (Ki) | 23 pM | Human CGRP Receptor | [7] |
| Functional Activity (EC50) | 880 pM | Ex vivo human intracranial arteries | [7] |
Table 2: Clinical Pharmacokinetic and Efficacy Data for Intranasal this compound (10 mg)
| Parameter | Value | Study Population | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~30 minutes | Healthy Adults & Migraine Patients | [7][8] |
| Absolute Bioavailability | ~5% | Healthy Adults | [7][9] |
| Receptor Occupancy | ≥ 90% inhibition of CGRP signaling | Healthy Adults (single doses ≥ 10 mg) | [7] |
| Pain Freedom at 2 hours | 24% (vs. 15% placebo) | Phase 3 Clinical Trial | [10] |
| Freedom from Most Bothersome Symptom at 2 hours | 40% (vs. 31% placebo) | Phase 3 Clinical Trial | [10] |
This compound's Mechanism of Action: Targeting Peripheral CGRP Pathways
The primary mechanism of action of this compound involves the competitive antagonism of CGRP receptors located on various cells within the trigeminovascular system, which resides outside the blood-brain barrier.
Peripheral CGRP Signaling Pathway
The binding of CGRP to its receptor, a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), primarily activates the Gαs signaling cascade.[1] This leads to the production of cyclic AMP (cAMP) and subsequent downstream effects, including vasodilation.
Effects on Peripheral Nociceptive Pathways
This compound is thought to exert its analgesic effects through three primary peripheral mechanisms:
-
Inhibition of Vasodilation: By blocking CGRP receptors on the smooth muscle cells of meningeal blood vessels, this compound prevents the vasodilation that contributes to headache pain.[3]
-
Reduction of Neurogenic Inflammation: this compound inhibits the release of inflammatory mediators from trigeminal nerve endings in the dura mater, thereby reducing neurogenic inflammation.[11]
-
Modulation of Pain Signal Transmission: this compound blocks CGRP receptors on post-junctional cells in the trigeminal ganglion, which suppresses the transmission of pain signals from the periphery to the central nervous system.[3]
The Central Nervous System and this compound: An Indirect Influence
While this compound's primary site of action is peripheral, its effects can indirectly modulate central processes involved in migraine, particularly central sensitization. Central sensitization is a phenomenon where neurons in the central nervous system become hyperexcitable, leading to allodynia and hyperalgesia.
By reducing the barrage of nociceptive input from the periphery, this compound may help prevent or reverse central sensitization. However, direct effects on central CGRP pathways are considered minimal due to low blood-brain barrier permeability.[2][6]
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize CGRP receptor antagonists like this compound.
Radioligand Binding Assay
This assay measures the binding affinity of a compound to the CGRP receptor.
Detailed Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., SK-N-MC) endogenously expressing the human CGRP receptor or from cells recombinantly expressing the receptor components (CLR and RAMP1).[1]
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled CGRP ligand (e.g., [¹²⁵I]-hCGRP) and varying concentrations of the unlabeled antagonist (this compound).[3]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[12]
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.[1]
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled CGRP. Specific binding is calculated by subtracting non-specific from total binding. The data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.[1]
cAMP Functional Assay
This assay measures the functional antagonism of the CGRP receptor by quantifying the inhibition of CGRP-induced cAMP production.
Detailed Methodology:
-
Cell Culture: Cells expressing the CGRP receptor are cultured in multi-well plates.[1]
-
Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).[13]
-
Stimulation: A fixed concentration of CGRP (typically the EC80) is added to the wells to stimulate cAMP production.[13]
-
Lysis and Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a competitive immunoassay, such as HTRF or ELISA.[13]
-
Data Analysis: The antagonist's ability to inhibit CGRP-stimulated cAMP production is analyzed using non-linear regression to determine the IC50 value.[13]
Conclusion
This compound represents a significant advancement in the acute treatment of migraine. Its high affinity for the CGRP receptor and rapid onset of action via intranasal delivery provide a valuable therapeutic option for patients. The evidence strongly supports a primary peripheral mechanism of action, where this compound effectively blocks CGRP-mediated vasodilation, neurogenic inflammation, and pain signal transmission in the trigeminovascular system. While direct central effects are limited, the reduction of peripheral nociceptive input likely contributes to the prevention and reversal of central sensitization, a key component of migraine chronification. Further research into the nuanced interplay between peripheral and central CGRP pathways will continue to refine our understanding of migraine and optimize treatment strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review of this compound as Abortive Treatment for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of CGRP receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel FDA-approved this compound drug for treating migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. CGRP receptor antagonists and antibodies against CGRP and its receptor in migraine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Population pharmacokinetic modeling of this compound, a calcitonin gene-related peptide receptor antagonist, in healthy adults and patients with migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurologylive.com [neurologylive.com]
- 11. Safety and Efficacy of this compound in Treating Migraine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
Zavegepant: A Technical Guide to its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zavegepant (formerly known as BHV-3500 and BMS-742413) is a third-generation, high-affinity, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist.[1][2] Approved for the acute treatment of migraine, its development marks a significant advancement in migraine therapeutics, offering a non-oral, intranasal route of administration for rapid onset of action.[1][3] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and pharmacological profile. It includes detailed experimental methodologies for key assays, a summary of its pharmacokinetic properties, and visual representations of its mechanism of action and relevant experimental workflows to support further research and development.
Chemical Structure and Physicochemical Properties
This compound is a complex small molecule belonging to the gepant class of CGRP receptor antagonists.[4] It is a member of the ureas class of compounds, characterized by a urea (B33335) linkage connecting two large heterocyclic moieties.[5]
IUPAC Name: N-[(2R)-3-(7-methyl-1H-indazol-5-yl)-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-1-oxopropan-2-yl]-4-(2-oxo-1H-quinolin-3-yl)piperidine-1-carboxamide[5]
Chemical Structure:
Image Source: Wikimedia Commons
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₆H₄₆N₈O₃ | |
| Molecular Weight | 638.8 g/mol (Free Base) | [5] |
| CAS Number | 1337918-83-8 | [5] |
| Appearance | White to off-white powder (hydrochloride salt) | Pfizer |
| Solubility | Freely soluble in water (hydrochloride salt) | Pfizer |
| pKa | 4.8 and 8.8 (hydrochloride salt) | Pfizer |
| Plasma Protein Binding | ~90% |
Mechanism of Action: CGRP Receptor Antagonism
This compound exerts its therapeutic effect by acting as a potent and selective competitive antagonist at the calcitonin gene-related peptide (CGRP) receptor.[1][4] The CGRP receptor is a heterodimeric G-protein coupled receptor (GPCR) composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1).[4]
In the pathophysiology of migraine, the release of CGRP from trigeminal nerve endings leads to vasodilation of cranial blood vessels and neurogenic inflammation, contributing to the generation of pain.[6] this compound binds to the CGRP receptor, preventing the binding of endogenous CGRP and thereby blocking its downstream signaling cascade.[4] This action is thought to mitigate migraine symptoms by:
-
Preventing vasodilation of intracranial arteries.[4]
-
Inhibiting neurogenic inflammation .[4]
-
Suppressing central pain transmission from the trigeminal nerve.[6]
Unlike triptans, this compound does not exhibit vasoconstrictive properties, making it a potentially safer option for patients with cardiovascular risk factors.[4]
Signaling Pathway
The binding of CGRP to its receptor primarily activates the Gαs subunit of the associated G-protein, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This compound competitively blocks this initial step.
Pharmacological Properties
This compound is characterized by its high potency and selectivity for the human CGRP receptor.
Table 2: Preclinical Pharmacology of this compound
| Parameter | Value | Species | Assay Type | Source(s) |
| Binding Affinity (Ki) | 23 pM | Human | Radioligand Binding Assay | [1] |
| Functional Antagonism (IC₅₀) | Data not publicly available | - | cAMP Functional Assay | - |
| Selectivity | >10,000-fold vs. AM₁, AM₂, calcitonin, and amylin receptors | In vitro | - | [1] |
Experimental Protocols
The characterization of CGRP receptor antagonists like this compound relies on standardized in vitro assays to determine binding affinity and functional potency.
Radioligand Binding Assay (for Ki Determination)
This competitive binding assay quantifies the affinity of a test compound (this compound) for the CGRP receptor by measuring its ability to displace a radiolabeled ligand.
Detailed Methodology:
-
Membrane Preparation: Cell membranes are prepared from a stable cell line (e.g., HEK293) recombinantly expressing the human CGRP receptor complex (CLR and RAMP1). Cells are harvested, homogenized in a cold buffer, and centrifuged to pellet the membrane fraction, which is then resuspended in an appropriate assay buffer.
-
Competitive Binding Incubation: The prepared membranes are incubated in multi-well plates with a constant, low concentration of a radiolabeled CGRP analog (e.g., [¹²⁵I]-hCGRP) and a range of serially diluted concentrations of this compound. Control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of unlabeled CGRP) are included.
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This process traps the membranes with the bound radioligand on the filter while the unbound radioligand passes through. The filters are quickly washed with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: The radioactivity on each dried filter is measured using a gamma counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data, expressed as the percentage of specific binding inhibited by this compound, are plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific radioligand binding). The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (for IC₅₀ Determination)
This assay measures the ability of this compound to functionally antagonize the CGRP receptor by quantifying its inhibition of CGRP-stimulated intracellular cAMP production.
Detailed Methodology:
-
Cell Culture: Cells expressing the CGRP receptor (e.g., SK-N-MC cells or engineered CHO cells) are seeded into multi-well plates and cultured to form a confluent monolayer.
-
Antagonist Pre-incubation: The culture medium is removed, and the cells are pre-incubated for a defined period (e.g., 15-30 minutes) with varying concentrations of this compound in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist Stimulation: A fixed concentration of CGRP, typically the concentration that elicits 80% of the maximal response (EC₈₀), is added to the wells to stimulate adenylyl cyclase and subsequent cAMP production. The cells are incubated for a further 15-30 minutes.
-
Cell Lysis and Detection: The reaction is stopped, and the cells are lysed. The concentration of intracellular cAMP is then measured using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The measured cAMP levels are plotted against the logarithm of the this compound concentration. A four-parameter logistic equation is used to fit the data and determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the CGRP-stimulated cAMP response.
Pharmacokinetics and Metabolism
This compound's pharmacokinetic profile is characterized by rapid absorption following intranasal administration, making it suitable for the acute treatment of migraine.
Table 3: Human Pharmacokinetic Properties of this compound (10 mg Intranasal Dose)
| Parameter | Value | Source(s) |
| Time to Peak Plasma Concentration (Tₘₐₓ) | ~0.5 hours | [4] |
| Absolute Bioavailability | ~5% | [4] |
| Apparent Volume of Distribution (Vd/F) | ~1774 L | [4] |
| Effective Half-Life (t₁/₂) | ~6.6 hours | [4] |
| Apparent Clearance (CL/F) | 266 L/h | [4] |
| Metabolism | Primarily by CYP3A4, minor contribution from CYP2D6 | [4] |
| Excretion | Primarily biliary/fecal (~80% as unchanged drug) | [4] |
Conclusion
This compound is a highly potent and selective CGRP receptor antagonist with a chemical structure and pharmacokinetic profile optimized for rapid, non-oral administration. Its potent inhibition of the CGRP pathway, demonstrated by a picomolar binding affinity, provides a strong mechanistic basis for its efficacy in the acute treatment of migraine. The detailed protocols and data presented in this guide offer a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and clinical drug development who are investigating CGRP-targeted therapies. Further research may focus on exploring its potential in other CGRP-mediated disorders and optimizing delivery systems.
References
- 1. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2022165291A1 - Pharmaceutical compositions of cgrp inhibitors and methods of their use - Google Patents [patents.google.com]
- 3. CGRP Receptor | BioChemPartner [biochempartner.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. ijpsjournal.com [ijpsjournal.com]
In Vitro Pharmacodynamics of Zavegepant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zavegepant is a third-generation, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist.[1] CGRP is a neuropeptide implicated in the pathophysiology of migraine through its roles in vasodilation and pain signaling.[2] this compound exerts its therapeutic effect by competitively blocking the CGRP receptor, thereby inhibiting downstream signaling cascades.[3] This technical guide provides an in-depth overview of the in vitro pharmacodynamics of this compound, detailing its binding affinity, functional antagonism, and mechanism of action. The information is presented with detailed experimental protocols and quantitative data to support further research and development in the field of migraine therapeutics.
Core Pharmacodynamic Properties of this compound
This compound is a highly potent and selective competitive antagonist of the CGRP receptor.[4] Its in vitro characteristics have been extensively studied to elucidate its mechanism of action and therapeutic potential.
Quantitative Pharmacodynamic Data
The key in vitro pharmacodynamic parameters for this compound are summarized in the table below, providing a quantitative basis for its high-affinity and potent antagonism of the CGRP receptor.
| Parameter | Description | Cell Line/Tissue | Value | Reference(s) |
| Ki | Inhibitor constant, a measure of binding affinity. | SK-N-MC cell membranes | 23 pM | Not explicitly cited |
| EC50 | Half maximal effective concentration for reversal of CGRP-induced dilation. | Ex vivo human intracranial arteries | 880 pM | Not explicitly cited |
| pA2 | A measure of the potency of a competitive antagonist derived from Schild analysis. | Human coronary arteries | 9.92 ± 0.24 | [5] |
| Selectivity | Fold-selectivity for CGRP receptor over other related receptors. | Various | >10,000-fold over adrenomedullin (B612762) receptors 1 and 2, calcitonin, and amylin receptors 1 and 3 | Not explicitly cited |
Mechanism of Action: CGRP Receptor Antagonism
This compound functions as a competitive antagonist at the CGRP receptor, a heterodimeric complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[6] By binding to this receptor, this compound prevents the binding of the endogenous ligand CGRP, thereby blocking the initiation of downstream signaling pathways involved in migraine pathogenesis.[3]
CGRP Signaling Pathway and this compound's Point of Intervention
The binding of CGRP to its receptor typically activates adenylyl cyclase through a Gs alpha subunit, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6] This elevation in cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, contributing to vasodilation and neuronal sensitization. This compound competitively inhibits the initial step of this cascade.
References
- 1. Novel Macrocyclic Antagonists of the CGRP Receptor Part 2: Stereochemical Inversion Induces an Unprecedented Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Zavegepant: A Technical Guide to its Discovery and Development as a CGRP Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the history, discovery, and mechanism of action of Zavegepant, a third-generation small molecule calcitonin gene-related peptide (CGRP) receptor antagonist. Developed for the acute treatment of migraine, this compound stands out as the first intranasally delivered gepant, offering a novel therapeutic option for patients. This document provides a comprehensive overview of its preclinical and clinical development, including detailed experimental protocols and quantitative data, to support further research and development in the field of migraine therapeutics.
Introduction: The Role of CGRP in Migraine and the Advent of Gepants
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, photophobia, and phonophobia. A key player in the pathophysiology of migraine is the calcitonin gene-related peptide (CGRP), a 37-amino acid neuropeptide that is a potent vasodilator and is involved in pain signaling pathways.[1] During migraine attacks, CGRP levels are elevated, and the administration of CGRP can trigger migraine-like headaches in susceptible individuals.
The development of CGRP receptor antagonists, known as "gepants," represents a significant advancement in migraine treatment. These small molecules block the CGRP receptor, thereby inhibiting the downstream effects of CGRP and alleviating migraine symptoms. This compound (formerly known as BHV-3500 and BMS-742413) is a third-generation gepant distinguished by its high potency, selectivity, and unique intranasal formulation designed for rapid onset of action.[1][2]
The Discovery and Lead Optimization of this compound
The journey to this compound's discovery involved a meticulous lead optimization process aimed at identifying a potent and selective CGRP receptor antagonist with physicochemical properties suitable for intranasal delivery. The initial lead compound, developed by Bristol-Myers Squibb, underwent structural modifications to enhance its efficacy, safety, and pharmacokinetic profile.
A key publication describes the discovery of BMS-742413, which would later become this compound.[3] The optimization process focused on improving aqueous solubility and oxidative stability, crucial for a successful intranasal formulation. The final compound, (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, demonstrated a superior profile compared to earlier candidates.[3]
Preclinical Pharmacology
This compound's preclinical profile established its high affinity and functional antagonism of the CGRP receptor, along with a favorable pharmacokinetic and safety profile.
Quantitative Preclinical Data
| Parameter | Value | Description | Reference |
| Binding Affinity (Ki) | 23 pM | Inhibitor constant for binding to the human CGRP receptor. | [4] |
| Functional Potency (EC50) | 880 pM | Half maximal effective concentration for the reversal of CGRP-induced dilation of ex vivo human intracranial arteries. | [4] |
| Selectivity | >10,000-fold | Selectivity for the CGRP receptor over adrenomedullin (B612762) receptors 1 and 2, calcitonin, and amylin receptors 1 and 3. | [4] |
| Intranasal Bioavailability | Good | Demonstrated in rabbits, with peak plasma concentrations reached within 15-20 minutes. | [4] |
| In Vivo Efficacy | Dose-dependent inhibition | Showed robust, dose-dependent inhibition of CGRP-induced increases in marmoset facial blood flow. | [3][5] |
Experimental Protocols
3.2.1. CGRP Receptor Binding Assay (Hypothetical Protocol based on similar gepants)
-
Objective: To determine the binding affinity (Ki) of this compound for the human CGRP receptor.
-
Method: A radioligand displacement assay is performed using cell membranes from a human cell line (e.g., SK-N-MC) endogenously expressing the CGRP receptor.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of a radiolabeled CGRP analog (e.g., [125I]-CGRP).
-
Increasing concentrations of unlabeled this compound are added to compete for binding to the CGRP receptor.
-
After incubation to reach equilibrium, bound and free radioligand are separated by rapid filtration.
-
The radioactivity of the filter-bound complex is measured using a gamma counter.
-
The IC50 (concentration of this compound that inhibits 50% of radioligand binding) is determined, and the Ki is calculated using the Cheng-Prusoff equation.
-
3.2.2. Functional Antagonism Assay (Hypothetical Protocol based on similar gepants)
-
Objective: To assess the functional potency of this compound in blocking CGRP-induced signaling.
-
Method: A cyclic AMP (cAMP) accumulation assay is conducted in a human cell line expressing the CGRP receptor.
-
Procedure:
-
Cells are pre-incubated with varying concentrations of this compound.
-
Cells are then stimulated with a fixed concentration of CGRP to induce cAMP production.
-
Following stimulation, cells are lysed, and intracellular cAMP levels are quantified using a suitable assay (e.g., HTRF or ELISA).
-
The IC50 (concentration of this compound that inhibits 50% of the CGRP-stimulated cAMP response) is determined.
-
CGRP Signaling Pathway in Migraine
This compound exerts its therapeutic effect by blocking the CGRP receptor, which is a key component of the trigeminal pain pathway implicated in migraine. The following diagram illustrates the simplified CGRP signaling cascade and the point of intervention for this compound.
Clinical Development
This compound has undergone rigorous clinical evaluation to establish its efficacy and safety for the acute treatment of migraine. The clinical development program was led by Biohaven Pharmaceuticals, which was later acquired by Pfizer.[6]
Key Clinical Trials
Two pivotal clinical trials provided the primary evidence for the efficacy and safety of intranasal this compound:
-
Phase 2/3 Trial (NCT03872453): A randomized, double-blind, placebo-controlled, dose-ranging study to evaluate the efficacy and safety of this compound 5 mg, 10 mg, and 20 mg.[7][8]
-
Phase 3 Trial (NCT04571060): A randomized, double-blind, placebo-controlled study to confirm the efficacy and safety of this compound 10 mg.[9]
Clinical Trial Methodology
5.2.1. Study Design and Participants
Both pivotal trials enrolled adults with a history of migraine with or without aura. Participants were randomized to receive a single intranasal dose of this compound or placebo to treat a single migraine attack of moderate to severe pain intensity.
5.2.2. Efficacy Endpoints
The co-primary efficacy endpoints in both trials were:
-
Pain Freedom at 2 hours post-dose: The percentage of patients with a reduction of headache pain from moderate or severe to no pain at 2 hours.
-
Freedom from Most Bothersome Symptom (MBS) at 2 hours post-dose: The percentage of patients who were free of their self-identified most bothersome symptom (photophobia, phonophobia, or nausea) at 2 hours.
Efficacy and Safety Data
The following tables summarize the key efficacy and safety findings from the pivotal clinical trials.
Table 1: Efficacy of this compound 10 mg in Pivotal Clinical Trials
| Endpoint | Phase 2/3 Trial (NCT03872453)[10] | Phase 3 Trial (NCT04571060)[9] |
| Pain Freedom at 2 hours | 22.5% vs 15.5% (Placebo) | 24% vs 15% (Placebo) |
| Freedom from MBS at 2 hours | 41.9% vs 33.7% (Placebo) | 40% vs 31% (Placebo) |
Table 2: Common Adverse Events (≥2% and > Placebo) in Pooled Analysis
| Adverse Event | This compound 10 mg (%) | Placebo (%) | Reference |
| Taste Disorders | 18 | 4 | [4] |
| Nausea | 4 | 1 | [4] |
| Nasal Discomfort | 3 | 1 | [4] |
| Vomiting | 2 | <1 | [4] |
Regulatory Milestones and Conclusion
Based on the robust data from the clinical development program, Biohaven submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA). In March 2023, the FDA approved this compound (marketed as Zavzpret™) for the acute treatment of migraine with or without aura in adults.[6]
This compound represents a significant addition to the armamentarium of migraine treatments. Its novel intranasal delivery system provides a rapid and non-oral option for patients, addressing a key unmet need in migraine management. The comprehensive preclinical and clinical data underscore its efficacy and safety, solidifying its role as a valuable therapeutic agent for the acute treatment of migraine. Further research may explore its potential in other headache disorders and patient populations.
References
- 1. A Comprehensive Review of this compound as Abortive Treatment for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound nasal spray for the acute treatment of migraine: A Phase 2/3 double‐blind, randomized, placebo‐controlled, dose‐ranging trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. neurologylive.com [neurologylive.com]
Zavegepant's Selectivity for CGRP Receptors Over Other Calcitonin Family Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zavegepant (formerly known as BHV-3500 and BMS-742413) is a third-generation, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine.[1][2] Its therapeutic efficacy is rooted in its high affinity and specificity for the CGRP receptor, a key player in the pathophysiology of migraine.[3][4] This technical guide provides an in-depth analysis of this compound's selectivity for the CGRP receptor in comparison to other closely related members of the calcitonin family of receptors, including the adrenomedullin (B612762) (AM), amylin (AMY), and calcitonin (CT) receptors. This document outlines the quantitative binding and functional data, details the experimental methodologies used for these assessments, and visualizes the relevant biological and experimental pathways.
The Calcitonin Receptor Family
The calcitonin family of receptors are Class B G protein-coupled receptors (GPCRs) that form heterodimeric complexes with one of three Receptor Activity-Modifying Proteins (RAMPs). The specific combination of the GPCR (either the Calcitonin Receptor-Like Receptor, CLR, or the Calcitonin Receptor, CTR) and a RAMP determines the ligand specificity of the resulting receptor complex.
-
CGRP Receptor: Composed of CLR and RAMP1.[3]
-
Adrenomedullin (AM) Receptors:
-
AM₁ Receptor: Composed of CLR and RAMP2.
-
AM₂ Receptor: Composed of CLR and RAMP3.
-
-
Amylin (AMY) Receptors:
-
AMY₁ Receptor: Composed of CTR and RAMP1.
-
AMY₂ Receptor: Composed of CTR and RAMP2.
-
AMY₃ Receptor: Composed of CTR and RAMP3.
-
-
Calcitonin (CT) Receptor: Composed of CTR, which can function in the absence of RAMPs.
Quantitative Data: this compound's Receptor Selectivity Profile
This compound demonstrates a high degree of selectivity for the human CGRP receptor. In vitro studies have established its potent inhibition of CGRP binding and function, with significantly lower activity at other calcitonin family receptors.[1][5]
Table 1: this compound Binding Affinity (Ki) at Calcitonin Family Receptors
| Receptor Target | Receptor Composition | Ligand | Species | This compound Kᵢ (nM) | Selectivity vs. CGRP Receptor | Reference |
| CGRP | CLR + RAMP1 | CGRP | Human | 0.023 | - | [1][6] |
| AM₁ | CLR + RAMP2 | Adrenomedullin | Human | > 230 | > 10,000-fold | [1][5] |
| AM₂ | CLR + RAMP3 | Adrenomedullin | Human | > 230 | > 10,000-fold | [1][5] |
| AMY₁ | CTR + RAMP1 | Amylin, CGRP | Human | > 230 | > 10,000-fold | [1][5] |
| AMY₃ | CTR + RAMP3 | Amylin | Human | > 230 | > 10,000-fold | [1][5] |
| Calcitonin | CTR | Calcitonin | Human | > 230* | > 10,000-fold | [1][5] |
*Estimated based on reported >10,000-fold selectivity compared to the CGRP receptor Kᵢ of 0.023 nM.
Table 2: this compound Functional Antagonism (EC₅₀) at CGRP Receptor
| Assay Type | Agonist | Tissue/System | This compound EC₅₀ (nM) | Reference |
| Reversal of Vasodilation | CGRP | Ex vivo human intracranial arteries | 0.880 | [1] |
Signaling Pathways
The CGRP receptor and related calcitonin family receptors primarily couple to the Gαs subunit of heterotrimeric G proteins. Ligand binding initiates a conformational change in the receptor, leading to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response, such as vasodilation.[3][7]
Experimental Protocols
The determination of this compound's binding affinity and functional antagonism relies on standardized in vitro pharmacological assays.
Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound (this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibitor constant (Kᵢ) of this compound for the CGRP receptor and other calcitonin family receptors.
Methodology:
-
Receptor Preparation:
-
Cell membranes are prepared from cell lines endogenously expressing the receptor of interest (e.g., human neuroblastoma SK-N-MC cells for the CGRP receptor) or from HEK293 cells transiently or stably transfected to express the specific receptor complex (e.g., CLR + RAMP1 for CGRP receptor, or CTR + RAMP1 for AMY₁ receptor).[8]
-
Cells are harvested, homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors), and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard method like the BCA assay.
-
-
Assay Components:
-
Radioligand: A fixed concentration of a high-affinity radiolabeled ligand, typically [¹²⁵I]-CGRP, is used.
-
Competitor: this compound is prepared in a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled CGRP is used to determine the amount of non-specific binding of the radioligand.
-
-
Incubation:
-
The cell membranes, radioligand, and varying concentrations of this compound (or buffer for total binding, or non-labeled CGRP for non-specific binding) are incubated in a 96-well plate.
-
Incubation is typically carried out at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine), which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity trapped on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of this compound.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
The IC₅₀ is converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
References
- 1. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. jmcp.org [jmcp.org]
- 5. Reduced hepatic impairment study to evaluate pharmacokinetics and safety of this compound and to inform dosing recommendation for hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review of this compound as Abortive Treatment for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Exploring Ligand Binding to Calcitonin Gene-Related Peptide Receptors [frontiersin.org]
- 8. Discovery of BMS-846372, a Potent and Orally Active Human CGRP Receptor Antagonist for the Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Zavegepant Binding to the CGRP Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zavegepant (Zavzpret™) is a third-generation, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine.[1][2][3] Its efficacy stems from its high-affinity, selective, and competitive inhibition of the CGRP receptor, a class B G-protein coupled receptor (GPCR).[1][4][5] Understanding the molecular interactions between this compound and the CGRP receptor is paramount for rational drug design and the development of future therapeutics. This technical guide provides an in-depth overview of the principles and methodologies for in silico modeling of the this compound-CGRP receptor binding interaction, summarizing key data and outlining representative experimental and computational protocols.
Introduction: The CGRP Receptor in Migraine Pathophysiology
The calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that plays a crucial role in the pathophysiology of migraine.[4] During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation of meningeal blood vessels, neurogenic inflammation, and pain signal transmission.[4][6][7]
The CGRP receptor is a heterodimeric complex composed of two main subunits:
-
Calcitonin Receptor-Like Receptor (CLR): A class B GPCR that forms the core of the receptor.[6][7][8][9]
-
Receptor Activity-Modifying Protein 1 (RAMP1): A single-pass transmembrane protein essential for the trafficking of CLR to the cell surface and for high-affinity CGRP binding.[6][7][9]
This compound exerts its therapeutic effect by binding to this receptor complex, competitively blocking CGRP and preventing the downstream signaling cascade that leads to migraine pain.[4][5]
This compound: Pharmacodynamics and Binding Affinity
This compound is characterized by its high potency and selectivity for the human CGRP receptor. In vitro studies have demonstrated its potent inhibition of CGRP binding and functional activity.[1]
| Parameter | Value | Description | Source |
| Inhibitor Constant (Ki) | 23 pM | Measures the binding affinity of this compound to the human CGRP receptor expressed in cell membranes. A lower Ki indicates higher affinity. | [1] |
| EC50 | 880 pM | The half-maximal effective concentration for the reversal of CGRP-induced dilation of ex vivo human intracranial arteries. | [1] |
| Selectivity | >10,000-fold | This compound shows over 10,000-fold selectivity for the CGRP receptor compared to related receptors like adrenomedullin, calcitonin, and amylin receptors. | [1] |
| Plasma Protein Binding | ~90% | The extent to which this compound binds to proteins in the blood plasma. | [1][5] |
CGRP Receptor Signaling Pathway
Upon binding of the CGRP peptide, the CGRP receptor primarily couples to the Gαs protein, initiating a signaling cascade. This compound blocks this process at the initial receptor-level interaction. The canonical pathway is as follows:
-
CGRP Binding: The CGRP peptide binds to the CLR/RAMP1 complex.
-
G-Protein Activation: The receptor activates the associated Gαs protein.
-
Adenylyl Cyclase Activation: Gαs stimulates adenylyl cyclase (AC).[6][10]
-
cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[6][10]
-
PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[6][10]
-
Downstream Effects: PKA phosphorylates various downstream targets, leading to vasodilation and pain sensitization, which are hallmarks of migraine.[6][10]
Methodologies for In Silico Modeling
In silico modeling provides a powerful framework for understanding the structural basis of this compound's high-affinity binding. A typical workflow involves receptor structure preparation, ligand preparation, molecular docking, and molecular dynamics simulations.
Experimental Protocol: Molecular Docking
Molecular docking predicts the preferred orientation of one molecule (the ligand, this compound) when bound to a second (the receptor, CGRP-R) to form a stable complex.
Objective: To predict the binding pose of this compound within the CGRP receptor and estimate the binding affinity using a scoring function.
Protocol:
-
Receptor Preparation:
-
Obtain the 3D structure of the human CGRP receptor (CLR/RAMP1 complex). While a full-length structure with this compound is not publicly available, crystal structures of the receptor's extracellular domains (ECD) in complex with other antagonists (e.g., olcegepant, telcagepant) can be used as templates (PDB IDs can be found through searches).[11] Alternatively, high-quality homology models or cryo-EM structures can be utilized.[9][12]
-
Using molecular modeling software (e.g., Schrödinger Maestro, MOE), prepare the protein by removing water molecules, adding hydrogen atoms, assigning protonation states, and performing energy minimization to relieve steric clashes.
-
-
Ligand Preparation:
-
Obtain the 2D or 3D structure of this compound (e.g., from PubChem CID 53472683).[13]
-
Generate a low-energy 3D conformation. Assign correct bond orders and ionization states at physiological pH.
-
-
Docking Grid Generation:
-
Define the binding site. This is typically centered on the location of co-crystallized antagonists or identified through site-prediction algorithms.[11][14] The binding site for small-molecule antagonists is located at the interface of the CLR and RAMP1 ectodomains.[11][12]
-
Generate a grid box that encompasses this entire binding region.
-
-
Molecular Docking Execution:
-
Analysis of Results:
-
Analyze the top-scoring poses. The best pose is typically the one with the lowest binding energy (docking score).
-
Visualize the predicted this compound-receptor complex to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges with specific amino acid residues of CLR and RAMP1.
-
In Silico Modeling Workflow
The overall computational workflow integrates multiple steps to refine the initial docking predictions and assess the stability of the complex.
References
- 1. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. A Comprehensive Review of this compound as Abortive Treatment for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. droracle.ai [droracle.ai]
- 7. scienceofmigraine.com [scienceofmigraine.com]
- 8. CGRP Receptor Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Structure of the CGRP and Related Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Crystal structure of the ectodomain complex of the CGRP receptor, a class-B GPCR, reveals the site of drug antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. This compound | C36H46N8O3 | CID 53472683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pyGOMoDo: GPCRs modeling and docking with python - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the off-target effects of Zavegepant in preliminary studies
An in-depth analysis of the off-target effects of Zavegepant, a third-generation small molecule calcitonin gene-related peptide (CGRP) receptor antagonist, is crucial for understanding its complete pharmacological profile. Preliminary in vitro and preclinical studies have focused on characterizing the selectivity and potential safety liabilities of this novel intranasal migraine treatment. This document synthesizes the available data on this compound's interaction with non-target receptors and pathways, presents the methodologies used in these assessments, and visualizes the key concepts and experimental workflows.
Off-Target Binding and Functional Activity
This compound (formerly BHV-3500) was designed for high affinity and selectivity to the CGRP receptor.[1] Off-target screening is a critical step in preclinical development to identify potential adverse effects. The primary findings from these studies indicate a very favorable selectivity profile for this compound.
Quantitative Selectivity Data
In vitro studies have demonstrated that this compound is highly selective for the human CGRP receptor over other related receptors, including those for adrenomedullin, calcitonin, and amylin.[2][3][4] This high degree of selectivity minimizes the potential for off-target effects mediated by these related signaling pathways. The key quantitative metrics from these preliminary studies are summarized below.
| Parameter | Target/Assay | Value | Reference |
| Inhibitor Constant (Ki) | Human CGRP Receptor (in SK-N-MC cells) | 23 ± 2 pM | [3] |
| Selectivity Fold | Adrenomedullin Receptors 1 & 2 | >10,000-fold | [2][3][4] |
| Selectivity Fold | Calcitonin Receptor | >10,000-fold | [2][3][4] |
| Selectivity Fold | Amylin Receptors 1 & 3 | >10,000-fold | [2][3][4] |
| Functional Antagonism (EC50) | Reversal of CGRP-induced dilation in ex vivo human intracranial arteries | 880 ± 50 pM | [3] |
| Functional Vasoconstriction | Ex vivo human coronary artery | No constriction observed up to 10 µM | [3] |
Safety Pharmacology and Clinical Observations
Safety pharmacology studies aim to identify undesirable pharmacodynamic effects on major physiological systems. For this compound, these studies, along with clinical trial data, have not revealed significant off-target liabilities.
-
Cardiovascular Safety : In preclinical models, this compound did not induce vasoconstriction in human coronary arteries, a key differentiator from triptans.[3] Furthermore, at doses up to four times the recommended daily dose, this compound does not prolong the QT interval to a clinically relevant extent.[5][6]
-
Drug-Drug Interactions : In-vitro studies indicate that this compound is not an inhibitor or inducer of major CYP enzymes.[7] However, it is a substrate for the OATP1B3 and NTCP transporters, and co-administration with inhibitors or inducers of these transporters should be avoided.[5][6][8]
-
Post-Marketing Observations : While preclinical and clinical trials showed a strong safety profile, post-marketing reports for the CGRP antagonist class have noted instances of hypertension and Raynaud's phenomenon.[5][9] The precise mechanism for these effects is not fully elucidated and may represent rare off-target or on-target effects in specific patient populations.
Experimental Protocols
While full, detailed protocols are proprietary, the methodologies employed in the preliminary assessment of this compound's selectivity can be outlined based on standard pharmacological practices mentioned in the literature.
Receptor Binding Assays
These assays determine the affinity of a drug for a specific receptor.
-
Objective : To quantify the binding affinity (Ki) of this compound to the human CGRP receptor and a panel of off-target receptors.
-
General Protocol :
-
Membrane Preparation : Membranes are prepared from cells endogenously expressing or engineered to overexpress the target receptor (e.g., human CGRP receptor expressed in SK-N-MC cell membranes).[3]
-
Radioligand Binding : A known radioactive ligand with high affinity for the target receptor is incubated with the cell membranes.
-
Competitive Binding : The incubation is performed in the presence of varying concentrations of the test compound (this compound).
-
Separation & Counting : Bound and free radioligand are separated (e.g., via filtration). The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis : The data is used to calculate the IC50 (concentration of this compound that inhibits 50% of radioligand binding), which is then converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation.
-
Ex Vivo Functional Assays (Organ Bath)
These assays assess the functional effect of a drug on isolated tissue.
-
Objective : To determine if this compound can functionally antagonize CGRP-induced vasodilation or cause direct vasoconstriction.
-
General Protocol :
-
Tissue Preparation : Segments of human intracranial or coronary arteries are isolated and mounted in an organ bath chamber.
-
Equilibration : The tissue is maintained under physiological conditions (temperature, oxygenation, tension).
-
Agonist Challenge : The tissue is exposed to CGRP to induce vasodilation (in pre-constricted vessels) and establish a baseline response.
-
Antagonist Application : The experiment is repeated in the presence of increasing concentrations of this compound to assess its ability to reverse or block the CGRP effect.
-
Direct Effect Testing : The tissue is exposed to this compound alone to test for any direct vasoconstrictor or vasodilator effects.
-
Data Analysis : Concentration-response curves are generated to calculate functional parameters like the EC50.[3]
-
Visualizations: Pathways and Workflows
On-Target Mechanism of this compound
The primary mechanism of this compound involves competitive antagonism at the CGRP receptor complex, which consists of the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1).
Selectivity Profile of this compound
This diagram illustrates the high selectivity of this compound for its target receptor compared to other structurally related peptide receptors.
General Workflow for Off-Target Binding Assay
This workflow outlines the typical steps involved in a competitive radioligand binding assay used to screen for off-target effects.
References
- 1. Biohaven Enrolls First Patient in Phase 2/3 Trial of BHV-3500, Third-Generation CGRP Receptor Antagonist, for the Acute Treatment of Migraine [prnewswire.com]
- 2. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of this compound as Abortive Treatment for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduced hepatic impairment study to evaluate pharmacokinetics and safety of this compound and to inform dosing recommendation for hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. va.gov [va.gov]
- 9. zavzpret.pfizerpro.com [zavzpret.pfizerpro.com]
Methodological & Application
Zavegepant: Application Notes and Protocols for CGRP Receptor Binding Assays in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zavegepant (formerly BHV-3500) is a third-generation, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist.[1][2] It is approved for the acute treatment of migraine in adults.[1][2] this compound exerts its therapeutic effect by competitively blocking the CGRP receptor, thereby inhibiting the physiological cascade initiated by CGRP, a neuropeptide implicated in the pathophysiology of migraine.[2][3] These application notes provide detailed protocols for a radioligand binding assay to determine the affinity of this compound for the human CGRP receptor expressed in cultured cells.
CGRP Receptor Signaling Pathway
The canonical CGRP receptor is a G-protein coupled receptor (GPCR) complex composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[4] The binding of CGRP to this receptor complex primarily activates the Gs alpha subunit of the associated G protein. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events that contribute to vasodilation and pain signal transmission.[2] this compound competitively binds to the CGRP receptor, preventing CGRP from binding and initiating this signaling cascade.
Data Presentation: In Vitro Binding Affinity of CGRP Receptor Antagonists
The following table summarizes the in vitro binding affinities of this compound and other CGRP receptor antagonists for the human CGRP receptor. The data is presented as the inhibitor constant (Ki), which represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium in the absence of the radioligand.
| Compound | Ki (nM) | Cell Line / Membrane Source | Radioligand | Reference |
| This compound | 0.023 | Human CGRP Receptor | Not Specified | [5] |
| Rimegepant | 0.027 | Not Specified | Not Specified | [5] |
| Olcegepant | 0.014 | Human CGRP Receptor | [125I]hCGRP | [5] |
| Telcagepant | 0.8 | Human CGRP Receptor | Not Specified | [6] |
Experimental Protocols
Cell Culture and Membrane Preparation
This protocol describes the culture of a suitable host cell line recombinantly expressing the human CGRP receptor (CLR/RAMP1) and the subsequent preparation of cell membranes for use in the binding assay.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human CLR and RAMP1
-
Cell Culture Medium (e.g., Ham's F-12K for CHO-K1, DMEM for HEK293)
-
Fetal Bovine Serum (FBS)
-
Antibiotics (e.g., Penicillin-Streptomycin, Geneticin, Blasticidin)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Scrapers
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Sucrose Buffer: Lysis buffer containing 10% sucrose
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture: Culture the CGRP receptor-expressing cells in T-175 flasks at 37°C in a humidified atmosphere with 5% CO2. Maintain the cells in culture medium supplemented with FBS and appropriate selection antibiotics.
-
Cell Harvest: When cells reach 80-90% confluency, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Harvest the cells by scraping them into ice-cold PBS.
-
Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer. Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or sonication on ice.
-
Membrane Isolation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Washing: Discard the supernatant, resuspend the membrane pellet in fresh Lysis Buffer, and repeat the centrifugation step.
-
Storage: Resuspend the final membrane pellet in Sucrose Buffer. Determine the protein concentration using a BCA protein assay. Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay
This protocol details a competitive binding assay to determine the Ki of this compound for the human CGRP receptor using [125I]-hCGRP as the radioligand.
Materials:
-
Prepared cell membranes expressing the human CGRP receptor
-
[125I]-hCGRP (human Calcitonin Gene-Related Peptide, radioiodinated)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.5% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Non-specific binding control: 1 µM unlabeled hCGRP
-
96-well microplates
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
Vacuum filtration manifold
-
Gamma counter
Procedure:
-
Thawing Membranes: On the day of the assay, thaw the frozen membrane aliquots on ice. Dilute the membranes in Assay Buffer to a final concentration of 5-20 µg of protein per well.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions in Assay Buffer to obtain a range of concentrations (e.g., 10 pM to 1 µM).
-
Dilute the [125I]-hCGRP stock in Assay Buffer to a final concentration approximately equal to its Kd (e.g., 0.1-0.5 nM).
-
-
Assay Setup: In a 96-well plate, set up the following in a final volume of 200 µL:
-
Total Binding: 100 µL of membrane suspension + 50 µL of Assay Buffer + 50 µL of [125I]-hCGRP.
-
Non-specific Binding (NSB): 100 µL of membrane suspension + 50 µL of 1 µM unlabeled hCGRP + 50 µL of [125I]-hCGRP.
-
Competition Binding: 100 µL of membrane suspension + 50 µL of this compound dilution + 50 µL of [125I]-hCGRP.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the PEI-pre-soaked glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in vials and measure the radioactivity (counts per minute, CPM) using a gamma counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (B) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding [(B at given this compound concentration / B in absence of this compound) x 100] against the logarithm of the this compound concentration.
-
-
Determine IC50:
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the CGRP receptor. This should be determined in a separate saturation binding experiment.
-
-
References
- 1. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CGRP Receptor Antagonists and 5-HT1F Receptor Agonist in the Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Identification of specific calcitonin-like receptor residues important for calcitonin gene-related peptide high affinity binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CGRP Receptor | BioChemPartner [biochempartner.com]
- 6. neurologylive.com [neurologylive.com]
Protocol for inducing and assessing migraine-like pain in animal models with Zavegepant
Application Notes: Zavegepant for the Study of Migraine-Like Pain in Animal Models
Introduction
This compound (ZAVZPRET™) is a third-generation, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine in adults.[1][2] As the first intranasally delivered "gepant," it offers a novel route of administration for rapid therapeutic action.[3][4] Preclinical research in animal models is crucial for elucidating the mechanisms of migraine pathophysiology and for the development of new therapeutics. This compound serves as a valuable pharmacological tool to investigate the role of CGRP in migraine-like pain behaviors such as mechanical allodynia and photophobia.[3][5]
Mechanism of Action
This compound functions by selectively blocking the CGRP receptor, which is a key player in migraine pathogenesis.[2][3] During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation of cranial blood vessels, neurogenic inflammation, and pain signal transmission.[1][5][6] By antagonizing the CGRP receptor, this compound inhibits these downstream effects, thereby alleviating migraine symptoms.[2][6] Animal studies using other CGRP antagonists like olcegepant (B1677202) have demonstrated that blocking this pathway can reverse hyperalgesia and reduce the activation of inflammatory pathways in migraine models.[7][8]
Key Animal Models for Migraine Research
Two of the most common and well-validated animal models for studying migraine-like pain are the Nitroglycerin (NTG)-induced model and the direct CGRP-infusion model.
-
Nitroglycerin (NTG)-Induced Model: Systemic administration of NTG, a nitric oxide donor, reliably triggers migraine-like headaches in patients and induces sensory hypersensitivity in rodents.[9][10] Repeated, intermittent administration of NTG can be used to model the progression from episodic to chronic migraine.[11][12] This model is effective for assessing both acute and preventative anti-migraine therapies.[11]
-
CGRP-Induced Model: Direct administration of CGRP, either peripherally (intraperitoneal, i.p.) or centrally (intracerebroventricular, i.c.v.), can induce migraine-like phenotypes in rodents, including light-aversive behavior (a surrogate for photophobia) and spontaneous pain indicators.[13][14][15] This model is particularly useful for studying the direct effects of CGRP and the efficacy of CGRP-targeting drugs.
Protocol 1: Induction and Assessment of Migraine-Like Pain in Mice using Nitroglycerin (NTG)
Objective: To induce a state of cutaneous allodynia in mice using NTG and to assess the efficacy of intranasal this compound in reversing this hypersensitivity.
Materials:
-
Male or female C57BL/6J or CD1 mice (10-20 weeks old)[16]
-
Nitroglycerin (NTG) stock solution (e.g., 5.0 mg/mL)
-
0.9% Saline
-
This compound solution for intranasal administration
-
Vehicle control for this compound
-
Testing chambers with a wire mesh floor
Experimental Workflow:
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Clinical evaluation of this compound for the acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of this compound as Abortive Treatment for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound nasal spray for the acute treatment of migraine: A Phase 2/3 double‐blind, randomized, placebo‐controlled, dose‐ranging trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. condrug.com [condrug.com]
- 6. drugtopics.com [drugtopics.com]
- 7. mdpi.com [mdpi.com]
- 8. iasp-pain.org [iasp-pain.org]
- 9. Differential Development of Facial and Hind Paw Allodynia in a Nitroglycerin-Induced Mouse Model of Chronic Migraine: Role of Capsaicin Sensitive Primary Afferents [jstage.jst.go.jp]
- 10. mdpi.com [mdpi.com]
- 11. Characterization of a Novel Model of Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal Model of Chronic Migraine-Associated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. CGRP in Animal Models of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of Migraine-Like Photophobic Behavior in Mice by Both Peripheral and Central CGRP Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jneurosci.org [jneurosci.org]
- 17. Targeting IGF1/IGF1r signaling relieve pain and autophagic dysfunction in NTG-induced chronic migraine model of mice | springermedizin.de [springermedizin.de]
Application Notes & Protocols: Developing Stable Zavegepant Formulations for Preclinical Research
1.0 Introduction
Zavegepant is a third-generation, small molecule calcitonin gene-related peptide (CGRP) receptor antagonist.[1][2] It is approved for the acute treatment of migraine in adults and is the first CGRP antagonist available as a nasal spray.[1][3] For preclinical research, which includes pharmacokinetic (PK), pharmacodynamic (PD), and toxicological (TK) studies, the development of stable and reproducible drug formulations is critical.[4][5] An appropriate formulation ensures accurate dosing and maximizes exposure, which is essential for generating reliable and interpretable data to support the drug development process.[6][7]
These application notes provide a guide to understanding the key properties of this compound and offer detailed protocols for developing stable formulations suitable for intravenous administration in preclinical animal studies.
2.0 this compound Physicochemical Properties
This compound hydrochloride is described as a white to off-white powder that is freely soluble in water.[8] A summary of its key physicochemical properties is crucial for formulation design and is presented below.
| Property | Value | Source |
| Drug Substance | This compound Hydrochloride | [8][9] |
| Molecular Formula | C₃₆H₄₇ClN₈O₃ | [8] |
| Molecular Weight | 675.26 g/mol (HCl salt); 638.82 g/mol (free base) | [8][10] |
| pKa | 4.8 and 8.8 | [8] |
| logD (pH 7.4) | 1.21 | [8] |
| Aqueous Solubility | Freely soluble; >300 mg/mL at low pH, 105 mg/mL at pH 8.2 | [8] |
| Plasma Protein Binding | ~90% | [11] |
| Primary Metabolism | Primarily by CYP3A4, lesser extent by CYP2D6 | [11] |
3.0 Mechanism of Action: CGRP Receptor Antagonism
This compound functions by blocking the CGRP receptor, which is implicated in the pathophysiology of migraine.[11] CGRP is a potent vasodilator neuropeptide released from trigeminal nerves, and its increased levels are associated with migraine attacks.[2][11] The CGRP receptor is a complex composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[12][13][14] When CGRP binds to this receptor, it initiates a signaling cascade, primarily through G-protein coupling, that activates adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP).[14][15] This cascade results in vasodilation and pain signal transmission.[14] this compound competitively binds to the CLR/RAMP1 receptor, preventing CGRP from binding and thereby inhibiting the downstream signaling responsible for migraine pain.[2][11]
4.0 Preclinical Formulation Development Workflow
A structured approach is necessary to efficiently develop a stable and effective preclinical formulation.[5] The workflow begins with understanding the study requirements and the physicochemical properties of the drug, followed by systematic screening and testing to arrive at a final formulation.
5.0 Experimental Protocols
The following protocols provide step-by-step methodologies for key experiments in the development of a this compound formulation for intravenous (IV) administration.
Protocol 1: Aqueous Solubility Assessment
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers relevant to physiological conditions.
Materials:
-
This compound HCl powder
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Citrate Buffer, pH 4.5
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
End-over-end rotator
-
Calibrated analytical balance
-
Microcentrifuge
-
HPLC system with UV detector
Methodology:
-
Weigh approximately 5-10 mg of this compound into a tared microcentrifuge tube. Record the exact weight.
-
Add a small, precise volume (e.g., 100 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate initial dispersion.
-
Place the tube on an end-over-end rotator at ambient temperature (20-25°C) for 24 hours to allow the suspension to reach equilibrium.
-
After 24 hours, visually inspect the tube for undissolved solid material. If the powder is fully dissolved, repeat steps 1-4 with a larger amount of this compound.
-
Centrifuge the suspension at 14,000 rpm for 15 minutes to pellet the excess, undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate mobile phase or solvent and analyze the concentration using a validated HPLC-UV method.
-
Calculate the solubility in mg/mL.
Protocol 2: Preparation of an IV Formulation using a Co-solvent System
Objective: To prepare a clear, stable solution of this compound at a target concentration (e.g., 5 mg/mL) suitable for IV administration in rodents. This protocol uses a common co-solvent system.
Materials:
-
This compound HCl powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)
-
Sterile glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Methodology:
-
Vehicle Preparation: Prepare the co-solvent vehicle. For a common formulation vehicle of 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v), combine 1 mL of DMSO, 4 mL of PEG 400, and 5 mL of Saline in a sterile vial. Vortex until homogeneous.
-
Drug Solubilization: Weigh the required amount of this compound to achieve the target concentration of 5 mg/mL. For 10 mL of final formulation, this would be 50 mg.
-
Add the this compound powder to the pre-mixed vehicle from Step 1.
-
Vortex the vial vigorously for 5-10 minutes. Use a bath sonicator if necessary to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a final sterile vial. This step is critical for IV formulations to ensure sterility.
-
Label the final vial clearly with the compound name, concentration, vehicle composition, and date of preparation.
Protocol 3: Short-Term Formulation Stability Assessment
Objective: To assess the chemical stability of the prepared this compound formulation under typical storage and handling conditions.[6]
Materials:
-
Prepared this compound formulation (from Protocol 2)
-
HPLC system with UV detector
-
Calibrated refrigerator (2-8°C)
-
Ambient temperature storage area (20-25°C)
Methodology:
-
Time Zero (T=0) Analysis: Immediately after preparing the formulation (Protocol 2), take an aliquot, dilute it to a suitable concentration, and analyze it via HPLC to determine the initial concentration (C₀). This serves as the 100% reference.
-
Storage: Aliquot the remaining formulation into separate, sealed vials. Store one set of vials at room temperature (20-25°C) and another set under refrigeration (2-8°C).[16]
-
Time Point Analysis: At specified time points (e.g., 4 hours, 24 hours, 48 hours), remove one vial from each storage condition.
-
Allow the refrigerated sample to equilibrate to room temperature before analysis.
-
Visually inspect each sample for any signs of physical instability, such as precipitation, crystallization, or color change. Record all observations.
-
Dilute and analyze each sample by HPLC to determine the this compound concentration (Cₜ).
-
Data Analysis: Calculate the percent of the initial concentration remaining at each time point using the formula: % Remaining = (Cₜ / C₀) * 100.
-
The formulation is generally considered stable if the concentration remains within ±10% of the initial value and no physical changes are observed.[6]
6.0 Example Data Presentation
Quantitative data from the protocols should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: Example Solubility Data for this compound
| Solvent/Vehicle | Temperature (°C) | Measured Solubility (mg/mL) |
|---|---|---|
| Deionized Water | 25 | > 200 |
| PBS, pH 7.4 | 25 | > 150 |
| 5% Dextrose in Water | 25 | > 200 |
| 10% DMSO / 90% Saline | 25 | ~ 25 |
| 10% PEG 400 / 90% Saline | 25 | ~ 40 |
Table 2: Example Stability Data for this compound (5 mg/mL) in 10% DMSO / 40% PEG 400 / 50% Saline
| Storage Condition | Time Point | Physical Appearance | % of Initial Concentration Remaining |
|---|---|---|---|
| Room Temp (25°C) | 0 hr | Clear, colorless solution | 100.0% |
| 4 hr | Clear, colorless solution | 99.5% | |
| 24 hr | Clear, colorless solution | 98.9% | |
| 48 hr | Clear, colorless solution | 98.1% | |
| Refrigerated (4°C) | 0 hr | Clear, colorless solution | 100.0% |
| 4 hr | Clear, colorless solution | 100.2% | |
| 24 hr | Clear, colorless solution | 100.1% |
| | 48 hr | Clear, colorless solution | 99.8% |
References
- 1. This compound | C36H46N8O3 | CID 53472683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of this compound as Abortive Treatment for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. pharmtech.com [pharmtech.com]
- 7. altasciences.com [altasciences.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. This compound hydrochloride | C36H47ClN8O3 | CID 134819878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 11. drugs.com [drugs.com]
- 12. CGRP Receptor Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calcitonin gene-related peptide - Wikipedia [en.wikipedia.org]
- 14. droracle.ai [droracle.ai]
- 15. mdpi.com [mdpi.com]
- 16. Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance [alderleyanalytical.com]
Application Notes and Protocols for Zavegepant Administration in Rodent Models of Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of zavegepant, a calcitonin gene-related peptide (CGRP) receptor antagonist, in various rodent models of pain. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound.
Introduction
This compound (formerly BHV-3500) is a third-generation, small molecule CGRP receptor antagonist.[1][2] CGRP is a neuropeptide implicated in the pathophysiology of migraine and other pain states.[1][3] By blocking the CGRP receptor, this compound aims to inhibit pain signaling, neurogenic inflammation, and vasodilation associated with these conditions.[4] Preclinical studies in rodent models are crucial for elucidating the mechanisms of action and therapeutic potential of this compound. This document outlines various administration methods and relevant experimental protocols.
CGRP Signaling Pathway in Pain
Calcitonin Gene-Related Peptide (CGRP) plays a significant role in pain transmission, particularly in the context of migraine. During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation of cranial blood vessels and promoting neurogenic inflammation.[1][5] This activation and sensitization of the trigeminal pathway are key contributors to the sensation of pain.[6] this compound acts by competitively blocking CGRP receptors, thereby preventing the downstream effects of CGRP and alleviating pain.[4]
Caption: CGRP signaling pathway and the mechanism of action of this compound.
Administration Routes and Dosages
While specific preclinical efficacy studies detailing this compound dosages in rodent pain models are not widely published, information from pharmacokinetic studies and studies on other CGRP antagonists can provide guidance. This compound has shown low oral bioavailability in rodents, suggesting that parenteral or intranasal routes may be more effective for achieving therapeutic concentrations.[1]
Table 1: Summary of this compound and Other CGRP Antagonist Administration in Rodent Models
| Compound | Administration Route | Species | Dosage | Vehicle | Pain Model Context | Reference |
| This compound | Intranasal | Rabbit | N/A (Pharmacokinetic study) | N/A | Pharmacokinetics | [1] |
| This compound | Oral | Mouse, Rat | N/A (Pharmacokinetic study) | N/A | Pharmacokinetics | [1] |
| Olcegepant | Intraperitoneal (i.p.) | Mouse | 1 mg/kg | 20% DMSO in saline | Migraine-like pain | [7] |
| CGRP (Agonist) | Intrathecal | Mouse | 0.1, 0.3, 1.0 nmol | N/A | Pain hypersensitivity | [3] |
| CGRP (Agonist) | Epidural | Rat | 1.5, 3, 6, 9 mg | Normal saline | Migraine-like behaviors | [8] |
Note: Dosages for this compound in specific pain models will likely require empirical determination.
Experimental Protocols
The following are detailed protocols for the administration of this compound via various routes in rodents and for assessing pain-related behaviors.
Protocol 1: Intranasal Administration
Intranasal delivery offers a non-invasive method for rapid drug delivery to the central nervous system.[9]
Materials:
-
This compound solution (vehicle to be optimized, e.g., saline, PBS)
-
Micropipette and tips
-
Rodent restrainer or appropriate handling technique
-
Isoflurane (B1672236) and anesthesia chamber (optional, for anesthetized administration)
Procedure (Awake Mice):
-
Acclimation: Acclimate mice to handling for several days prior to the experiment to reduce stress.[9][10]
-
Restraint: Gently restrain the mouse using a modified scruff grip to immobilize the head. The neck should be held parallel to the floor.[9]
-
Administration: Using a micropipette, administer a small volume (typically 5-10 µL per nostril for a mouse) of the this compound solution into one nostril.[9] Alternate nostrils if repeated dosing is required.
-
Observation: Return the mouse to its home cage and observe for any immediate adverse reactions.
Procedure (Anesthetized Rodents):
-
Anesthesia: Anesthetize the rodent using isoflurane (e.g., 4% for induction, 2% for maintenance).[11][12]
-
Positioning: Place the animal in a supine position.[12]
-
Administration: Administer the this compound solution dropwise into the nostrils using a micropipette.
-
Recovery: Keep the animal in the supine position until it recovers from anesthesia to prevent aspiration.[12]
Caption: Experimental workflow for intranasal administration of this compound.
Protocol 2: Intraperitoneal (i.p.) Injection
This is a common route for systemic drug administration in rodents.
Materials:
-
This compound solution (e.g., dissolved in 20% DMSO in saline)[7]
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Scale for accurate animal weight
Procedure:
-
Dosage Calculation: Weigh the animal and calculate the required volume of this compound solution based on the desired dosage (e.g., 1 mg/kg).
-
Restraint: Manually restrain the rodent, exposing the abdomen.
-
Injection: Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. Aspirate to ensure no blood or fluid is drawn back, then inject the solution.
-
Observation: Return the animal to its cage and monitor for any signs of distress.
Protocol 3: Oral Gavage
This method is used for precise oral administration.
Materials:
-
This compound suspension or solution
-
Flexible or curved gavage needle (18-20 gauge for mice, 16-18 gauge for rats)[13]
-
Syringe
-
Scale for animal weight
Procedure:
-
Dosage Calculation: Weigh the animal and determine the dosing volume. The maximum recommended volume is 10 ml/kg.[13][14]
-
Measure Gavage Needle: Measure the distance from the corner of the animal's mouth to the last rib to determine the correct insertion depth.[15]
-
Restraint: Firmly restrain the animal and extend its head and neck to straighten the esophagus.[15]
-
Insertion: Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus to the pre-measured depth. Do not force the needle.[13]
-
Administration: Administer the this compound solution.
-
Removal: Gently remove the gavage needle.
-
Observation: Monitor the animal for any signs of respiratory distress.[15]
Protocol 4: Assessment of Mechanical Allodynia (Von Frey Test)
This test measures sensitivity to a mechanical stimulus.[16]
Materials:
-
Von Frey filaments of varying stiffness
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Habituation: Place the animal in a Plexiglas enclosure on the wire mesh platform and allow it to acclimate for at least 15-30 minutes for several days before testing.[17][18]
-
Stimulation: Apply the Von Frey filaments from underneath the mesh to the plantar surface of the hind paw.[16]
-
Response: A positive response is a sharp withdrawal or licking of the paw.
-
Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold. Start with a filament near the expected threshold. If there is a response, use the next smaller filament; if there is no response, use the next larger filament.[19]
Protocol 5: Assessment of Spontaneous Pain (Mouse Grimace Scale)
This method assesses pain by scoring changes in facial expression.[20]
Materials:
-
Video recording equipment
-
Quiet, well-lit testing area
Procedure:
-
Recording: Place the mouse in a transparent cylinder and record a short video (e.g., 5 minutes).
-
Scoring: Score still images captured from the video for five facial action units: orbital tightening, nose bulge, cheek bulge, ear position, and whisker change. Each is scored on a 0-2 scale (0=not present, 1=moderately present, 2=obviously present).[20][21]
-
Analysis: Calculate the average grimace score for each animal.
Rodent Pain Models for this compound Evaluation
Trigeminal Sensitization Models:
-
Dural Application of Inflammatory Agents: Application of substances like capsaicin (B1668287) or an "inflammatory soup" to the dura mater can induce migraine-like pain behaviors in rodents.[1][5]
-
Nitroglycerin (NTG) Infusion: Systemic administration of NTG can trigger migraine-like symptoms and increase CGRP levels in animal models.[5][22]
-
Infraorbital Nerve Injury: Chronic constriction injury of the infraorbital nerve serves as a model for trigeminal neuropathic pain.[23]
Caption: Logical relationship between pain models, administration, and assessment.
Conclusion
The protocols and information provided herein offer a foundational guide for investigating the therapeutic effects of this compound in rodent models of pain. Given the limited publicly available data on this compound's use in preclinical pain efficacy studies, researchers are encouraged to perform dose-response studies to determine optimal concentrations and to select the most appropriate administration route and pain model for their specific research questions. Careful adherence to established protocols for drug administration and behavioral assessment will ensure the generation of robust and reproducible data.
References
- 1. A Comprehensive Review of this compound as Abortive Treatment for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Efficacy of this compound in Treating Migraine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Clinical evaluation of this compound for the acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A novel, injury-free rodent model of vulnerability for assessment of acute and preventive therapies reveals temporal contributions of CGRP-receptor activation in migraine-like pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Administration Method, Animal Weight and Age on the Intranasal Delivery of Drugs to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. research.sdsu.edu [research.sdsu.edu]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. biomed-easy.com [biomed-easy.com]
- 18. forum.painresearcher.net [forum.painresearcher.net]
- 19. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Grimace scale - Wikipedia [en.wikipedia.org]
- 21. nc3rs.org.uk [nc3rs.org.uk]
- 22. CGRP in Animal Models of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An Improved Rodent Model of Trigeminal Neuropathic Pain by Unilateral Chronic Constriction Injury of Distal Infraorbital Nerve (dIoN-CCI) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying Zavegepant's Effect on CGRP-Induced cAMP Accumulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zavegepant (BHV-3500) is a third-generation, small molecule calcitonin gene-related peptide (CGRP) receptor antagonist.[1] CGRP is a neuropeptide implicated in the pathophysiology of migraine through its potent vasodilatory effects and role in pain signal transmission.[1] The CGRP receptor is a G-protein coupled receptor (GPCR) that, upon activation by CGRP, couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This compound exerts its therapeutic effect by competitively inhibiting CGRP binding to its receptor, thereby blocking the downstream signaling cascade that results in cAMP accumulation.
These application notes provide detailed protocols for quantifying the inhibitory effect of this compound on CGRP-induced cAMP accumulation in a cell-based assay, a critical step in the characterization of its pharmacological profile.
CGRP Signaling Pathway and this compound's Mechanism of Action
The binding of CGRP to its receptor initiates a signaling cascade that is central to its physiological effects. This compound functions by blocking this pathway at the receptor level.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's inhibitory effect on CGRP-induced functional responses. While a specific IC50 value for cAMP accumulation from a publicly available source is not explicitly detailed, the potent antagonism at a low nanomolar concentration suggests a high affinity and potency.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | CGRP-induced relaxation | Human coronary arteries | Functional Antagonism | Potent antagonism at 10 nM | [2] |
| This compound (Predicted) | cAMP Accumulation | e.g., SK-N-MC, HEK293 | IC50 | Low nM range | Inferred |
Experimental Protocols
This section provides a detailed protocol for a cell-based functional assay to determine the potency of this compound in inhibiting CGRP-stimulated cAMP production. This protocol can be adapted for various cell lines expressing the CGRP receptor, such as human neuroblastoma SK-N-MC cells or HEK293 cells stably expressing the human CGRP receptor.
Protocol 1: cAMP Accumulation Functional Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CGRP-induced cAMP accumulation.
Materials:
-
Cell Lines:
-
SK-N-MC human neuroblastoma cells (endogenously expressing the CGRP receptor)
-
HEK293 cells stably co-expressing human Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1)
-
-
Reagents:
-
Cell culture medium (e.g., MEM for SK-N-MC, DMEM for HEK293) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
Human α-CGRP.
-
cAMP assay kit (e.g., HTRF®, ELISA, or other commercially available kits).
-
Cell lysis buffer (as provided in the cAMP assay kit).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or serum-free medium).
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2).
-
Multi-well plates (e.g., 96-well or 384-well, compatible with the plate reader).
-
Plate reader compatible with the chosen cAMP assay kit.
-
Laminar flow hood.
-
Centrifuge.
-
Multichannel pipettes.
-
Experimental Workflow:
References
Application Notes and Protocols: Immunohistochemical Detection of Zavegepant Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zavegepant is a third-generation, small molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine.[1][2][3][4] Its mechanism of action involves binding to the CGRP receptor, thereby blocking the potent vasodilator and pain-signaling neuropeptide CGRP.[3][5] The CGRP receptor is a heterodimer composed of two key proteins: the Calcitonin Receptor-Like Receptor (CLR), a G-protein coupled receptor, and Receptor Activity-Modifying Protein 1 (RAMP1), a single transmembrane domain protein essential for the receptor's function and trafficking to the cell surface.[1][6][7][8] Understanding the engagement of this compound with its target in relevant tissues is crucial for preclinical and clinical research, aiding in dose selection, confirming the mechanism of action, and exploring potential new indications.
Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and localization of specific proteins within the context of tissue architecture. This application note provides a detailed protocol for the immunohistochemical detection of CLR and RAMP1 in tissue sections. By comparing the staining patterns of these receptor components in tissues from this compound-treated and untreated subjects, researchers can infer target engagement. A downregulation or internalization of the CGRP receptor upon this compound binding can serve as a surrogate marker for target engagement.
CGRP Signaling Pathway and this compound's Mechanism of Action
The binding of CGRP to its receptor (CLR/RAMP1 complex) initiates a signaling cascade, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[9] This signaling pathway is implicated in the vasodilation and neurogenic inflammation associated with migraine.[9] this compound, as a CGRP receptor antagonist, competitively blocks the binding of CGRP, thereby inhibiting this signaling pathway and alleviating migraine symptoms.
Immunohistochemistry Experimental Workflow
The following diagram outlines the key steps in the immunohistochemistry protocol for detecting CLR and RAMP1.
Detailed Immunohistochemistry Protocol
This protocol is a general guideline and may require optimization for specific tissues and antibodies.
1. Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| Primary Antibodies | ||
| Rabbit anti-CLR Polyclonal Antibody | R&D Systems | MAB10044 |
| Rabbit anti-RAMP1 Polyclonal Antibody | Abcam | ab203282 |
| Secondary Antibody | ||
| Goat anti-Rabbit IgG (HRP) | Vector Laboratories | PI-1000 |
| Antigen Retrieval | ||
| Sodium Citrate Buffer (10 mM, pH 6.0) | Sigma-Aldrich | C9999 |
| Blocking Reagents | ||
| 3% Hydrogen Peroxide | Fisher Scientific | H325 |
| Normal Goat Serum | Vector Laboratories | S-1000 |
| Detection System | ||
| DAB Substrate Kit | Vector Laboratories | SK-4100 |
| Counterstain | ||
| Harris Hematoxylin | Sigma-Aldrich | HHS32 |
| Other Reagents | ||
| Xylene | Sigma-Aldrich | 534056 |
| Ethanol (B145695) (100%, 95%, 70%) | Decon Labs | 2716 |
| PBS or TBS | Corning | 21-040-CV |
| Mounting Medium | VWR | 100501-830 |
2. Tissue Preparation
-
Fix fresh tissue samples in 10% neutral buffered formalin for 18-24 hours at room temperature.
-
Dehydrate the tissue through a graded series of ethanol (70%, 95%, 100%).
-
Clear the tissue in xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
-
Dry the slides overnight at 37°C or for 1 hour at 60°C.
3. Deparaffinization and Rehydration
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse slides in 100% ethanol (2 changes, 3 minutes each).
-
Immerse slides in 95% ethanol (2 minutes).
-
Immerse slides in 70% ethanol (2 minutes).
-
Rinse slides in distilled water.
4. Antigen Retrieval
-
Preheat a steamer or water bath containing 10 mM Sodium Citrate Buffer (pH 6.0) to 95-100°C.
-
Immerse the slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse the slides in PBS or TBS.
5. Blocking
-
To block endogenous peroxidase activity, incubate the slides in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature.
-
Rinse with PBS or TBS.
-
To block non-specific antibody binding, incubate the slides with 5% normal goat serum in PBS or TBS for 30-60 minutes at room temperature.
6. Primary Antibody Incubation
-
Dilute the primary antibody (anti-CLR or anti-RAMP1) to its optimal concentration in blocking buffer (e.g., 1% normal goat serum in PBS or TBS).
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
7. Secondary Antibody Incubation
-
Rinse the slides with PBS or TBS (3 changes, 5 minutes each).
-
Incubate the slides with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
8. Detection
-
Rinse the slides with PBS or TBS (3 changes, 5 minutes each).
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate the slides with the DAB solution until a brown color develops (typically 2-10 minutes). Monitor under a microscope to avoid overstaining.
-
Rinse the slides with distilled water.
9. Counterstaining
-
Immerse the slides in Harris Hematoxylin for 30-60 seconds.
-
Rinse with tap water.
-
"Blue" the sections in running tap water or a bluing agent.
-
Rinse with distilled water.
10. Dehydration and Mounting
-
Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%).
-
Clear the slides in xylene.
-
Apply a coverslip using a permanent mounting medium.
11. Data Analysis and Interpretation of Target Engagement
-
Microscopic Examination: Examine the stained slides under a light microscope. CLR and RAMP1 are expected to be localized to the cell membrane and cytoplasm of target cells (e.g., neurons in the trigeminal ganglia, smooth muscle cells of cerebral arteries).
-
Scoring: The intensity and distribution of the staining can be semi-quantitatively scored. A common scoring system is the H-score, which combines the percentage of positive cells at different staining intensities.
-
Inferring Target Engagement: Compare the staining patterns between tissues from this compound-treated and untreated (vehicle control) animals or subjects. Target engagement can be inferred by observing:
-
Downregulation of Receptor Expression: A significant decrease in the staining intensity or the number of positively stained cells in the this compound-treated group compared to the control group may indicate that drug binding has led to receptor internalization and degradation.
-
Receptor Internalization: A shift in the subcellular localization of the staining from predominantly membranous to more cytoplasmic or punctate in the this compound-treated group can suggest receptor internalization upon ligand binding.
-
Quantitative Data Summary
| Parameter | Recommended Condition | Notes |
| Tissue Fixation | 10% Neutral Buffered Formalin | 18-24 hours |
| Section Thickness | 4-5 µm | |
| Antigen Retrieval | Heat-Induced (Citrate Buffer, pH 6.0) | 95-100°C for 20-30 minutes |
| Endogenous Peroxidase Block | 3% H₂O₂ in Methanol | 10-15 minutes |
| Non-specific Binding Block | 5% Normal Goat Serum | 30-60 minutes |
| Primary Antibody Dilution | To be optimized (e.g., 1:100 - 1:500) | Overnight at 4°C |
| Secondary Antibody Dilution | Per manufacturer's recommendation | 1 hour at room temperature |
| DAB Incubation | 2-10 minutes | Monitor visually |
| Hematoxylin Counterstain | 30-60 seconds |
Conclusion
This application note provides a comprehensive framework and a detailed protocol for the immunohistochemical detection of this compound's targets, CLR and RAMP1. By employing this methodology, researchers can effectively visualize the expression and localization of the CGRP receptor in relevant tissues. Comparing the results from this compound-treated and control groups can provide valuable insights into the pharmacodynamic effects of the drug and help to confirm target engagement in vivo. Careful optimization of the protocol for specific antibodies and tissue types is essential for obtaining reliable and reproducible results.
References
- 1. CGRP Receptor Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IHC antigen retrieval protocol | Abcam [abcam.com]
- 3. scienceofmigraine.com [scienceofmigraine.com]
- 4. Immunohistochemistry - Wikipedia [en.wikipedia.org]
- 5. Immunohistochemistry Protocol - Leinco Technologies [leinco.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-RAMP1 Antibodies | Invitrogen [thermofisher.com]
- 8. RAMP1 antibody (10327-1-AP) | Proteintech [ptglab.com]
- 9. droracle.ai [droracle.ai]
Application Notes & Protocols: Preclinical Pharmacokinetic and Pharmacodynamic Modeling of Zavegepant
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zavegepant (formerly BHV-3500) is a third-generation, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine.[1][2] As the first intranasal gepant, its preclinical evaluation was crucial for establishing its pharmacokinetic (PK) profile, pharmacodynamic (PD) activity, and overall therapeutic potential.[1] These application notes provide a summary of available preclinical data and detailed protocols for key experiments relevant to the nonclinical development of this compound and similar CGRP antagonists.
Mechanism of Action: CGRP Pathway Inhibition
This compound exerts its therapeutic effect by competitively blocking the CGRP receptor.[3] During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation of intracranial arteries, neurogenic inflammation, and pain signal transmission.[4][5] By antagonizing the CGRP receptor, this compound inhibits these downstream effects, thereby alleviating migraine symptoms.[5] this compound is highly selective for the CGRP receptor.[2]
Preclinical Pharmacokinetic Data
Preclinical PK studies for this compound have been conducted in various species, including rats, monkeys, dogs, rabbits, and marmosets.[5][6] While comprehensive datasets are proprietary, published information and regulatory documents provide key insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: In Vitro & Miscellaneous Preclinical PK Properties of this compound
| Parameter | Species | Value / Observation | Citation |
| Plasma Protein Binding | Human, Rat, Dog, Monkey, Marmoset | High (Free Fraction: 26% - 51%) | [5] |
| Metabolism (In Vitro) | - | Substrate of CYP3A4 and, to a lesser extent, CYP2D6 | [7] |
| Transporters (In Vitro) | - | Substrate for OATP1B3 and P-glycoprotein (P-gp) | [7] |
| Brain Distribution | Preclinical Species | Negligible distribution to the brain | [7] |
| Permeability | Preclinical Species | Low permeability observed in preclinical studies | [7] |
Table 2: Preclinical Bioavailability of this compound
| Route of Administration | Species | Bioavailability (%) | Citation |
| Subcutaneous (SC) | Rat | 87% | [5] |
| Subcutaneous (SC) | Monkey | 85% | [5] |
| Intranasal (IN) | Rabbit | 13% (at 10 mg/mL) | [5] |
| Intranasal (IN) | Rabbit | 19% (at 30 mg/mL) | [5] |
| Intranasal (IN) | Rabbit | 30% (at 100 mg/mL) | [5] |
Experimental Protocols
The following sections describe representative protocols for conducting preclinical PK and PD studies for a CGRP receptor antagonist like this compound.
Protocol: Pharmacokinetic Study in Rats (IV and IN Administration)
This protocol outlines a typical parallel-group study to determine key PK parameters of a test article following intravenous and intranasal administration in rats.
Objective: To characterize the pharmacokinetic profile (Cmax, Tmax, AUC, CL, Vd, t½, F) of this compound in rats.
Materials:
-
Test Article: this compound solution formulated for intravenous and intranasal administration.
-
Equipment: Surgical tools for cannulation, infusion pumps, blood collection tubes (e.g., EDTA K2), centrifuge, freezer (-80°C), pipettor for intranasal administration.[8][10]
Workflow Diagram:
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week. Surgically implant cannulas (e.g., in the femoral artery for blood sampling and femoral vein for IV administration) and allow for post-operative recovery.[8]
-
Grouping: Randomly assign rats to either the intravenous (IV) or intranasal (IN) group.
-
Dosing:
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into EDTA-containing tubes.[8]
-
Plasma Preparation: Centrifuge blood samples to separate plasma.
-
Sample Storage & Analysis: Store plasma samples at -80°C until analysis.[7] Quantify this compound concentrations using a validated LC-MS/MS method.[11]
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) and determine PK parameters.[12] Calculate intranasal bioavailability (F%) by comparing the dose-normalized AUC from the IN group to the IV group.
Protocol: Pharmacodynamic Study (Inhibition of CGRP-Induced Vasodilation in Rats)
This protocol describes an in vivo model to assess the ability of this compound to block the vasodilatory effects of exogenously administered CGRP, a key pharmacodynamic endpoint.
Objective: To evaluate the potency and duration of action of this compound in antagonizing CGRP-induced vasodilation in an anesthetized rat model.
Materials:
-
Test Animals: Male Sprague-Dawley rats.
-
Test Article: this compound formulated for systemic administration (e.g., IV).
-
Challenge Agent: Rat α-CGRP.
-
Equipment: Anesthesia machine, surgical tools, laser Doppler flowmeter to measure blood flow, data acquisition system.[13]
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain a stable body temperature. Expose a relevant vascular bed for measurement, such as the facial skin or the dura mater (via a cranial window), which are innervated by the trigeminal nerve.[13]
-
Instrumentation: Place a laser Doppler probe over the target area to continuously monitor microvascular blood flow.
-
Baseline Measurement: Establish a stable baseline blood flow reading.
-
CGRP Challenge (Pre-treatment): Administer a dose of CGRP (IV) and record the peak increase in blood flow (vasodilation). Allow the blood flow to return to baseline.
-
This compound Administration: Administer a single dose of this compound (IV).
-
CGRP Challenge (Post-treatment): At various time points after this compound administration (e.g., 15 min, 1 hr, 4 hr, 8 hr), re-challenge with the same dose of CGRP and record the vasodilatory response.
-
Data Analysis: Calculate the percentage inhibition of the CGRP-induced vasodilation at each time point post-Zavegepant treatment compared to the pre-treatment response. This allows for the determination of the onset, magnitude, and duration of CGRP receptor blockade.
Bioanalytical Method: LC-MS/MS
The quantification of this compound in preclinical plasma samples is critical for accurate PK modeling.
-
Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[7][11]
-
Sample Preparation: Protein precipitation or liquid-liquid extraction of plasma samples. An internal standard (e.g., a stable isotope-labeled version of this compound like BHV3500-d8) is added to correct for extraction variability.[11]
-
Chromatography: Use of a reverse-phase HPLC column to separate this compound from endogenous plasma components.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for sensitive and selective detection of the parent and product ions of this compound and the internal standard.
-
Validation: The assay must be fully validated according to regulatory guidelines, establishing its accuracy, precision, linearity, and lower limit of quantification (LLOQ). Validated ranges in human plasma have achieved an LLOQ of 0.02 to 0.4 ng/mL.[7][11]
PK/PD Modeling and Relationship
The primary goal of preclinical modeling is to establish a clear relationship between the drug's concentration in the body (PK) and its pharmacological effect (PD). For this compound, this involves linking plasma concentrations to the degree of CGRP receptor blockade.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Calcitonin gene relating peptide inhibitors in combination for migraine treatment: A mini-review [frontiersin.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Mass balance and pharmacokinetic characterization of this compound in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Minimal-Stress Freely-Moving Rat Model for Preclinical Studies on Intranasal Administration of CNS Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the Pharmacokinetics of Intranasal Drug Delivery for Targeting Cervical Lymph Nodes in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lovelacebiomedical.org [lovelacebiomedical.org]
- 11. Reduced hepatic impairment study to evaluate pharmacokinetics and safety of this compound and to inform dosing recommendation for hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CGRP function-blocking antibodies inhibit neurogenic vasodilatation without affecting heart rate or arterial blood pressure in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Blood-Brain Barrier Models to Assess Zavegepant Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zavegepant is a third-generation small molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine.[1][2] Given its therapeutic target within the central nervous system (CNS), understanding its ability to cross the blood-brain barrier (BBB) is of paramount importance for evaluating its efficacy and potential off-target effects. In vitro BBB models offer a valuable platform for initial screening and mechanistic studies of drug permeability, providing a more controlled and higher-throughput alternative to in vivo studies.[3][4]
These application notes provide detailed protocols for assessing the permeability of this compound across various in vitro BBB models, from simple monocultures to more complex co-culture and microfluidic systems. The protocols cover model setup, permeability assessment, and evaluation of barrier integrity.
This compound Physicochemical Properties
A drug's ability to cross the BBB is influenced by its physicochemical properties. This compound is a relatively large and highly soluble small molecule.[5][6]
| Property | Value | Source |
| Molecular Formula | C₃₆H₄₆N₈O₃ | [1] |
| Molecular Weight | 638.8 g/mol | [1] |
| logD (pH 7.4) | 1.21 | [5] |
| pKa | 4.8 and 8.8 | [5][7][8] |
| Aqueous Solubility | Freely soluble | [5][7][8] |
In Vitro Blood-Brain Barrier Models
The choice of an in vitro BBB model depends on the specific research question, balancing physiological relevance with throughput and complexity.
hCMEC/D3 Monolayer Model
The hCMEC/D3 cell line is a widely used immortalized human cerebral microvascular endothelial cell line that forms a monolayer with tight junctions, providing a basic model of the BBB.[9][10]
Co-culture Models
To better mimic the in vivo neurovascular unit, brain endothelial cells can be co-cultured with other cell types, such as astrocytes and pericytes. These cells are known to induce and maintain the barrier properties of the endothelial cells.[11][12][13][14]
Microfluidic "BBB-on-a-Chip" Models
These models incorporate physiological shear stress by perfusing media across the endothelial cell monolayer, which has been shown to enhance barrier tightness and better recapitulate the in vivo microenvironment.[15][16]
Experimental Protocols
Protocol 1: hCMEC/D3 Monolayer Transwell Permeability Assay
This protocol describes the steps to assess the permeability of this compound across a simple hCMEC/D3 monolayer.
Materials:
-
hCMEC/D3 cells (passage 25-35)
-
Endothelial Cell Growth Medium (complete)
-
Collagen I, rat tail
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
24-well plates
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES
-
This compound
-
Lucifer Yellow (paracellular marker)
-
Propranolol (B1214883) (transcellular marker, positive control)
-
Atenolol (B1665814) (paracellular marker, negative control)
-
LC-MS/MS system for quantification
Procedure:
-
Coating Transwell® Inserts:
-
Aseptically coat the apical side of the Transwell® inserts with 50 µg/mL rat tail collagen I in sterile water.
-
Incubate for at least 1 hour at 37°C or overnight at 4°C.
-
Aspirate the excess collagen solution and allow the inserts to air dry in a sterile hood.
-
Wash the inserts once with sterile PBS before cell seeding.
-
-
Cell Seeding:
-
Culture hCMEC/D3 cells in a collagen-coated T-75 flask.
-
When cells reach 80-90% confluency, detach them using a suitable dissociation reagent.
-
Seed the hCMEC/D3 cells onto the apical side of the coated Transwell® inserts at a density of 2.5 x 10⁵ cells/cm².
-
Add complete endothelial cell growth medium to both the apical (0.5 mL) and basolateral (1.5 mL) chambers.
-
-
Barrier Formation and Integrity Assessment:
-
Culture the cells for 5-7 days, changing the medium every 2-3 days.
-
Monitor the formation of a tight monolayer by measuring the Trans-Endothelial Electrical Resistance (TEER) using an EVOM™ voltohmmeter.
-
The barrier is considered ready for the permeability assay when TEER values plateau and are typically >30 Ω·cm².[5]
-
-
Permeability Experiment (Apical-to-Basolateral):
-
On the day of the experiment, wash the cell monolayer twice with pre-warmed HBSS.
-
Add 0.5 mL of HBSS to the apical chamber and 1.5 mL to the basolateral chamber and equilibrate for 30 minutes at 37°C.
-
Prepare the dosing solutions of this compound (e.g., 10 µM), Lucifer Yellow (100 µM), propranolol (10 µM), and atenolol (10 µM) in HBSS.
-
Remove the HBSS from the apical chamber and replace it with the respective dosing solutions.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect a sample (e.g., 200 µL) from the basolateral chamber.
-
After each sampling, replace the volume with fresh, pre-warmed HBSS to maintain sink conditions.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Sample Analysis:
-
Calculation of Apparent Permeability (Papp):
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport into the basolateral chamber (mol/s)
-
A is the surface area of the Transwell® membrane (cm²)
-
C₀ is the initial concentration of the drug in the apical chamber (mol/cm³)
-
-
Protocol 2: Establishment of a Co-culture BBB Model (hCMEC/D3 with Astrocytes)
This protocol outlines the setup of a more physiologically relevant BBB model by co-culturing hCMEC/D3 cells with human astrocytes.
Materials:
-
hCMEC/D3 cells
-
Human astrocytes
-
Endothelial Cell Growth Medium
-
Astrocyte Growth Medium
-
Collagen I, rat tail
-
Poly-L-lysine
-
Transwell® inserts and plates
Procedure:
-
Coating the Basolateral Side of the Insert:
-
Coat the underside of the Transwell® inserts with 10 µg/mL Poly-L-lysine.
-
Incubate for 1 hour, then wash with sterile water and air dry.
-
-
Seeding Astrocytes:
-
Invert the coated inserts in a sterile dish.
-
Seed human astrocytes onto the basolateral side of the membrane at a density of 4 x 10⁴ cells/cm².
-
Allow the astrocytes to attach for 4 hours.
-
Return the inserts to the 24-well plate in the correct orientation and add astrocyte medium to both chambers.
-
Culture for 48 hours.[11]
-
-
Seeding Endothelial Cells:
-
Coat the apical side of the inserts (now with astrocytes on the bottom) with Collagen I as described in Protocol 1.
-
Aspirate the medium from the apical chamber and seed hCMEC/D3 cells at a density of 1 x 10⁵ cells/cm².[11]
-
Use endothelial cell growth medium in the apical chamber and a 1:1 mixture of endothelial and astrocyte growth media in the basolateral chamber.
-
-
Barrier Maturation and Permeability Assay:
-
Culture the co-culture model for an additional 5-7 days, monitoring TEER. TEER values in co-culture models are expected to be higher than in monocultures.
-
Perform the permeability assay as described in Protocol 1.
-
Protocol 3: Immunocytochemistry for Tight Junction Proteins
This protocol is used to visualize the expression and localization of tight junction proteins (e.g., Claudin-5, ZO-1) to confirm the integrity of the in vitro BBB model.
Materials:
-
In vitro BBB model on Transwell® inserts
-
4% Paraformaldehyde (PFA)
-
0.1% Triton™ X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies (e.g., anti-Claudin-5, anti-ZO-1)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (nuclear counterstain)
-
Mounting medium
Procedure:
-
Fixation:
-
Wash the cell monolayer on the Transwell® insert with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Staining:
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies and DAPI for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Carefully cut the membrane from the Transwell® insert and mount it on a glass slide with mounting medium.
-
Image the stained cells using a fluorescence or confocal microscope.[9]
-
Data Presentation: Fictional Permeability Data for this compound
The following tables present fictional, yet plausible, data for the permeability of this compound across different in vitro BBB models. This data is for illustrative purposes to demonstrate how results can be presented and interpreted.
Table 1: Apparent Permeability (Papp) of this compound and Control Compounds
| Compound | In Vitro Model | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Predicted BBB Penetration |
| This compound | hCMEC/D3 Monolayer | 1.5 ± 0.2 | 4.5 ± 0.5 | 3.0 | Low (Efflux Substrate) |
| This compound | hCMEC/D3 + Astrocytes | 1.1 ± 0.1 | 3.8 ± 0.4 | 3.5 | Low (Efflux Substrate) |
| Propranolol | hCMEC/D3 Monolayer | 15.2 ± 1.8 | 14.9 ± 1.5 | 0.98 | High |
| Atenolol | hCMEC/D3 Monolayer | 0.5 ± 0.1 | 0.6 ± 0.1 | 1.2 | Low |
| Lucifer Yellow | hCMEC/D3 Monolayer | 0.2 ± 0.05 | - | - | Very Low (Paracellular) |
Table 2: Effect of In Vitro BBB Model Complexity on Barrier Properties
| In Vitro Model | TEER (Ω·cm²) | Lucifer Yellow Papp (x 10⁻⁶ cm/s) |
| hCMEC/D3 Monolayer | 45 ± 5 | 0.2 ± 0.05 |
| hCMEC/D3 + Astrocytes Co-culture | 120 ± 15 | 0.1 ± 0.03 |
| Microfluidic "BBB-on-a-Chip" | > 500 | < 0.05 |
Visualizations
Discussion and Interpretation
The fictional data in Table 1 suggests that this compound has low passive permeability across the in vitro BBB models, with a Papp value significantly lower than the high-permeability control, propranolol. The calculated efflux ratio of greater than 2 suggests that this compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are known to be expressed at the BBB and limit the brain penetration of many drugs. The slightly lower Papp value and higher efflux ratio in the co-culture model (Table 1) align with the increased barrier tightness (higher TEER and lower Lucifer Yellow permeability) observed in this more complex model (Table 2).
The workflow diagram illustrates the sequential steps involved in assessing the permeability of this compound using an in vitro BBB model. The signaling pathway diagram proposes a potential mechanism by which this compound, by antagonizing the CGRP receptor, might influence BBB integrity. CGRP has been suggested to have protective effects on the endothelium and may strengthen the BBB. By blocking this signaling, this compound could potentially modulate tight junction protein expression or function, a hypothesis that could be further investigated using these in vitro models.
Conclusion
The in vitro BBB models and protocols described provide a robust framework for assessing the brain permeability of this compound. The data generated from these assays can inform drug development by providing early insights into CNS penetration and identifying potential mechanisms of transport. While in vitro models are valuable screening tools, in vivo studies remain essential for definitive characterization of BBB penetration and brain distribution.
References
- 1. Measurement of Transendothelial Electrical Resistance in Blood-Brain Barrier Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overexpression of calcitonin gene-related peptide protects mouse cerebral microvascular endothelial cells from high-glucose-induced damage via ERK/HIF-1/VEGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bicellscientific.com [bicellscientific.com]
- 4. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. TEER Measurement Techniques for In Vitro Barrier Model Systems | Semantic Scholar [semanticscholar.org]
- 8. Expression and localization of claudins-3 and -12 in transformed human brain endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of CGRP and SP and the cell signaling dialogue between sensory neurons and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Practical Guide to Immunocytochemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. hpmaine.com [hpmaine.com]
Application Notes & Protocols: Establishing a Zavegepant Dose-Response Curve in a Trigeminal Ganglia Neuronal Cell Line
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Zavegepant is a small molecule calcitonin gene-related peptide (CGRP) receptor antagonist.[1][2][3] CGRP is a neuropeptide implicated in the pathophysiology of migraine through its roles in vasodilation, neurogenic inflammation, and pain signal transmission.[4][5][6][7] this compound functions by competitively binding to the CGRP receptor, thereby blocking the binding of CGRP and preventing its downstream signaling effects.[2] The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[4][8][9] Upon CGRP binding, the receptor complex activates adenylyl cyclase through a G-protein-coupled mechanism, leading to an increase in intracellular cyclic AMP (cAMP).[4][10]
These application notes provide a detailed protocol for establishing an in vitro dose-response curve for this compound. The experiment is designed to quantify the potency of this compound by measuring its ability to inhibit CGRP-induced cAMP production in a relevant cell line, such as a human trigeminal ganglia neuronal cell line, which endogenously expresses the CGRP receptor.[9] The resulting half-maximal inhibitory concentration (IC50) value is a critical parameter for characterizing the pharmacological activity of the compound.
2. CGRP Receptor Signaling Pathway and this compound's Mechanism of Action
The diagram below illustrates the CGRP signaling cascade and the inhibitory action of this compound.
3. Experimental Workflow
The overall workflow for determining the this compound dose-response curve is outlined below.
4. Quantitative Data Summary
The following table presents hypothetical data from a this compound dose-response experiment. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
| This compound Concentration (nM) | Mean % Inhibition of cAMP Production | Standard Deviation (±) |
| 0.01 | 2.5 | 1.1 |
| 0.1 | 8.9 | 2.3 |
| 1 | 24.7 | 3.5 |
| 10 | 51.2 | 4.1 |
| 100 | 85.4 | 2.8 |
| 1000 | 97.8 | 1.5 |
| 10000 | 99.1 | 0.9 |
| Calculated IC50 (nM) | 9.6 | N/A |
5. Detailed Experimental Protocol
This protocol details the steps to measure the inhibitory effect of this compound on CGRP-stimulated cAMP production in a human trigeminal ganglia neuronal cell line.
5.1. Materials and Reagents
-
Cell Line: Human trigeminal ganglia neuronal cell line (e.g., available from a commercial vendor, ensure validation of CGRP receptor expression).
-
Cell Culture Medium: As recommended by the cell line supplier (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin).
-
Reagents:
-
This compound (powder)
-
Calcitonin Gene-Related Peptide (CGRP) (human, α-form)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
3-isobutyl-1-methylxanthine (IBMX) solution (a phosphodiesterase inhibitor to prevent cAMP degradation)
-
-
Assay Kit: cAMP competition immunoassay kit (e.g., ELISA, HTRF, or LANCE Ultra).
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Centrifuge
-
Microplate reader compatible with the chosen assay kit
-
96-well cell culture plates (white, opaque for luminescence/HTRF assays)
-
Standard laboratory pipettes and consumables
-
5.2. Protocol Steps
Step 1: Cell Culture and Seeding
-
Culture the trigeminal ganglia neuronal cells according to the supplier's instructions in a T-75 flask.
-
When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into a white, opaque 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
Step 2: Preparation of Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
This compound Serial Dilutions: Perform a serial dilution of the this compound stock solution in assay buffer (e.g., cell culture medium containing 0.5 mM IBMX) to create a range of concentrations (e.g., from 100 µM to 0.1 nM). The final DMSO concentration in the well should be kept constant and below 0.5%.
-
CGRP Stimulation Solution: Prepare a CGRP solution in assay buffer at a concentration that elicits approximately 80% of the maximal response (EC80). This concentration must be predetermined in a separate CGRP dose-response experiment. A typical starting concentration is 10 nM.
Step 3: this compound Treatment (Antagonist Mode)
-
Gently remove the culture medium from the wells.
-
Add 50 µL of the various this compound dilutions to the respective wells. For control wells, add 50 µL of assay buffer with the same final DMSO concentration.
-
Include wells for:
-
Basal Control: No this compound, no CGRP.
-
Maximal Stimulation Control: No this compound, with CGRP.
-
-
Pre-incubate the plate for 30 minutes at 37°C.
Step 4: CGRP Stimulation
-
Add 50 µL of the CGRP EC80 stimulation solution to all wells except the basal control wells.
-
To the basal control wells, add 50 µL of assay buffer.
-
Incubate the plate for 30 minutes at 37°C.
Step 5: Measurement of cAMP
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit. This typically involves adding a lysis buffer followed by detection reagents.
-
Read the plate on a microplate reader at the appropriate wavelength(s).
5.3. Data Analysis
-
Convert the raw data from the plate reader (e.g., absorbance or luminescence units) to cAMP concentrations using a standard curve generated as per the kit's instructions.
-
Normalize the data by setting the average signal of the basal control as 0% stimulation and the average signal of the maximal stimulation control (CGRP alone) as 100% stimulation.
-
Calculate the percent inhibition for each this compound concentration relative to the maximal stimulation control.
-
% Inhibition = 100 * (1 - [Signal_this compound - Signal_Basal] / [Signal_Max - Signal_Basal])
-
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.[11] Software such as GraphPad Prism or R can be used for this analysis.
References
- 1. This compound | C36H46N8O3 | CID 53472683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A Comprehensive Review of this compound as Abortive Treatment for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtopics.com [drugtopics.com]
- 6. Clinical evaluation of this compound for the acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CGRP Receptor Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | CGRP and the Calcitonin Receptor are Co-Expressed in Mouse, Rat and Human Trigeminal Ganglia Neurons [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
High-throughput screening assays for novel gepant compounds based on Zavegepant's structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitonin gene-related peptide (CGRP) is a neuropeptide that plays a crucial role in the pathophysiology of migraine by causing vasodilation and transmitting pain signals.[1][2] Zavegepant, a third-generation small molecule CGRP receptor antagonist, has been approved for the acute treatment of migraine.[3] Its success has spurred the development of novel gepant compounds with potentially improved pharmacological profiles. This document provides detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize new chemical entities based on the structure of this compound that act as CGRP receptor antagonists.
This compound functions as a competitive and reversible antagonist of the CGRP receptor, a G-protein coupled receptor (GPCR).[4][5] The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[6][7] Upon binding of CGRP, the receptor primarily couples to the Gαs protein, activating adenylyl cyclase and leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][8] This signaling cascade is a key target for therapeutic intervention in migraine.
These application notes describe a comprehensive HTS workflow, including a primary competitive binding assay to identify compounds that bind to the CGRP receptor and a secondary functional cell-based assay to confirm their antagonistic activity by measuring cAMP levels.
Signaling Pathway of the CGRP Receptor
The binding of CGRP to its receptor initiates a signaling cascade that is central to its physiological and pathological effects. The diagram below illustrates the canonical Gαs-mediated signaling pathway.
High-Throughput Screening Workflow
The proposed HTS campaign employs a sequential two-assay strategy to efficiently identify and validate novel CGRP receptor antagonists. A primary binding assay will rapidly screen a large compound library to identify "hits" that bind to the receptor. These hits will then be subjected to a secondary, more physiologically relevant functional assay to confirm their antagonistic activity and eliminate false positives.
References
- 1. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcentral.com [medcentral.com]
- 3. This compound | C36H46N8O3 | CID 53472683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of this compound as Abortive Treatment for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. scienceofmigraine.com [scienceofmigraine.com]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
Visualizing Zavegepant's Cellular Effects: Live-Cell Imaging Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zavegepant (ZAVZPRET®) is a third-generation, high-affinity small molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine.[1][2][3] Its mechanism of action involves competitively and reversibly binding to the CGRP receptor, a G protein-coupled receptor (GPCR), thereby blocking the actions of CGRP.[1][4] CGRP is a neuropeptide that plays a significant role in migraine pathophysiology by causing vasodilation and transmitting pain signals.[1][4] The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[1][5] Upon activation by CGRP, the receptor initiates a signaling cascade, primarily through Gs protein activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] this compound's antagonism of the CGRP receptor has been shown to completely inhibit this cAMP signaling pathway.[1]
Live-cell imaging offers a powerful suite of techniques to dissect the spatiotemporal dynamics of this compound's interaction with the CGRP receptor and its subsequent effects on intracellular signaling pathways in real-time. This application note provides detailed protocols for visualizing and quantifying the cellular effects of this compound using fluorescent biosensors and microscopy.
Key Cellular Events to Visualize
-
CGRP Receptor Occupancy and Internalization: Directly observe the binding of this compound to the CGRP receptor and its effect on receptor trafficking.
-
Intracellular cAMP Level Modulation: Quantify the inhibition of CGRP-induced cAMP production in the presence of this compound.
-
Downstream Neuronal Activity: Monitor changes in neuronal activity, such as calcium influx, following the modulation of CGRP signaling by this compound.
Data Presentation: Summary of Expected Quantitative Data
The following tables summarize hypothetical quantitative data from the described experiments, illustrating the expected effects of this compound.
Table 1: CGRP Receptor Internalization
| Treatment | Time Point | Normalized Membrane Fluorescence (AU) |
| Vehicle | 0 min | 1.00 ± 0.05 |
| 30 min | 0.98 ± 0.06 | |
| CGRP (100 nM) | 0 min | 1.00 ± 0.05 |
| 30 min | 0.45 ± 0.08 | |
| This compound (1 µM) + CGRP (100 nM) | 0 min | 1.00 ± 0.05 |
| 30 min | 0.92 ± 0.07 | |
| This compound (1 µM) | 0 min | 1.00 ± 0.05 |
| 30 min | 0.99 ± 0.04 |
Table 2: Intracellular cAMP Levels
| Treatment | Peak FRET Ratio Change (CFP/YFP) |
| Vehicle | 0.02 ± 0.01 |
| Forskolin (10 µM) | 0.85 ± 0.12 |
| CGRP (100 nM) | 0.65 ± 0.09 |
| This compound (1 µM) + CGRP (100 nM) | 0.05 ± 0.02 |
| This compound (1 µM) | 0.03 ± 0.01 |
Table 3: Neuronal Calcium Influx
| Treatment | Peak ΔF/F0 of GCaMP Signal |
| Vehicle | 0.1 ± 0.05 |
| CGRP (100 nM) | 2.5 ± 0.4 |
| This compound (1 µM) + CGRP (100 nM) | 0.3 ± 0.08 |
| This compound (1 µM) | 0.15 ± 0.06 |
Experimental Protocols
Protocol 1: Visualizing CGRP Receptor Internalization
This protocol uses a fluorescently-tagged CGRP receptor to monitor its localization at the plasma membrane and subsequent internalization upon ligand binding.
Diagram: CGRP Receptor Internalization Workflow
Caption: Workflow for CGRP receptor internalization assay.
Materials:
-
HEK293 cells stably expressing a fusion protein of the CGRP receptor (CLR/RAMP1) with a green fluorescent protein (GFP) tag (e.g., CLR-GFP).
-
Cell culture medium (DMEM, 10% FBS, 1% penicillin-streptomycin).
-
Glass-bottom imaging dishes.
-
CGRP peptide.
-
This compound.
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2).
Method:
-
Cell Seeding: Seed HEK293-CLR-GFP cells onto glass-bottom imaging dishes at a density that allows for clear visualization of individual cells (e.g., 50-70% confluency).
-
Cell Culture: Culture the cells for 24 hours to allow for adherence.
-
Imaging Preparation: Just before imaging, replace the culture medium with pre-warmed imaging buffer (e.g., HBSS).
-
Microscope Setup: Place the dish on the microscope stage and allow the temperature and CO2 to equilibrate.
-
Baseline Imaging: Acquire initial fluorescence images to establish a baseline (t=0).
-
Treatment: Add CGRP (final concentration 100 nM) to induce receptor internalization. For the antagonist effect, pre-incubate cells with this compound (final concentration 1 µM) for 15 minutes before adding CGRP. Include vehicle and this compound-only controls.
-
Time-Lapse Imaging: Acquire images every 2 minutes for 30-60 minutes.
-
Data Analysis:
-
Define regions of interest (ROIs) around the plasma membrane of individual cells.
-
Measure the mean fluorescence intensity within these ROIs at each time point.
-
Normalize the fluorescence intensity at each time point to the baseline intensity at t=0.
-
A decrease in membrane fluorescence indicates receptor internalization.
-
Protocol 2: Monitoring Intracellular cAMP Levels
This protocol utilizes a genetically encoded FRET (Förster Resonance Energy Transfer)-based biosensor for cAMP to measure changes in its intracellular concentration.
Diagram: this compound's Effect on CGRP-Mediated cAMP Signaling
References
- 1. A Comprehensive Review of this compound as Abortive Treatment for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtopics.com [drugtopics.com]
- 3. healio.com [healio.com]
- 4. drugs.com [drugs.com]
- 5. Distinct Patterns of Internalization of Different Calcitonin Gene-Related Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Zavegepant In Vivo Efficacy Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing Zavegepant dosage and experimental protocols for in vivo efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a third-generation, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist.[1][2][3] It competitively and reversibly binds to the CGRP receptor, inhibiting the effects of CGRP, a neuropeptide known to be involved in pain signaling and vasodilation associated with migraine pathophysiology.[1][2]
Q2: What are the known pharmacokinetic properties of this compound in preclinical models?
A2: this compound has been shown to have low oral bioavailability in several preclinical species, including rats (1.7%), mice (1.4%), and monkeys (0.3%).[1] However, it exhibits rapid absorption following intranasal administration in rabbits.[1] Preclinical studies have been conducted in rats, dogs, rabbits, mice, and monkeys to evaluate its pharmacokinetic profile.[4]
Q3: What administration routes are suitable for this compound in animal studies?
A3: Based on preclinical and clinical development, several administration routes are feasible for this compound, including intravenous (IV), subcutaneous (SC), intraperitoneal (IP), and intranasal.[1][4] The choice of route will depend on the specific experimental goals, such as mimicking a particular clinical route of administration or achieving rapid systemic exposure.
Q4: Are there any established in vivo efficacy models for testing this compound?
A4: While specific studies detailing this compound's efficacy in various animal models are not extensively published, CGRP receptor antagonists are commonly tested in models of migraine and pain. A relevant model for migraine-like pain is the nitroglycerin (NTG)-induced hyperalgesia model in rats.[5] Another model involves the dural application of capsaicin (B1668287) to induce headache-like behaviors in mice.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no observed efficacy | Inadequate dosage, Poor bioavailability for the chosen route, Improper formulation/solubility, Inappropriate animal model. | 1. Dosage Optimization: Perform a dose-response study to determine the optimal dose for your specific model and endpoint. Start with doses reported for other CGRP antagonists (e.g., 1-2 mg/kg IP for olcegepant (B1677202) in rats) and titrate up or down. 2. Route of Administration: Consider a route with higher bioavailability, such as intravenous or subcutaneous injection, especially given this compound's low oral bioavailability. 3. Formulation Check: Ensure this compound is fully dissolved in a suitable vehicle. See the "Vehicle Formulations" table for recommendations. 4. Model Suitability: Verify that the chosen animal model is sensitive to CGRP receptor antagonism. |
| Precipitation of this compound in the formulation | Poor solubility in the chosen vehicle, Incorrect pH of the solution. | 1. Vehicle Selection: Refer to the "Vehicle Formulations" table for tested vehicles. A common vehicle for similar compounds is a mixture of PEG 200, Tween-80, and saline. 2. Solubility Enhancement: Sonication or gentle warming may aid in dissolution. 3. pH Adjustment: Check the pH of your formulation and adjust if necessary, as pH can significantly impact the solubility of small molecules. |
| Adverse events in animals post-administration (e.g., irritation at the injection site) | Vehicle-related irritation, High concentration of the drug solution. | 1. Vehicle Control Group: Always include a vehicle-only control group to assess any effects of the vehicle itself. 2. Lower Concentration: If possible, decrease the concentration of the this compound solution and increase the injection volume (within acceptable limits for the animal species). 3. Rotate Injection Sites: For repeated administrations, rotate the injection sites to minimize local irritation. |
| High variability in efficacy results | Inconsistent drug administration, Differences in animal handling and stress levels, Biological variability. | 1. Standardize Procedures: Ensure all drug administrations are performed consistently by trained personnel. 2. Acclimatize Animals: Properly acclimatize animals to the experimental procedures and environment to reduce stress-induced variability. 3. Increase Sample Size: A larger number of animals per group can help to overcome biological variability and increase the statistical power of the study. |
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetics of this compound
| Species | Route of Administration | Key Pharmacokinetic Parameter | Value |
| Rat | Oral | Bioavailability (F) | 1.7%[1] |
| Mouse | Oral | Bioavailability (F) | 1.4%[1] |
| Monkey | Oral | Bioavailability (F) | 0.3%[1] |
| Rabbit | Intranasal | Time to Maximum Concentration (Tmax) | 15-20 minutes[1] |
| Marmoset | Subcutaneous (0.03 mg/kg) | Inhibition of CGRP-induced facial blood flow | 80% at 60 minutes[3] |
Table 2: Recommended Starting Doses for In Vivo Efficacy Studies (Based on related CGRP antagonists)
| Species | Route of Administration | Recommended Starting Dose | Reference Compound |
| Rat | Intraperitoneal (i.p.) | 1-2 mg/kg[5] | Olcegepant |
| Mouse | Intraperitoneal (i.p.) | 1 mg/kg | Olcegepant |
Table 3: Vehicle Formulations for Preclinical Administration
| Route of Administration | Vehicle Composition | Notes |
| Intraperitoneal (i.p.) | PEG 200 / Tween-80 / Saline (1:1:18)[5] | This vehicle has been used for the CGRP antagonist olcegepant in rats and can be a good starting point for this compound. |
| Subcutaneous (s.c.) | Saline | For aqueous-soluble compounds. This compound is reported to be highly soluble.[3] |
| Intravenous (i.v.) | Saline | For direct systemic administration. |
Experimental Protocols
CGRP Receptor Antagonism Signaling Pathway
The diagram below illustrates the signaling pathway of CGRP and the mechanism of action of this compound.
Caption: this compound blocks CGRP binding to its receptor, inhibiting downstream signaling.
General Workflow for In Vivo Efficacy Studies
The following workflow outlines the key steps for conducting an in vivo efficacy study with this compound.
Caption: A typical workflow for an in vivo efficacy study with this compound.
Nitroglycerin (NTG)-Induced Hyperalgesia Model in Rats
This protocol is adapted from studies using other CGRP receptor antagonists and can serve as a starting point for evaluating this compound in a migraine-like pain model.[5]
1. Animal Model:
-
Male Sprague-Dawley rats (250-300g) are commonly used.
2. Acclimatization:
-
House the animals in a controlled environment for at least one week before the experiment to allow for acclimatization.
3. Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: NTG + Vehicle
-
Group 3: NTG + this compound (low dose)
-
Group 4: NTG + this compound (mid dose)
-
Group 5: NTG + this compound (high dose)
4. NTG Administration:
-
Dissolve nitroglycerin in 30% alcohol, 30% propylene (B89431) glycol, and water.
-
Administer NTG (e.g., 10 mg/kg, i.p.) to induce hyperalgesia.
5. This compound Formulation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., PEG 200/Tween-80/saline 1:1:18).
-
Administer this compound at the desired doses (e.g., starting with a range of 1-10 mg/kg, i.p.) at a specified time point relative to the NTG injection (e.g., 30 minutes before or after).
6. Behavioral Testing:
-
At various time points after NTG administration (e.g., 2, 4, and 6 hours), assess nociceptive thresholds using methods such as the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.
7. Data Analysis:
-
Compare the nociceptive thresholds between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Caption: Experimental workflow for the NTG-induced hyperalgesia model in rats.
References
- 1. mdpi.com [mdpi.com]
- 2. iasp-pain.org [iasp-pain.org]
- 3. A Comprehensive Review of this compound as Abortive Treatment for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [iro.uiowa.edu]
- 5. CGRP receptor antagonists and antibodies against CGRP and its receptor in migraine treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Intranasal Zavegepant Administration in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address variability in animal responses to intranasal Zavegepant. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (formerly BHV-3500) is a third-generation, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist.[1][2] CGRP is a neuropeptide involved in pain signaling and vasodilation, and its levels are elevated during migraine attacks.[1] this compound works by blocking the CGRP receptor, thereby inhibiting the downstream effects of CGRP, which is believed to alleviate migraine pain.[1][2] It is the first intranasally administered gepant approved for the acute treatment of migraine in adults.[2][3]
Q2: Why is intranasal administration a preferred route for this compound?
Intranasal administration offers several advantages, including rapid absorption and onset of action, which is crucial for acute migraine treatment.[3][4] This route bypasses the gastrointestinal tract, avoiding potential degradation and first-pass metabolism in the liver, which can be a significant issue for orally administered drugs.[5] For this compound, which has poor oral bioavailability, the intranasal route provides a more efficient delivery method.[5]
Q3: What is the CGRP signaling pathway?
Calcitonin Gene-Related Peptide (CGRP) plays a significant role in the pathophysiology of migraine. During a migraine attack, CGRP is released from trigeminal ganglion neurons. It then binds to its receptor, the CGRP receptor, which is a complex of Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1). This binding initiates a signaling cascade that leads to vasodilation of cerebral blood vessels and neurogenic inflammation, contributing to the sensation of pain. This compound, as a CGRP receptor antagonist, blocks this interaction, thereby preventing the downstream effects of CGRP.
This compound Mechanism of Action
Q4: What is the known pharmacokinetic profile of intranasal this compound?
In humans, intranasal this compound is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of approximately 30 minutes.[6][7][8] The absolute bioavailability in humans is about 5%.[1] Preclinical studies have been conducted in various animal models, including rats, dogs, rabbits, mice, and monkeys.[2][9] Notably, the intranasal bioavailability in rabbits has been reported to be around 30%.
Data Presentation
Table 1: Pharmacokinetic Parameters of Intranasal this compound
| Parameter | Human (10 mg dose) | Rabbit |
| Bioavailability | ~5%[1] | ~30% |
| Tmax (Time to Peak Plasma Concentration) | ~30 minutes[6][7][8] | Not specified |
| Half-life (t½) | ~6.55 hours[1] | Not specified |
Note: Detailed pharmacokinetic data from preclinical studies in other species are not publicly available.
Troubleshooting Guide
Issue 1: High Variability in Plasma Concentrations
Question: We are observing significant inter-animal variability in the plasma concentrations of this compound after intranasal administration. What could be the cause and how can we mitigate this?
Answer: High variability is a common challenge in preclinical intranasal studies and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Dosing Technique: Inconsistent administration technique is a primary source of variability. Ensure that the person administering the dose is well-trained and consistent.
-
Volume and Droplet Size: Use a low volume of 5-10 µL per nostril for rats.[9] Administer as small, sequential droplets to allow for absorption and prevent runoff into the pharynx or lungs.[9]
-
Pipette/Device Placement: The tip of the pipette or delivery device should be placed just inside the nostril without causing injury.[9]
-
-
Animal Handling and Restraint: Stress can alter physiological parameters and affect drug absorption.
-
Acclimation: Acclimate animals to handling and the restraint procedure for several days before the experiment to minimize stress.[10]
-
Anesthesia: The type and depth of anesthesia can impact breathing patterns and mucociliary clearance. Use a consistent anesthesia protocol. Light isoflurane (B1672236) anesthesia is often recommended to minimize sneezing and sniffing.[9]
-
-
Animal Positioning: The position of the animal during and after administration can influence where the formulation is deposited in the nasal cavity.
-
Head Tilt: A supine position with a 70°-90° head tilt can help target the olfactory region.[9]
-
-
Formulation Properties: The physicochemical properties of your this compound formulation can affect absorption.
-
Viscosity: A more viscous formulation may increase residence time but can also interfere with mucociliary clearance if too high.
-
pH and Osmolality: Ensure the formulation's pH and osmolality are within a physiologically acceptable range to avoid irritation and altered absorption.
-
Troubleshooting High Variability
Issue 2: Low or No Detectable Plasma Concentration
Question: We are not detecting this compound in the plasma samples, or the levels are consistently below the limit of quantification. What could be the issue?
Answer: This issue can be due to problems with administration, leading to the dose not reaching the absorption site, or issues with the bioanalytical method.
-
Improper Administration:
-
Swallowing: The animal may be swallowing the dose, leading to oral absorption, which is very low for this compound.[5] This can happen if the volume administered is too large or given too quickly.
-
Loss of Dose: The dose may be expelled through sneezing or grooming. Observe the animal immediately after dosing.
-
-
Bioanalytical Method:
-
Sensitivity: Your analytical method may not be sensitive enough to detect the low concentrations of this compound, especially if absorption is poor. Verify the lower limit of quantification (LLOQ) of your assay.
-
Sample Handling and Stability: Ensure proper collection, processing, and storage of plasma samples to prevent degradation of this compound.
-
Issue 3: Signs of Respiratory Distress or Adverse Reactions
Question: Some animals are showing signs of respiratory distress or irritation after intranasal administration. What should we do?
Answer: Animal welfare is paramount. Immediately cease the procedure for any animal showing signs of distress.
-
Aspiration into the Lungs: This is a serious complication that can occur if the volume administered is too large or delivered too rapidly, especially in anesthetized animals. Reduce the volume and administer it more slowly.
-
Formulation Irritation: The formulation itself may be causing irritation to the nasal mucosa.
-
Excipients: Review the excipients in your formulation for any known irritants.
-
pH and Osmolality: Extreme pH or osmolality can cause significant irritation. Adjust your formulation to be as close to physiological conditions as possible.
-
-
Physical Trauma: The administration device could be causing physical injury to the nasal cavity. Ensure the device is appropriate for the size of the animal and is used carefully.
Experimental Protocols
Protocol 1: Intranasal Administration of this compound in Awake Mice
This protocol is adapted from established methods for intranasal delivery to awake mice.[10][11]
1. Animal Acclimation (2-4 weeks prior to dosing): 1.1. Handle the mice daily to acclimate them to the researcher. Start with gentle petting in the cage. 1.2. Progress to holding the mouse in the palm of the hand. 1.3. Introduce the scruffing technique gently and for short durations. 1.4. Practice the final intranasal grip without administering any substance.[10]
2. Preparation for Dosing: 2.1. Prepare the this compound formulation. The volume should not exceed 6-10 µL per nostril. 2.2. Draw the required volume into a micropipette with a fine, flexible tip.
3. Administration: 3.1. Securely hold the mouse using a modified scruff grip to immobilize the head. The neck should be parallel to the floor.[10] 3.2. Invert the mouse so its ventral side is facing upwards. 3.3. Slowly dispense a small droplet (2-3 µL) at the opening of one nostril, allowing the mouse to inhale it. 3.4. Wait for 2-3 seconds and administer the next droplet until the full volume for that nostril is delivered. 3.5. Repeat the process for the other nostril. 3.6. Hold the mouse in position for a few seconds after administration to allow for absorption.
4. Post-Administration: 4.1. Return the mouse to its cage. 4.2. Provide a small treat as positive reinforcement.[10] 4.3. Observe the mouse for any signs of distress, such as sneezing, excessive grooming of the nose, or changes in breathing.
Intranasal Dosing Workflow in Awake Mice
Protocol 2: Intranasal Administration of this compound in Anesthetized Rats
This protocol is based on general guidelines for intranasal administration in anesthetized rodents.
1. Anesthesia: 1.1. Anesthetize the rat using a consistent method (e.g., isoflurane inhalation). Ensure a stable plane of anesthesia where the animal is unresponsive to a toe pinch but maintains a steady respiratory rate.
2. Positioning: 2.1. Place the rat in a supine position. 2.2. Gently tilt the head back to an angle of 70°-90°.[9]
3. Administration: 3.1. Using a micropipette with a fine, flexible tip, administer a small volume (5-10 µL) as a single droplet into one nostril. 3.2. Allow a brief pause (30-60 seconds) for absorption.[9] 3.3. Administer the dose to the other nostril.
4. Recovery: 4.1. Maintain the rat in the supine position for a few minutes post-administration to facilitate absorption. 4.2. Place the rat in a clean, warm cage for recovery from anesthesia. 4.3. Monitor the animal closely until it is fully ambulatory.
References
- 1. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Biohaven Enrolls First Patient in Phase 2/3 Trial of BHV-3500, Third-Generation CGRP Receptor Antagonist, for the Acute Treatment of Migraine [prnewswire.com]
- 5. researchgate.net [researchgate.net]
- 6. Safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound nasal spray in healthy adults from two phase 1 randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound nasal spray in healthy adults from two phase 1 randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative bioavailability of single-dose this compound during and between migraine attacks: A phase 1, randomized, open-label, fixed-sequence, two-period study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Administration Method, Animal Weight and Age on the Intranasal Delivery of Drugs to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Zavegepant in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical guidance and answers to frequently asked questions (FAQs) for researchers encountering challenges with the bioavailability of Zavegepant in animal models. The information is designed to aid in troubleshooting common experimental issues and to provide detailed methodologies for key experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during your experiments in a user-friendly question-and-answer format.
Low Oral Bioavailability
Question: We are observing very low and variable plasma concentrations of this compound after oral administration in our rat/mouse model. What are the potential reasons and how can we improve this?
Answer:
Low oral bioavailability of this compound is a known challenge and can be attributed to several factors. This compound exhibits poor aqueous solubility and is classified as a Biopharmaceutics Classification System (BCS) Class II/IV drug, meaning it has low solubility and/or low permeability. Here’s a troubleshooting workflow to address this issue:
-
Formulation and Administration Technique Verification:
-
Solubility in Vehicle: Ensure this compound is fully solubilized or homogeneously suspended in your dosing vehicle. Visually inspect for any precipitation before and during administration.
-
Oral Gavage Technique: Improper gavage technique can lead to dosing errors or stress-induced changes in gastrointestinal physiology. Review your protocol to ensure consistency and accuracy.
-
-
Investigate Intrinsic Permeability:
-
Caco-2 Permeability Assay: An in vitro Caco-2 permeability assay is the industry standard to assess a compound's potential for intestinal absorption. Low permeability in this assay suggests that this is a primary contributor to poor bioavailability.
-
-
Formulation Optimization for Enhanced Solubility and Permeability:
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can lead to a faster dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability by presenting the drug in a solubilized state in the gastrointestinal tract and facilitating lymphatic transport, which can bypass first-pass metabolism.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate poorly soluble drugs like this compound, forming inclusion complexes with improved aqueous solubility.
-
Low Intranasal Bioavailability
Question: Despite its intended route of administration, we are still seeing low bioavailability of this compound following intranasal delivery in our rabbit/rodent model. What could be the cause and what are the potential solutions?
Answer:
While intranasal administration bypasses first-pass metabolism, challenges can still arise that limit this compound's absorption. The absolute intranasal bioavailability in humans is approximately 5%.[1][2] Here are some common issues and troubleshooting strategies:
-
Inconsistent Administration and Deposition:
-
Technique: Ensure a consistent and precise administration technique to deliver the formulation to the desired region of the nasal cavity, which is rich in vasculature for systemic absorption.
-
Animal Restraint: Proper restraint is crucial to prevent head movement and ensure the full dose is administered correctly.
-
-
Rapid Mucociliary Clearance:
-
Problem: The natural clearance mechanism of the nasal cavity can remove the drug before it is fully absorbed.
-
Solution: Incorporate mucoadhesive excipients into your formulation. Polymers like chitosan (B1678972) and its derivatives can increase the residence time of the formulation on the nasal mucosa.[3]
-
-
Poor Permeation Across the Nasal Mucosa:
-
Problem: The nasal epithelium can still be a significant barrier to drug absorption.
-
Solution: Include permeation enhancers in your formulation. Excipients like cyclodextrins and alkylsaccharides can transiently and reversibly open tight junctions between epithelial cells, facilitating drug transport.
-
-
Formulation Properties:
-
Viscosity: An optimized viscosity can help the formulation remain at the site of administration for a longer duration.
-
pH: The pH of the formulation should be controlled to ensure drug stability and solubility, and to minimize nasal irritation.
-
High Inter-Animal Variability
Question: We are observing significant variability in the plasma concentrations of this compound between animals in the same experimental group. What are the likely causes and how can we minimize this?
Answer:
High inter-animal variability is a common challenge in preclinical pharmacokinetic studies. Here are some steps to identify and mitigate the sources of variability:
-
Standardize Experimental Conditions:
-
Fasting: Ensure all animals are fasted for a consistent period before dosing, as food can significantly affect drug absorption.
-
Dosing Technique: Use a consistent and accurate administration technique (oral gavage or intranasal instillation) to minimize variability in the administered dose.
-
Animal Strain, Age, and Sex: Use animals of the same strain, age, and sex to reduce physiological differences.
-
-
Evaluate Formulation Performance:
-
An inconsistent formulation can lead to variable drug release and absorption. Ensure your formulation is homogenous and stable. For suspensions, ensure consistent resuspension before each dose.
-
-
Increase Sample Size: A larger number of animals per group can help to statistically account for biological variability.
-
Consider a Crossover Study Design: In a crossover design, each animal receives all treatments, which can help to reduce inter-animal variability by allowing for within-subject comparisons.
Quantitative Data Summary
The following tables summarize pharmacokinetic data from studies investigating strategies to enhance this compound's bioavailability.
Table 1: Pharmacokinetic Parameters of this compound with Different Intranasal Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) | Reference |
| This compound Solution | 85.3 ± 12.7 | 0.25 | 215.4 ± 45.2 | 100 | Hypothetical Data |
| Thermoreversible In-Situ Gel | 152.1 ± 25.9 | 0.5 | 452.8 ± 78.6 | 210.2 | Based on recent studies |
Note: Data is illustrative and based on findings from recent publications. Actual values may vary depending on the specific experimental conditions.
Table 2: Oral Bioavailability of this compound in Different Animal Models
| Animal Model | Formulation | Dose (mg/kg) | Bioavailability (%) | Reference |
| Monkey | Not Specified | Not Specified | 0.3 | [4] |
| Mouse | Not Specified | Not Specified | 1.4 | [4] |
| Rat | Not Specified | Not Specified | 1.7 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the assessment of this compound's bioavailability.
Protocol 1: Oral Gavage Administration in Rats
Objective: To administer a precise oral dose of a this compound formulation to rats.
Materials:
-
This compound formulation (solution or suspension)
-
Appropriately sized oral gavage needles (e.g., 16-18 gauge for adult rats)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Fast rats overnight (12-18 hours) with free access to water before dosing. Weigh each animal to determine the correct dosing volume.
-
Dose Calculation: The typical oral gavage volume for rats is 5-10 mL/kg.
-
Restraint: Securely restrain the rat to immobilize its head and align the head and body vertically.
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The animal should swallow as the needle is advanced. Do not force the needle.
-
Dose Administration: Once the needle is in the correct position, slowly administer the formulation.
-
Post-Dosing Monitoring: Observe the animal for any signs of distress immediately after dosing and periodically thereafter.
Protocol 2: Intranasal Administration in Mice
Objective: To deliver a this compound formulation to the nasal cavity of mice for systemic absorption.
Materials:
-
This compound formulation
-
Calibrated micropipette and tips
-
Animal restraint device (optional)
Procedure:
-
Animal Acclimation: Acclimate mice to handling and restraint for several days before the experiment to minimize stress.
-
Dose Preparation: Draw the calculated dose volume (typically 5-10 µL per nostril for mice) into the micropipette.
-
Restraint and Positioning: Restrain the mouse in a supine position with its head tilted back to facilitate delivery to the olfactory region.
-
Administration: Carefully place the pipette tip at the entrance of the nostril and dispense the droplet, allowing the animal to inhale it. Administer to one nostril at a time.
-
Post-Dosing: Hold the mouse in the supine position for a short period (e.g., 10-15 seconds) to allow for absorption before returning it to its cage.
Protocol 3: Quantification of this compound in Rat Plasma using LC-MS/MS
Objective: To accurately measure the concentration of this compound in rat plasma samples.
Materials:
-
Rat plasma samples
-
This compound analytical standard and deuterated internal standard (this compound-d8)
-
Acetonitrile (B52724), formic acid, and other HPLC-grade solvents
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma, add 150 µL of acetonitrile containing the internal standard (this compound-d8).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
This compound MRM transition: m/z [M+H]+ → fragment ion (specific values to be determined during method development)
-
This compound-d8 MRM transition: m/z [M+H]+ → fragment ion (specific values to be determined during method development)
-
-
-
Quantification: Construct a calibration curve using known concentrations of this compound standard and calculate the concentration in the unknown samples based on the peak area ratio of the analyte to the internal standard.
Note: This is a general protocol and should be fully validated for linearity, accuracy, precision, and stability according to regulatory guidelines.
Signaling Pathways and Experimental Workflows
This compound Absorption and Metabolism Pathway
This compound's bioavailability is influenced by its absorption across biological membranes and subsequent metabolism. As a substrate for various enzymes and transporters, its journey from administration to systemic circulation is complex.
Caption: this compound's absorption and metabolism pathway.
Troubleshooting Workflow for Low Bioavailability
This workflow provides a logical sequence of steps to diagnose and address issues of low bioavailability in your animal experiments.
Caption: Troubleshooting workflow for low bioavailability.
Experimental Workflow for Bioavailability Assessment
This diagram outlines the key stages involved in conducting a typical bioavailability study in an animal model.
Caption: Experimental workflow for bioavailability assessment.
References
Overcoming challenges in synthesizing Zavegepant for research purposes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of Zavegepant for research purposes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of this compound?
A1: Researchers may face several challenges, including achieving the desired stereochemistry, managing impurities, ensuring the correct polymorphic form, and optimizing reaction yields. Specific issues can arise during key steps such as the Horner-Wadsworth-Emmons reaction, hydrogenation, and the final saponification. Careful control of reaction conditions and rigorous purification are crucial for a successful synthesis.
Q2: How can I ensure the correct stereoisomer of this compound is synthesized?
A2: The stereochemistry of this compound is critical for its biological activity. The synthesis typically involves a chiral starting material or a chiral resolution step. It is essential to use the correct enantiomer of the starting materials. Chiral High-Performance Liquid Chromatography (HPLC) is the recommended method to verify the enantiomeric excess (ee) of the final compound and key intermediates.[1]
Q3: What are the critical parameters for the final saponification step to yield this compound free acid?
A3: The saponification of the methyl ester precursor to this compound requires careful control of temperature and reaction time. The reaction is typically carried out at a low temperature (e.g., 0°C) to minimize side reactions.[1] Monitoring the reaction progress by HPLC is recommended to ensure complete conversion and to avoid degradation of the product.
Q4: How can I characterize the polymorphic form of my synthesized this compound?
A4: Different polymorphic forms of this compound can exhibit varying physical properties, such as solubility and stability.[2][3] The polymorphic form can be characterized using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR.[2][3] Slurrying the amorphous product in different solvents at various temperatures can be a method to obtain specific crystalline forms.[2]
Q5: What analytical methods are recommended for purity assessment of synthesized this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of this compound.[1] For more detailed analysis and impurity identification, Liquid Chromatography with Mass Spectrometry (LC-MS/MS) is a powerful technique.[4] It is also important to determine the enantiomeric excess using a suitable chiral HPLC method.[1]
Troubleshooting Guides
Issue 1: Low Yield in the Horner-Wadsworth-Emmons Reaction
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Ensure the phosphonate (B1237965) reagent is of high purity and freshly prepared if necessary.- Extend the reaction time and monitor progress by TLC or HPLC.- Use a stronger base or increase the reaction temperature, but monitor for side product formation. |
| Degradation of product | - Maintain anhydrous conditions as the reagents are moisture-sensitive.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal reagent stoichiometry | - Optimize the molar ratio of the phosphonate reagent and the base to the ketone. |
Issue 2: Incomplete Hydrogenation of the Alkene Intermediate
| Potential Cause | Troubleshooting Step |
| Catalyst poisoning | - Ensure the substrate and solvent are free of impurities that can poison the palladium catalyst (e.g., sulfur compounds).- Use a fresh batch of catalyst. |
| Insufficient hydrogen pressure | - Increase the hydrogen pressure within the safe limits of the reaction vessel. |
| Inefficient mixing | - Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen. |
Issue 3: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Incomplete reactions | - Monitor each reaction step to completion using appropriate analytical techniques (TLC, HPLC, LC-MS). |
| Side reactions | - Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize the formation of byproducts. |
| Inefficient purification | - Employ appropriate purification techniques such as flash column chromatography or recrystallization.- For the final product, recrystallization from a suitable solvent system can be effective in removing impurities.[1] |
Experimental Protocols
Key Synthesis Step: Saponification of (R)-methyl 3-(7-methyl-1H-indazol-5-yl)-2-(4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamido)propanoate to this compound[1]
-
Dissolve (R)-methyl 3-(7-methyl-1H-indazol-5-yl)-2-(4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamido)propanoate (1 equivalent) in a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) (MeOH).
-
Cool the solution to 0°C in an ice bath.
-
Prepare a cold (0°C) solution of lithium hydroxide (B78521) monohydrate (2 equivalents) in water.
-
Add the cold lithium hydroxide solution dropwise to the stirred solution of the ester over 15 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
The resulting aqueous solution can then be worked up by acidification to precipitate the this compound free acid, followed by filtration and drying.
Analytical Method: Chiral HPLC for Enantiomeric Excess (ee) Determination[1]
-
Column: Chiralpak AD, 4.6 x 250 mm, 10 µm
-
Mobile Phase: A mixture of ethanol (B145695) and 0.05% diethylamine (B46881) in heptane. A typical gradient could be 85% B (diethylamine/heptane) and 15% A (ethanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a specified wavelength (e.g., 230 nm).
-
Retention Times: The retention times for the (R) and (S) enantiomers will be distinct, allowing for the calculation of the enantiomeric excess. For example, under one set of conditions, the retention time for the (R)-enantiomer was 44.6 minutes and for the (S)-enantiomer was 28.8 minutes.[1]
Data Presentation
| Parameter | Reported Value | Analytical Method | Reference |
| Purity | >98% | Analytical HPLC | [1] |
| Enantiomeric Excess (ee) | 99.8% | Chiral HPLC | [1] |
| Mass Spectrum (MH+) | 488.52 | Mass Spectrometry | [1] |
Visualizations
This compound Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
CGRP Receptor Signaling Pathway
Caption: The CGRP receptor signaling pathway and the inhibitory action of this compound.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. EP4320113A1 - Solid state forms of this compound and process for preparation thereof - Google Patents [patents.google.com]
- 3. WO2024100599A1 - Solid state forms of this compound hydrochloride and process for preparation thereof - Google Patents [patents.google.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Best practices for handling and storing Zavegepant powder
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the handling, storage, and experimental use of Zavegepant powder.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound powder?
A1: this compound powder should be stored under controlled temperature conditions to ensure its stability. For long-term storage, it is recommended to keep the powder at -20°C for up to three years or at 4°C for up to two years.[1][2] Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Solutions of this compound should be stored at low temperatures to maintain stability. For solutions, storage at -80°C is recommended for up to six months, and at -20°C for up to one month.[1][2][3]
Q3: What solvents can be used to dissolve this compound powder?
A3: this compound hydrochloride is freely soluble in water.[4][5][6] It is also soluble in DMSO at a concentration of 50 mg/mL.[2] For other organic solvents, it is advisable to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental needs.
Q4: What are the known stability characteristics of this compound?
A4: this compound is described as having excellent aqueous solubility and oxidative stability.[2] Different crystalline polymorphs of this compound may exhibit varying stability profiles concerning heat, grinding, and relative humidity.[7] For instance, crystalline Form B is noted to be particularly stable to polymorphic conversion under these conditions.[7]
Q5: Are there any known incompatibilities for this compound?
A5: Specific chemical incompatibilities for this compound powder are not extensively documented in publicly available literature. As a general laboratory practice, it is prudent to avoid mixing this compound solutions with strong oxidizing agents, strong acids, or strong bases unless the compatibility has been previously established.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder has changed color or appears clumpy. | Exposure to moisture or improper storage conditions. | Do not use the powder if you observe any changes in its physical appearance. Contact the supplier for a replacement. Ensure that the powder is stored in a tightly sealed container at the recommended temperature and humidity. |
| Difficulty dissolving the powder. | Incorrect solvent or concentration; powder has degraded. | This compound hydrochloride is freely soluble in water.[4][5][6] For DMSO, a solubility of 50 mg/mL has been reported.[2] If solubility issues persist, try gentle warming or sonication. If the powder still does not dissolve, it may have degraded, and a fresh vial should be used. |
| Inconsistent experimental results. | Improper storage of stock solutions; solution degradation; inaccurate concentration. | Ensure that stock solutions are stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2][3] Prepare fresh working solutions from a new stock solution for critical experiments. Verify the concentration of your stock solution using a suitable analytical method, such as UV-Vis spectroscopy, if possible. |
| Precipitate forms in the solution upon storage. | Solution is supersaturated or has degraded. | Try gently warming the solution to redissolve the precipitate. If this is unsuccessful, the solution may need to be filtered or remade. It is recommended to prepare solutions at concentrations known to be stable. |
Data and Protocols
Storage Conditions Summary
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][2] |
| 4°C | 2 years[1][2] | |
| In Solvent | -80°C | 6 months[1][2][3] |
| -20°C | 1 month[1][2][3] | |
| Aqueous Solution (Nasal Spray Formulation) | 20°C to 25°C (68°F to 77°F) | Excursions permitted between 15°C to 30°C (59°F to 86°F)[4][6][8] |
Solubility Data
| Solvent | Concentration |
| Water | Freely soluble[4][5][6] |
| DMSO | 50 mg/mL[2] |
Experimental Protocols
Protocol 1: Reconstitution of this compound Powder
-
Preparation: Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the desired volume of a suitable solvent (e.g., sterile water or DMSO) to the vial to achieve the target concentration.
-
Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: If not for immediate use, aliquot the stock solution into smaller, single-use volumes and store at the recommended temperature (-80°C for up to 6 months or -20°C for up to 1 month).[1][2][3] Avoid repeated freeze-thaw cycles.
Visualizations
A troubleshooting workflow for experiments using this compound powder.
A simplified diagram of the CGRP receptor signaling pathway and the antagonistic action of this compound.
References
- 1. abmole.com [abmole.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DailyMed - ZAVZPRET- this compound spray [dailymed.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. EP4320113A1 - Solid state forms of this compound and process for preparation thereof - Google Patents [patents.google.com]
- 8. pfizermedical.com [pfizermedical.com]
Navigating Zavegepant Administration for In Vivo Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the in vivo administration of Zavegepant in preclinical research settings. Below you will find frequently asked questions (FAQs), detailed troubleshooting advice, and experimental protocols to facilitate your study design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for selecting a vehicle for this compound in vivo?
Given that this compound hydrochloride is a white to off-white powder that is freely soluble in water, the most straightforward approach is to begin with aqueous-based vehicles.[1] Simple formulations such as sterile water for injection, 0.9% saline, or phosphate-buffered saline (PBS) at a physiological pH are excellent starting points for most routes of administration, including intravenous (IV), subcutaneous (SC), and oral (PO).
Q2: Are there any non-aqueous vehicles that have been used for similar compounds?
Yes, for ubrogepant (B612305), another small molecule CGRP receptor antagonist, 100% polyethylene (B3416737) glycol 400 (PEG 400) has been used as a vehicle for oral gavage administration in preclinical rat studies. This suggests that for specific experimental needs, such as altering absorption kinetics or when creating a stock solution for dilution, a non-aqueous vehicle may be considered.
Q3: What are the key physicochemical properties of this compound to consider for formulation?
Understanding the physicochemical properties of this compound is crucial for successful formulation. Key parameters are summarized in the table below.
| Property | Value | Implication for Formulation |
| Form | Hydrochloride salt, white to off-white powder | The salt form enhances solubility and stability. |
| Solubility | Freely soluble in water | Simplifies the preparation of aqueous solutions. |
| pKa | 4.8 and 8.8 | This compound has two ionization centers, which influences its solubility at different pH values. Maintaining a pH between these values will be important for solubility. The approved nasal spray has a pH of 5.3 to 6.7. |
| Molecular Weight | 675.26 g/mol (HCl salt); 638.82 g/mol (free base) | Standard for a small molecule drug. |
Q4: The approved formulation of this compound is an intranasal spray. What are its components?
The FDA-approved ZAVZPRET™ nasal spray is a buffered aqueous solution containing this compound hydrochloride, dextrose, hydrochloric acid, sodium hydroxide, and succinic acid in water for injection. The pH of the solution is maintained between 5.3 and 6.7. While this is a complex formulation for a specific delivery device, it highlights the importance of buffering agents and pH control for the stability and delivery of this compound.
Troubleshooting Guide for In Vivo Administration
| Issue Encountered | Potential Cause | Recommended Solution |
| Precipitation of this compound in solution upon standing | - pH of the solution has shifted.- The concentration is too high for the chosen vehicle at a particular temperature. | - Ensure the solution is buffered to a pH between 5.3 and 6.7.- Gently warm the solution to aid dissolution, but check for temperature sensitivity.- Prepare fresh solutions before each experiment. |
| Low or variable bioavailability after oral administration | - Degradation in the gastrointestinal tract.- Poor absorption kinetics. | - Consider using a vehicle that can protect the compound, such as a formulation with PEG, as has been used for other gepants.- Ensure the gavage technique is consistent. |
| Irritation or inflammation at the injection site (SC or IV) | - The pH of the formulation is not physiological.- The vehicle itself is causing irritation. | - Adjust the pH of the formulation to be as close to neutral (pH 7.4) as possible.- Ensure the vehicle is well-tolerated. If using a co-solvent like PEG, ensure the concentration is minimized. Always include a vehicle-only control group to assess local tolerance. |
| Inconsistent results between experimental groups | - Variability in formulation preparation.- Inconsistent administration technique. | - Standardize the protocol for formulation preparation, including the order of addition of components and mixing time.- Ensure all personnel are trained and consistent in the administration technique for the chosen route. |
Experimental Protocols
Protocol 1: Preparation of a Simple Aqueous Formulation for Intravenous Administration
This protocol describes the preparation of a basic this compound solution suitable for intravenous injection in rodents.
-
Materials:
-
This compound hydrochloride
-
Sterile 0.9% Sodium Chloride Injection, USP (saline)
-
Sterile conical tubes
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Calculate the required amount of this compound hydrochloride based on the desired final concentration and the total volume needed for the study.
-
Aseptically weigh the calculated amount of this compound hydrochloride powder.
-
Transfer the powder to a sterile conical tube.
-
Add a small volume of sterile saline to the tube and vortex until the powder is fully dissolved.
-
Add the remaining volume of sterile saline to reach the final desired concentration.
-
Vortex the solution thoroughly to ensure homogeneity.
-
Visually inspect the solution for any particulates before administration.
-
Administer to the animals at the appropriate volume based on body weight.
-
Protocol 2: Preparation of a Polyethylene Glycol (PEG)-Based Formulation for Oral Gavage
This protocol is adapted from preclinical studies of ubrogepant and can be considered for oral administration of this compound.
-
Materials:
-
This compound hydrochloride
-
Polyethylene glycol 400 (PEG 400)
-
Glass vials
-
Magnetic stirrer and stir bar
-
Calibrated pipette
-
-
Procedure:
-
Weigh the required amount of this compound hydrochloride.
-
Transfer the powder to a glass vial.
-
Add the calculated volume of PEG 400 to the vial.
-
Place a magnetic stir bar in the vial and stir on a magnetic stirrer at room temperature until the this compound is completely dissolved. This may take some time.
-
Once dissolved, visually inspect the solution for clarity.
-
Administer to the animals via oral gavage at the appropriate volume for the species and body weight.
-
Visualizations
Caption: A decision-making workflow for selecting an appropriate vehicle for this compound in vivo administration.
Caption: Simplified signaling pathway showing this compound as a CGRP receptor antagonist.
References
Interpreting unexpected results in Zavegepant functional assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zavegepant. The information is designed to help interpret unexpected results in functional assays and provide detailed experimental methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of a this compound functional assay?
A1: this compound is a potent and selective competitive antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1] In a typical functional assay, such as a cyclic adenosine (B11128) monophosphate (cAMP) accumulation assay, this compound is expected to produce a concentration-dependent inhibition of CGRP-induced cAMP production. The expected result is a sigmoidal dose-response curve demonstrating this inhibition.
Q2: My this compound sample shows no or significantly reduced inhibitory activity. What are the potential causes?
A2: A lack of expected activity is a critical issue that points to a potential problem with the experimental setup or reagents. Here are the primary aspects to investigate:
-
Compound Integrity:
-
Solubility: Ensure this compound is fully dissolved in the assay buffer. Poor solubility can lead to a lower effective concentration.
-
Storage: Verify that this compound has been stored under the recommended conditions to prevent degradation.
-
Concentration: Double-check the calculations for your dilutions. An error in serial dilutions is a common source of inaccurate concentrations.
-
-
Cellular Assay System:
-
CGRP Receptor Expression: Confirm that the cell line used expresses a functional CGRP receptor at sufficient levels. Receptor expression can diminish with high cell passage numbers.
-
Cell Health: Ensure cells are healthy and viable. High levels of cell death will lead to unreliable results.
-
Agonist Concentration: The concentration of the CGRP agonist used to stimulate the cells should be at or near the EC80 (the concentration that produces 80% of the maximal response). If the agonist concentration is too high, it may be difficult to see competitive antagonism.
-
-
Assay Protocol:
-
Incubation Times: Adhere to the optimized incubation times for both the antagonist (this compound) and the agonist (CGRP).
-
Reagent Quality: Ensure all other reagents, including the CGRP agonist and assay buffers, are of high quality and have not degraded.
-
Q3: I'm observing high variability between replicate wells and between experiments. How can I improve the consistency of my this compound functional assays?
A3: High variability can obscure real effects and make data interpretation difficult. Key areas to focus on for improving reproducibility include:
-
Cell Culture and Plating:
-
Consistent Cell Passage Number: Use cells within a defined and narrow passage number range for all experiments.
-
Uniform Cell Seeding: Ensure a homogenous cell suspension and use proper plating techniques to avoid uneven cell distribution across the microplate. Edge effects can be minimized by not using the outermost wells or by filling them with a buffer to maintain humidity.
-
-
Pipetting and Reagent Handling:
-
Calibrated Pipettes: Regularly calibrate all pipettes to ensure accurate and precise liquid handling.
-
Consistent Technique: Use a consistent pipetting technique for all additions, especially for small volumes.
-
Reagent Mixing: Thoroughly mix all reagent solutions before use.
-
-
Assay Controls:
-
Include Proper Controls: Always include positive (agonist alone) and negative (vehicle alone) controls on every plate to monitor assay performance.
-
Q4: The dose-response curve for this compound is not sigmoidal (e.g., it is bell-shaped). What could be the reason for this?
A4: A non-sigmoidal dose-response curve can indicate several possibilities:
-
Compound Cytotoxicity: At high concentrations, this compound may be causing cell death, leading to a decrease in the measured signal that is not related to CGRP receptor antagonism. A separate cell viability assay should be performed at the concentrations of this compound used in the functional assay.
-
Off-Target Effects: While this compound is highly selective for the CGRP receptor, at very high concentrations it could potentially interact with other cellular targets, leading to unexpected effects on the signaling pathway being measured.[1]
-
Assay Artifacts: Some assay technologies can be prone to artifacts at high compound concentrations, such as signal quenching or enhancement. Review the technical specifications of your assay kit.
Data Presentation
The following tables summarize key in vitro pharmacological data for this compound and provide a comparative overview of expected results in a functional assay.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Assay System |
| Ki (inhibition constant) | 23 pM | Competitive binding assay with human CGRP receptor |
| EC50 (half maximal effective concentration) | 880 pM | Reversal of CGRP-induced dilation of ex vivo human intracranial arteries |
Data sourced from Pfizer's 2023 publication on the first approval of this compound.[1]
Table 2: Interpreting cAMP Assay Results for this compound
| Observation | Expected Result | Potential Unexpected Result |
| This compound alone | No significant change in basal cAMP levels | Increase or decrease in basal cAMP levels |
| CGRP agonist alone | Robust increase in cAMP levels | No or low increase in cAMP levels |
| CGRP agonist + this compound | Concentration-dependent decrease in CGRP-stimulated cAMP levels | No inhibition or a biphasic (bell-shaped) response |
Experimental Protocols
Protocol 1: cAMP Accumulation Functional Assay for this compound
This protocol describes a method to determine the potency of this compound in inhibiting CGRP-induced cAMP production in a cell-based assay using a technology such as HTRF (Homogeneous Time-Resolved Fluorescence).
Materials:
-
Cells expressing the human CGRP receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Human α-CGRP (agonist)
-
This compound (antagonist)
-
cAMP assay kit (e.g., HTRF-based)
-
384-well white microplates
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed the cells into 384-well plates at a density optimized for your cell line to achieve a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations. Also, prepare a vehicle control.
-
-
Antagonist Pre-incubation:
-
On the day of the assay, carefully remove the culture medium from the cell plate.
-
Add the diluted this compound solutions and the vehicle control to the respective wells.
-
Incubate for 15-30 minutes at 37°C to allow this compound to bind to the receptors.
-
-
Agonist Stimulation:
-
Prepare a solution of human α-CGRP in assay buffer at a concentration that elicits a submaximal response (e.g., EC80), which should be determined in a prior agonist dose-response experiment.
-
Add the CGRP solution to all wells except for the negative control wells (which receive only assay buffer).
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Following the stimulation period, lyse the cells and detect intracellular cAMP levels according to the manufacturer's instructions for your specific cAMP assay kit.
-
-
Data Analysis:
-
Plot the measured signal (which is inversely proportional to the cAMP concentration in many competitive immunoassays) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the CGRP-stimulated cAMP production.
-
Visualizations
References
Technical Support Center: Managing Potential Cytotoxicity of Zavegepant at High Concentrations
Disclaimer: Zavegepant has been shown to have a favorable safety and tolerability profile in clinical trials for the acute treatment of migraine. There is currently no publicly available data to suggest that this compound is cytotoxic at clinically relevant concentrations. This technical support center is intended for research purposes only, providing guidance on how to investigate and manage potential cytotoxicity that may be observed at supra-pharmacological concentrations during in-vitro or pre-clinical experiments.
Troubleshooting Guides
This section provides a question-and-answer-style guide to troubleshoot common issues that researchers may encounter when working with high concentrations of this compound or other small molecule compounds in cell-based assays.
| Question/Issue | Possible Cause | Suggested Solution |
| Q1: I am observing a significant decrease in cell viability in my cultures treated with high concentrations of this compound. How can I confirm this is a cytotoxic effect? | The observed effect may be due to cytotoxicity, or it could be an artifact of the assay or experimental conditions. | 1. Visual Inspection: Examine the cells under a microscope for morphological changes, such as rounding, detachment, or membrane blebbing. 2. Multiple Assays: Use at least two different cytotoxicity assays that measure different cellular parameters (e.g., metabolic activity with an MTT assay and membrane integrity with an LDH assay) to confirm the effect. 3. Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which the effect is observed and to calculate an IC50 value. |
| Q2: My MTT assay results show decreased cell viability, but my LDH assay does not show a corresponding increase in cytotoxicity. What could be the reason for this discrepancy? | This may indicate that the compound is cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells) at the tested concentrations. Alternatively, the compound could be interfering with the MTT assay itself. | 1. Cell Proliferation Assay: Perform a direct cell proliferation assay (e.g., BrdU incorporation or cell counting) to distinguish between cytostatic and cytotoxic effects. 2. Assay Interference Control: Run a cell-free control with the compound and MTT reagent to check for any direct chemical reduction of MTT by this compound. 3. Time-Course Experiment: Extend the incubation time to see if the cytotoxic effect manifests at later time points. |
| Q3: I have confirmed that this compound is causing cell death at high concentrations in my experiments. How can I determine the mechanism of cell death (apoptosis vs. necrosis)? | Different compounds can induce cell death through distinct pathways. Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is a critical step in characterizing the cytotoxic mechanism. | 1. Annexin V/PI Staining: Use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. 2. Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., caspase-3/7) to confirm the involvement of apoptosis. 3. Morphological Analysis: Look for characteristic signs of apoptosis, such as cell shrinkage, chromatin condensation, and formation of apoptotic bodies, using microscopy. |
| Q4: How can I be sure that the observed cytotoxicity is not due to the solvent used to dissolve this compound? | Solvents such as DMSO can be toxic to cells at certain concentrations. | 1. Vehicle Control: Always include a vehicle control group in your experiments, where cells are treated with the highest concentration of the solvent used in the drug-treated groups. 2. Solvent Concentration: Keep the final concentration of the solvent as low as possible, typically below 0.5% for DMSO. 3. Solubility Test: Ensure that this compound is fully dissolved in the solvent and does not precipitate when added to the culture medium, as precipitates can cause non-specific toxic effects. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound, and could it explain potential cytotoxicity at high concentrations?
This compound is a small molecule calcitonin gene-related peptide (CGRP) receptor antagonist.[1][2] It works by competitively and reversibly inhibiting the CGRP receptor, thereby blocking the vasodilatory and pain-signaling effects of CGRP, which are implicated in migraine pathophysiology.[1][2] While its primary mechanism is well-defined and not directly linked to cytotoxicity, at supra-pharmacological concentrations, small molecules can sometimes exhibit off-target effects by interacting with other receptors, ion channels, or enzymes, which could potentially lead to cytotoxicity.
Q2: Are there any reports of cytotoxicity for other CGRP receptor antagonists ("gepants")?
The class of "gepants" has been extensively studied for safety. While some early CGRP antagonists were discontinued (B1498344) due to signals of liver toxicity, the newer generation of gepants, including this compound, have not shown signals of hepatotoxicity in clinical trials.[3][4] However, this does not preclude the possibility of observing cytotoxicity in in-vitro models at concentrations significantly higher than those achieved clinically.
Q3: What cell lines should I use to study the potential cytotoxicity of this compound?
The choice of cell line should be guided by the research question.
-
For general cytotoxicity screening: Commonly used and well-characterized cell lines such as HEK293 (human embryonic kidney), HepG2 (human liver carcinoma), or HeLa (human cervical cancer) can be used.
-
For neuron-specific effects: Cell lines of neuronal origin, such as SH-SY5Y (human neuroblastoma) or primary neuronal cultures, would be more relevant.
-
For liver-specific effects: Primary human hepatocytes or HepG2 cells are standard models for assessing potential hepatotoxicity.
Q4: What are the key controls I should include in my cytotoxicity experiments?
To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells incubated in culture medium only, to represent 100% viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound as in the highest dose group.
-
Positive Control: A known cytotoxic agent (e.g., staurosporine (B1682477) for apoptosis, or Triton X-100 for necrosis) to ensure the assay is working correctly.
-
Blank Control: Wells with culture medium but no cells, to measure the background absorbance/fluorescence.
Q5: If I observe cytotoxicity, what are the potential downstream signaling pathways that might be involved?
Drug-induced cytotoxicity can trigger various signaling pathways, often culminating in apoptosis. A common pathway involves:
-
Induction of Cellular Stress: High concentrations of a compound can cause stress, such as oxidative stress or endoplasmic reticulum (ER) stress.
-
Mitochondrial Dysfunction: This can lead to the release of pro-apoptotic factors like cytochrome c.
-
Caspase Activation: Cytochrome c release activates a cascade of caspases, which are proteases that execute the apoptotic program.
-
DNA Fragmentation and Cell Death: Activated caspases cleave cellular substrates, leading to the characteristic features of apoptosis.
Investigation of these pathways can be carried out using techniques such as Western blotting for key signaling proteins (e.g., cleaved caspase-3, Bcl-2 family proteins) or assays to measure reactive oxygen species (ROS) production.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To assess cell metabolic activity as an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
Objective: To quantify plasma membrane damage by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
This compound stock solution
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for positive control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Prepare Controls: For the maximum LDH release control, add lysis buffer to a set of untreated wells 30 minutes before the end of the incubation period.
-
Supernatant Transfer: After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction (if required): Add stop solution if provided in the kit.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).
Protocol 3: Annexin V/PI Apoptosis Assay
Objective: To differentiate between viable, apoptotic, and necrotic cells using flow cytometry.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
6-well plates or culture tubes
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time. Include appropriate controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet once with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cell Viability (MTT Assay)
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.1 ± 4.5 |
| 10 | 95.3 ± 6.1 |
| 50 | 80.7 ± 7.3 |
| 100 | 52.4 ± 8.9 |
| 200 | 25.1 ± 6.8 |
| 500 | 8.9 ± 3.4 |
Table 2: Hypothetical Quantification of Apoptosis vs. Necrosis (Annexin V/PI Assay)
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| This compound (100 µM) | 48.5 | 35.8 | 15.7 |
| Positive Control (Staurosporine) | 10.3 | 65.4 | 24.3 |
Visualizations
Caption: General workflow for investigating potential cytotoxicity.
Caption: Decision tree for troubleshooting unexpected cytotoxicity results.
Caption: Simplified hypothetical pathway for drug-induced apoptosis.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Calibrating equipment for accurate delivery of intranasal Zavegepant in rodents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calibrating equipment for the accurate intranasal delivery of Zavegepant in rodents. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
1. Equipment Calibration and Performance Verification
-
Q1: How do I accurately calibrate my micropipette for delivering this compound solution?
A1: Micropipette calibration is critical for accurate dosing. The gravimetric method is a widely accepted and reliable technique.[1][2][3][4] This involves dispensing a set volume of liquid and weighing it on a precision analytical balance. While distilled water is the standard for calibration, for optimal accuracy with this compound, it is recommended to use a solution with similar viscosity and density to your formulation. If the exact formulation properties are unknown, using distilled water provides a baseline calibration that should be followed by a verification step with the this compound vehicle (placebo formulation without the active pharmaceutical ingredient).
-
Micropipette Calibration Workflow
Caption: Workflow for gravimetric calibration of micropipettes.
-
-
Q2: My dispensed volume is inaccurate. What are the common causes and solutions?
A2: Inaccuracy in dispensed volume can arise from several factors. A systematic approach to troubleshooting is recommended.
-
Troubleshooting Inaccurate Dispensing
Caption: Troubleshooting guide for inaccurate micropipette dispensing.
-
-
Q3: How does the viscosity of the this compound formulation affect delivery accuracy?
A3: this compound for intranasal delivery is formulated as a highly water-soluble aqueous solution.[5] While the exact viscosity of preclinical formulations may vary, it is a critical parameter. Increased viscosity can affect the performance of both micropipettes and spray devices.[6][7][8][9][10] For micropipettes, highly viscous solutions can lead to inaccurate aspiration and dispensing. For spray devices, higher viscosity typically results in larger droplet sizes, which may alter the deposition pattern within the nasal cavity.[6][7][8] It is crucial to calibrate your delivery device with a liquid that mimics the viscosity of your this compound formulation.
2. Intranasal Administration Technique
-
Q4: What is the recommended procedure for intranasal administration of this compound in rodents to maximize brain delivery?
A4: The goal is to deliver the solution to the olfactory region of the nasal cavity, which facilitates nose-to-brain transport.[11] Proper animal handling and administration technique are paramount.
-
Recommended Intranasal Dosing Workflow
Caption: Recommended workflow for intranasal dosing in rodents.
-
-
Q5: I am observing fluid coming from the animal's mouth or excessive sneezing after administration. What should I do?
A5: This indicates that the administration volume may be too large for a single dose or was delivered too quickly, leading to runoff into the pharynx or irritation of the nasal cavity.[12]
-
Troubleshooting Administration Issues
-
Reduce the volume per droplet: Administer smaller droplets (e.g., 1-3 µL) to allow for complete inhalation and absorption.
-
Increase the time between droplets: Allow more time (e.g., 60-90 seconds) between administrations to each nostril.
-
Ensure proper head positioning: A consistent head tilt is crucial to direct the fluid towards the olfactory epithelium and away from the trachea.[11]
-
Check for signs of respiratory distress: If the animal shows signs of labored breathing, discontinue the procedure and monitor the animal closely.[12] If distress is severe, euthanasia may be necessary.[12]
-
-
3. This compound Formulation and Handling
-
Q6: Are there any specific handling and storage recommendations for this compound formulations for preclinical studies?
A6: this compound is highly soluble in water.[5] For preclinical use, it is typically prepared as an aqueous solution. While specific stability data for lab-prepared formulations may not be publicly available, general best practices for handling peptide-based drugs should be followed. Store the solution protected from light and at the recommended temperature (typically 2-8°C) to minimize degradation. Prepare fresh solutions for each experiment or validate the stability of stored solutions.
Quantitative Data
Table 1: Micropipette Calibration Accuracy and Precision (with Distilled Water)
| Micropipette Volume (µL) | Set Volume (µL) | Mean Dispensed Volume (µL) | Accuracy (%) | Standard Deviation (µL) | Precision (CV%) | Acceptance Criteria |
| P20 | 20 | 19.95 | -0.25% | 0.04 | 0.20% | Accuracy: ±1.0% Precision: ≤0.5% |
| 10 | 9.98 | -0.20% | 0.03 | 0.30% | ||
| 2 | 2.01 | +0.50% | 0.02 | 0.99% | ||
| P200 | 200 | 199.8 | -0.10% | 0.15 | 0.08% | Accuracy: ±0.8% Precision: ≤0.3% |
| 100 | 100.1 | +0.10% | 0.10 | 0.10% | ||
| 20 | 20.05 | +0.25% | 0.05 | 0.25% | ||
| P1000 | 1000 | 998.5 | -0.15% | 0.60 | 0.06% | Accuracy: ±0.8% Precision: ≤0.3% |
| 500 | 500.3 | +0.06% | 0.40 | 0.08% | ||
| 100 | 100.2 | +0.20% | 0.20 | 0.20% |
Data are representative and based on typical performance specifications for high-quality, calibrated micropipettes. Actual performance may vary.
Table 2: Comparison of Intranasal Delivery Methods in Rodents
| Delivery Method | Key Advantages | Key Disadvantages | Reported Brain Tissue Concentration Increase (vs. Pipette) |
| Micropipette | - Readily available and low cost - Simple to use | - High variability in deposition - Potential for runoff to pharynx - Time-consuming for larger volumes | N/A (Baseline) |
| Micro-Spraying Device | - More uniform spray and deposition - Potentially higher delivery efficiency to the olfactory region - Faster administration | - Requires specialized equipment - May require optimization for different formulations | 1.2 to 1.5 times higher[13] |
Note: Specific quantitative data on the nasal deposition and brain concentration of this compound in rodents is not currently available in the public domain. The data presented for the micro-spraying device is from a study using a different compound and is for illustrative purposes.[13]
Experimental Protocols
Detailed Methodology for Intranasal Administration of this compound in Rodents
This protocol is a general guideline and should be adapted and validated for specific experimental needs.
-
Materials and Equipment:
-
This compound solution at the desired concentration
-
Vehicle control solution
-
Calibrated variable volume micropipette (e.g., P20 or P200) with appropriate sterile tips
-
Anesthesia system (e.g., isoflurane (B1672236) vaporizer with induction chamber and nose cone)
-
Heating pad to maintain animal body temperature
-
Clean cages for recovery
-
-
Animal Preparation:
-
Acclimatize animals to handling for at least one week prior to the experiment.
-
Weigh the animal to determine the correct dose volume.
-
Induce anesthesia using isoflurane (e.g., 4-5% for induction, 1.5-2.5% for maintenance). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
-
Dosing Procedure:
-
Position the anesthetized animal in a supine position on a heating pad with its head tilted back at a 70-90 degree angle.
-
Set the calibrated micropipette to the desired volume for a single droplet (typically 2-5 µL for mice, 5-10 µL for rats).
-
Aspirate the this compound solution.
-
Carefully place the pipette tip at the opening of one nostril without inserting it into the nasal cavity.
-
Dispense the droplet, allowing the animal to inhale it with its natural breathing rhythm.
-
Wait for 30-60 seconds to allow for absorption.
-
Administer the next droplet to the contralateral nostril.
-
Continue alternating between nostrils until the full dose has been administered.
-
-
Post-Dosing and Recovery:
-
Maintain the animal in the head-tilted position for 2-5 minutes post-administration to facilitate absorption in the upper nasal cavity.
-
Discontinue anesthesia and monitor the animal in a clean recovery cage until it is fully ambulatory.
-
Observe for any signs of adverse effects, such as respiratory distress, excessive grooming of the nose, or changes in behavior.
-
This compound Signaling Pathway
This compound is a calcitonin gene-related peptide (CGRP) receptor antagonist.[11] During a migraine, CGRP is released from trigeminal nerve endings and binds to its receptor, leading to vasodilation and neurogenic inflammation, which contribute to pain. This compound blocks this interaction.
-
This compound Mechanism of Action
Caption: this compound blocks the CGRP receptor, inhibiting downstream signaling that leads to migraine pain.
References
- 1. bostonmedsupply.com [bostonmedsupply.com]
- 2. resources.psmile.org [resources.psmile.org]
- 3. How to Measure Micropipette Accuracy & Precision [microlit.us]
- 4. studylib.net [studylib.net]
- 5. nist.gov [nist.gov]
- 6. Effect of viscosity on particle size, deposition, and clearance of nasal delivery systems containing desmopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Evaluation of Nasal Aerosol Depositions: An Insight for Direct Nose to Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ilasseurope.org [ilasseurope.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
Technical Support Center: Accounting for Zavegepant's Metabolism in In Vitro Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals working with zavegepant. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in accurately accounting for this compound's metabolism in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound observed in in vitro systems?
A1: In vitro studies have demonstrated that this compound undergoes minimal metabolism.[1][2] The primary enzyme responsible for its limited metabolism is Cytochrome P450 3A4 (CYP3A4), with a minor contribution from Cytochrome P450 2D6 (CYP2D6).[3][4][5][6]
Q2: Are there any major metabolites of this compound that I should be looking for?
A2: No major metabolites of this compound, defined as those accounting for greater than 10% of the parent drug exposure, have been detected in plasma in human studies.[3][4][7] Following administration of radiolabeled this compound, the unchanged parent drug was the most prevalent circulating component, accounting for approximately 90% of the radioactivity.[3][4][7]
Q3: Is this compound a substrate for any important drug transporters?
A3: Yes, in vitro studies have identified this compound as a substrate for the uptake transporters OATP1B3 and NTCP.[4][7][8] It is also a substrate for the efflux transporter P-glycoprotein (P-gp).[8]
Q4: Given its low metabolism, is it necessary to conduct in vitro metabolism studies for this compound?
A4: Yes, for several reasons. Even for low-clearance compounds, it is important to:
-
Confirm the primary metabolic pathways and enzymes involved.
-
Assess the potential for drug-drug interactions (DDIs), as co-administered drugs may inhibit or induce even minor metabolic pathways, potentially altering this compound's exposure.
-
Characterize the metabolic profile to ensure no unexpected or disproportionate metabolites are formed under specific experimental conditions.
-
Fulfill regulatory requirements for characterizing a new chemical entity's disposition.
Q5: Where is this compound primarily eliminated?
A5: The primary route of elimination for this compound is biliary/fecal excretion.[1][3] A mass balance study showed that the majority of an administered dose is recovered as unchanged drug in the feces.[1]
Troubleshooting Guide
This guide addresses common issues encountered when studying the in vitro metabolism of a low-clearance compound like this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No detectable metabolism of this compound in human liver microsomes (HLM). | 1. this compound is a low-clearance compound, and the extent of metabolism may be below the limit of detection of your analytical method. 2. Suboptimal incubation conditions (e.g., low protein concentration, short incubation time). 3. Degradation of enzyme activity. | 1. Increase the sensitivity of your analytical method (e.g., use a more sensitive mass spectrometer). 2. Optimize incubation conditions: increase the microsomal protein concentration and/or extend the incubation time. For slowly metabolized compounds, longer incubation times may be necessary.[9] 3. Ensure the use of fresh, active microsomes and include a positive control with a known substrate for CYP3A4 to verify enzyme activity. |
| High variability in metabolism rates between experiments. | 1. Inconsistent pipetting or dilution of this compound, cofactors, or microsomes. 2. Variability in the lot of human liver microsomes used. 3. Instability of this compound in the assay buffer. | 1. Ensure accurate and consistent pipetting techniques. Prepare fresh dilutions for each experiment. 2. If possible, use a single large batch of pooled human liver microsomes for all related experiments to minimize inter-lot variability. 3. Assess the stability of this compound in the incubation buffer without cofactors or enzymes to rule out chemical degradation. |
| Difficulty in identifying the specific CYP enzymes involved. | 1. The contribution of individual CYPs is very low, making it difficult to see a significant effect with chemical inhibitors or recombinant enzymes. 2. Inhibitors used may not be specific enough or used at an inappropriate concentration. | 1. Use recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2D6) to confirm the involvement of specific isoforms. 2. Use a panel of selective chemical inhibitors at appropriate concentrations. Ensure that the inhibitor concentrations are sufficient to inhibit the target enzyme without causing off-target effects. |
| Observed clearance in hepatocytes is higher than in microsomes. | 1. This is expected if transporters like OATP1B3 are actively taking up this compound into the hepatocytes, leading to higher intracellular concentrations available for metabolism. 2. Contribution from non-CYP enzymes present in hepatocytes but not in microsomes. | 1. This highlights the importance of using multiple in vitro systems. The hepatocyte data likely provides a more complete picture of hepatic clearance. 2. While CYP3A4 and CYP2D6 are the primary enzymes identified, the potential for minor contributions from other enzymes in a more complete system like hepatocytes exists. |
Experimental Protocols
Below are detailed methodologies for key experiments to investigate this compound's in vitro metabolism.
Protocol 1: Metabolic Stability of this compound in Human Liver Microsomes
Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture containing phosphate buffer and HLM (a typical concentration is 0.5 mg/mL protein).
-
Pre-warm the incubation mixture to 37°C.
-
Initiate the reaction by adding this compound to the incubation mixture (a typical starting concentration is 1 µM).
-
Immediately after adding this compound, add the NADPH regenerating system to start the metabolic reaction.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
Centrifuge the quenched samples to pellet the protein.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of this compound remaining versus time to determine the half-life and calculate the intrinsic clearance.
Protocol 2: CYP Reaction Phenotyping using Recombinant Human Enzymes
Objective: To identify the specific CYP isoforms responsible for this compound metabolism.
Materials:
-
This compound
-
Recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2D6, and a panel of other major CYPs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Prepare separate incubation mixtures for each recombinant CYP isoform.
-
Add this compound (e.g., 1 µM) to each incubation mixture.
-
Pre-warm to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a fixed period (e.g., 60 minutes).
-
Quench the reaction with a cold organic solvent.
-
Analyze the samples for the depletion of this compound and the formation of any potential metabolites.
-
Compare the rate of metabolism across the different CYP isoforms to determine which enzymes are involved.
Visualizations
Caption: Experimental workflow for in vitro metabolism studies of this compound.
Caption: Simplified metabolic pathway of this compound.
References
- 1. Mass balance and pharmacokinetic characterization of this compound in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduced hepatic impairment study to evaluate pharmacokinetics and safety of this compound and to inform dosing recommendation for hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound | C36H46N8O3 | CID 53472683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Deconvoluting this compound drug–drug interactions: A phase I study to evaluate the effects of rifampin and itraconazole on this compound pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Validation & Comparative
A Preclinical Comparative Analysis of Zavegepant and Ubrogepant for Migraine Therapy
A detailed examination of two CGRP receptor antagonists, Zavegepant and Ubrogepant (B612305), in preclinical settings, offering insights into their pharmacological profiles and potential therapeutic advantages for researchers and drug development professionals.
This guide provides a comprehensive comparison of this compound and Ubrogepant, two small molecule calcitonin gene-related peptide (CGRP) receptor antagonists developed for the acute treatment of migraine. By examining their performance in preclinical models, we aim to furnish researchers, scientists, and drug development professionals with the necessary data to inform further investigation and development in the field of migraine therapeutics.
Mechanism of Action: Targeting the CGRP Pathway
Both this compound and Ubrogepant exert their therapeutic effects by antagonizing the CGRP receptor, a key player in the pathophysiology of migraine.[1][2] During a migraine attack, elevated levels of CGRP lead to vasodilation and transmission of pain signals.[2] By blocking the CGRP receptor, these drugs inhibit this cascade, thereby alleviating migraine symptoms.[2] this compound is a third-generation, highly soluble CGRP receptor antagonist, and it is the first to be available as an intranasal formulation.[1] Ubrogepant is also a small molecule CGRP receptor antagonist, available in an oral formulation.[3]
In Vitro Pharmacology: Receptor Binding and Functional Activity
The preclinical in vitro data reveal that both this compound and Ubrogepant are potent antagonists of the CGRP receptor. This compound exhibits a high binding affinity for the human CGRP receptor.[3] Ubrogepant also demonstrates high affinity for human and rhesus monkey CGRP receptors, with lower affinity for rodent and dog receptors.[4]
| Parameter | This compound | Ubrogepant | Species |
| Binding Affinity (Ki) | 23 pM | 70-80 pM | Human |
| Not Available | 79 pM | Rhesus Monkey | |
| Not Available | 10-47 nM | Mouse, Rat, Rabbit, Dog | |
| Functional Activity | EC50 = 880 pM (reversal of CGRP-induced dilation of human intracranial arteries) | IC50 = 70-80 pM (inhibition of CGRP-stimulated cAMP response) | Human |
Table 1: Comparative in vitro pharmacology of this compound and Ubrogepant. This table summarizes the binding affinities (Ki) and functional activities (EC50/IC50) of this compound and Ubrogepant for the CGRP receptor in various species.
Preclinical Pharmacokinetics: A Comparative Overview
Preclinical pharmacokinetic studies have been conducted in various animal models to characterize the absorption, distribution, metabolism, and excretion of this compound and Ubrogepant.
| Parameter | This compound | Ubrogepant | Species |
| Bioavailability | Not Available | Not Available | Rat |
| Low Oral Bioavailability | Plasma Half-life: ~4 hours | Monkey | |
| Distribution | Not Available | CSF/Plasma Ratio: 0.03 | Monkey |
| Metabolism | Not Available | Primarily by CYP3A4 | Human (in vitro) |
| Excretion | Not Available | Urine (15%), Bile (32%), Feces (32%) | Rat |
Table 2: Comparative preclinical pharmacokinetic parameters of this compound and Ubrogepant. This table outlines key pharmacokinetic parameters for this compound and Ubrogepant in different preclinical species.
In Vivo Efficacy in Animal Models of Migraine
The efficacy of both this compound and Ubrogepant has been demonstrated in preclinical models that mimic aspects of migraine pathology.
| Model | Drug | Species | Key Findings |
| Medication Overuse Headache Model | Ubrogepant | Rat | 100 mg/kg oral dose reversed bright light stress-induced allodynia.[5] Unlike sumatriptan (B127528), repeated administration of ubrogepant did not induce cutaneous allodynia or latent sensitization.[6] |
| Capsaicin-Induced Dermal Vasodilation | Ubrogepant | Rhesus Monkey | Concentration-dependent inhibition of capsaicin-induced dermal vasodilation.[4] |
Table 3: Efficacy of this compound and Ubrogepant in preclinical models of migraine. This table summarizes the findings from in vivo efficacy studies of this compound and Ubrogepant in relevant animal models.
Experimental Protocols
In Vitro CGRP Receptor Binding Assay (General Protocol)
A common method to determine the binding affinity of a compound to the CGRP receptor involves a competitive radioligand binding assay.
-
Membrane Preparation: Cell membranes expressing the CGRP receptor are prepared from cultured cells (e.g., SK-N-MC cells).
-
Assay Buffer: A suitable buffer containing protease inhibitors is used to maintain the integrity of the receptors and ligands.
-
Radioligand: A radiolabeled CGRP analog (e.g., [125I]-CGRP) is used as the tracer.
-
Competition: Increasing concentrations of the unlabeled test compound (this compound or Ubrogepant) are incubated with the cell membranes and a fixed concentration of the radioligand.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Animal Model of Medication Overuse Headache (MOH)
This model is designed to mimic the condition in humans where the frequent use of acute migraine medications leads to an increase in headache frequency.
-
Induction of Latent Sensitization ("Priming"): Male or female Sprague-Dawley rats receive repeated oral administrations of a migraine medication, such as sumatriptan (e.g., 6 administrations over 10 days), to induce a state of heightened sensitivity.[5]
-
Assessment of Allodynia: Cephalic and hindpaw allodynia (pain in response to a non-painful stimulus) is measured at baseline and throughout the priming period using von Frey filaments.
-
Triggering of Allodynia: After a washout period, a noxious stimulus, such as bright light stress for one hour, is used to trigger a delayed and persistent allodynic response in the primed animals.[5]
-
Drug Administration and Efficacy Measurement: At the onset of the stress-induced allodynia, animals are treated with the test compound (e.g., Ubrogepant at 25 and 100 mg/kg, orally) or vehicle.[5] Sensory thresholds are then monitored for several hours to determine the ability of the drug to reverse the allodynia.[5]
Visualizing the CGRP Pathway and Experimental Workflow
Caption: CGRP signaling pathway in migraine and the mechanism of action of gepants.
Caption: Experimental workflow for the Medication Overuse Headache (MOH) animal model.
References
- 1. neurology.org [neurology.org]
- 2. Characterization of CGRP receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Ubrogepant: A Potent and Selective Antagonist of the Human Calcitonin Gene‒Related Peptide Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ubrogepant does not induce latent sensitization in a preclinical model of medication overuse headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vitro Potency Showdown: Zavegepant vs. Rimegepant for CGRP Receptor Antagonism
In the landscape of migraine therapeutics, small molecule calcitonin gene-related peptide (CGRP) receptor antagonists, known as "gepants," have emerged as a significant advancement. This guide provides a detailed in vitro potency comparison of two prominent gepants: Zavegepant and Rimegepant (B610484). Both compounds are high-affinity antagonists of the CGRP receptor, a key player in the pathophysiology of migraine.[1][2] This analysis, tailored for researchers, scientists, and drug development professionals, summarizes key experimental data, outlines methodologies, and visualizes relevant pathways to offer a comprehensive comparison.
Data Presentation: Quantitative In Vitro Potency
The in vitro potency of this compound and Rimegepant has been characterized through various assays, primarily radioligand binding assays to determine the binding affinity (Ki) and functional assays measuring the inhibition of CGRP-induced cyclic adenosine (B11128) monophosphate (cAMP) production (IC50). The data from multiple studies are summarized below.
| Compound | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| This compound | Radioligand Binding | Human CGRP Receptor Membranes | Ki | 0.023 | [3] |
| Functional Assay (Vasodilation) | ex vivo human intracranial arteries | EC50 | 0.88 | [3] | |
| Functional Assay (CGRP-induced relaxation) | Human isolated middle meningeal arteries | pKB | 10.02 (for 10 nM concentration) | [4] | |
| Rimegepant | Radioligand Binding | SK-N-MC | Ki | 0.027 | [5][6] |
| Radioligand Binding | Human CGRP Receptor | Ki | 0.0329 | [7] | |
| Functional Assay (cAMP) | SK-N-MC | IC50 | 0.14 | [6] | |
| Functional Assay (cAMP) | Transfected Cos7 cells | pA2 | 9.7 | [8] | |
| Functional Assay (Electrophysiology) | Xenopus Oocytes expressing human CGRP-R | pIC50 | 11.30 | [5] | |
| Functional Assay (Electrophysiology) | Xenopus Oocytes expressing human AMY1-R | pIC50 | 9.91 | [5][9] |
Experimental Protocols
A clear understanding of the methodologies employed to derive the potency data is crucial for accurate interpretation. Below are detailed protocols for the key experiments cited.
Radioligand Binding Assay
This assay measures the affinity of a compound for the CGRP receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of the antagonist for the human CGRP receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines that endogenously express the CGRP receptor, such as human neuroblastoma SK-N-MC cells, or from cells recombinantly expressing the human CGRP receptor (a complex of Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1)).[8]
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled CGRP ligand (e.g., [¹²⁵I]-hαCGRP) and varying concentrations of the unlabeled antagonist (this compound or Rimegepant).[8]
-
Equilibrium: The incubation is carried out for a sufficient duration to allow the binding to reach equilibrium.[8]
-
Separation: The membrane-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.[8]
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.[8]
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled CGRP. The concentration of the antagonist that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This cell-based functional assay measures the ability of an antagonist to inhibit the CGRP-induced production of the second messenger cyclic adenosine monophosphate (cAMP).
Objective: To determine the functional potency (IC50) of the antagonist in blocking CGRP receptor signaling.
Methodology:
-
Cell Culture: Cells expressing the CGRP receptor (e.g., SK-N-MC or HEK293 cells co-expressing human CLR and RAMP1) are cultured in multi-well plates.[10]
-
Pre-incubation with Antagonist: The cells are pre-incubated with varying concentrations of the antagonist (this compound or Rimegepant) for a defined period (e.g., 15-30 minutes).[10]
-
CGRP Stimulation: A fixed concentration of CGRP (typically the EC80, the concentration that elicits 80% of the maximal response) is added to the wells to stimulate cAMP production.[10]
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a competitive immunoassay, such as Homogeneous Time Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).[8][10]
-
Data Analysis: The antagonist's ability to inhibit CGRP-stimulated cAMP production is plotted against the antagonist concentration. The IC50 value, representing the concentration of the antagonist that causes 50% inhibition of the CGRP response, is determined using non-linear regression analysis.[10]
Visualizations
CGRP Signaling Pathway and Antagonist Mechanism of Action
References
- 1. Deconvoluting this compound drug–drug interactions: A phase I study to evaluate the effects of rifampin and itraconazole on this compound pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of gepant effects at therapeutic plasma concentrations: connecting pharmacodynamics and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rimegepant: A Review in the Acute Treatment and Preventive Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of erenumab and rimegepant on calcitonin gene-related peptide induced responses in Xenopus Laevis oocytes expressing the calcitonin gene-related peptide receptor and the amylin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Head-to-Head Showdown: Zavegepant and Other Gepants in the CGRP Signaling Arena
A Comparative Guide for Researchers and Drug Development Professionals on the In Vitro Antagonism of CGRP-Mediated Signaling by Zavegepant, Rimegepant, Ubrogepant, and Atogepant.
The advent of calcitonin gene-related peptide (CGRP) receptor antagonists, colloquially known as gepants, has marked a paradigm shift in the therapeutic landscape of migraine. This guide provides a detailed head-to-head comparison of the in vitro pharmacological profiles of four prominent gepants: this compound, rimegepant, ubrogepant, and atogepant. By examining their binding affinities and functional antagonism of CGRP-mediated signaling, this document aims to offer researchers, scientists, and drug development professionals a comprehensive resource to inform further investigation and development in this critical area of neuroscience.
The CGRP Signaling Cascade: A Brief Overview
Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide deeply implicated in the pathophysiology of migraine.[1] Upon its release, CGRP binds to its receptor, a heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[2] This binding event primarily triggers the Gαs protein subunit, activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP).[3] Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, contributing to vasodilation and pain signal transmission, hallmark features of a migraine attack.[1][4] Gepants exert their therapeutic effect by competitively blocking CGRP from binding to its receptor, thereby inhibiting this signaling cascade.[5]
References
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Zavegepant's binding affinity and functional activity at the Calcitonin Gene-Related Peptide (CGRP) receptor versus other related peptide receptors. The following sections detail quantitative data, the experimental protocols used to obtain this data, and visualizations of key biological and experimental pathways.
This compound, a third-generation small molecule CGRP receptor antagonist, has demonstrated high affinity and selectivity for its intended target. This selectivity is crucial for minimizing off-target effects and ensuring a favorable safety profile. This guide summarizes the cross-reactivity studies of this compound against a panel of related peptide receptors, including those for adrenomedullin (B612762), calcitonin, and amylin.
Comparative Binding Affinity and Functional Activity
In vitro studies have demonstrated that this compound is a potent and highly selective antagonist of the human CGRP receptor. It exhibits a mean binding affinity (Ki) of 23 picomolar (pM) for the CGRP receptor expressed in human neuroblastoma SK-N-MC cell membranes.[1] Notably, this compound displays a selectivity of over 10,000-fold for the CGRP receptor when compared to its activity at adrenomedullin receptors 1 and 2, the calcitonin receptor, and amylin receptors 1 and 3.[1][2][3] This high degree of selectivity indicates a low potential for this compound to interact with these related receptors at therapeutic concentrations.
| Target Receptor | Ligand/Antagonist | Binding Affinity (Ki) | Selectivity vs. CGRP Receptor |
| CGRP Receptor | This compound | 23 pM | - |
| Adrenomedullin Receptor 1 | This compound | >10,000-fold lower than CGRP | >10,000-fold |
| Adrenomedullin Receptor 2 | This compound | >10,000-fold lower than CGRP | >10,000-fold |
| Calcitonin Receptor | This compound | >10,000-fold lower than CGRP | >10,000-fold |
| Amylin Receptor 1 | This compound | >10,000-fold lower than CGRP | >10,000-fold |
| Amylin Receptor 3 | This compound | >10,000-fold lower than CGRP | >10,000-fold |
Experimental Protocols
The following are detailed methodologies for the key experiments typically used to determine the binding affinity and functional activity of compounds like this compound.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay determines the affinity of a test compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Materials:
-
Cell Membranes: Membranes prepared from cell lines endogenously expressing the human CGRP receptor (e.g., SK-N-MC cells) or cells recombinantly expressing the target receptors (CGRP, adrenomedullin, calcitonin, amylin).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [125I]-CGRP).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: (e.g., 25 mM HEPES, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Incubation: In a 96-well plate, cell membranes are incubated with the radioligand and varying concentrations of this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay for Receptor Activity (IC50)
This assay measures the ability of a compound to inhibit the intracellular signaling of a G-protein coupled receptor (GPCR), such as the CGRP receptor, which signals through the cyclic adenosine (B11128) monophosphate (cAMP) pathway.
Materials:
-
Cell Lines: Intact cells expressing the target receptors (e.g., HEK293 cells stably expressing the human CGRP receptor).
-
Agonist: A known agonist for the target receptor (e.g., α-CGRP).
-
Test Compound: this compound, serially diluted.
-
Stimulation Buffer: (e.g., HBSS with 1 mM IBMX).
-
cAMP Detection Kit: (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Cells are seeded into 96- or 384-well plates and grown to confluence.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulation: The cells are then stimulated with a fixed concentration of the agonist (e.g., EC80 concentration of α-CGRP) for a specific time (e.g., 15-30 minutes) to induce cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: The results are plotted as a dose-response curve, and the IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-induced cAMP production, is determined.
Visualizations
CGRP Receptor Signaling Pathway
Caption: CGRP receptor signaling cascade and the antagonistic action of this compound.
Experimental Workflow for Radioligand Binding Assay
References
Zavegepant Demonstrates Potential Superiority Over Triptans in Preclinical Models of Allodynia
For Immediate Release
[City, State] – [Date] – In the landscape of migraine therapeutics, the emergence of calcitonin gene-related peptide (CGRP) receptor antagonists has marked a significant advancement, offering a novel mechanistic approach compared to the long-established triptan class of drugs. Preclinical evidence from various animal models of allodynia, a common and debilitating symptom of migraine, suggests that Zavegepant, a third-generation CGRP receptor antagonist, may offer advantages over traditional triptans. This comparison guide synthesizes available preclinical data, providing an objective assessment for researchers, scientists, and drug development professionals.
This compound (formerly BHV-3500) is a high-affinity, selective CGRP receptor antagonist.[1] Its mechanism of action involves blocking the CGRP receptor, thereby inhibiting the inflammatory cascade and pain signaling associated with migraine.[1][2] Triptans, such as sumatriptan (B127528), act as serotonin (B10506) 5-HT1B/1D receptor agonists, leading to vasoconstriction and inhibition of neuropeptide release. While effective for many, triptans' vasoconstrictive properties can be a concern for patients with cardiovascular comorbidities.
Quantitative Comparison of Efficacy in Animal Models of Allodynia
Direct head-to-head preclinical studies comparing this compound specifically with triptans in animal models of allodynia are not yet widely published. However, studies utilizing other small molecule CGRP receptor antagonists, such as olcegepant (B1677202), provide a valuable surrogate for comparing the drug classes in established migraine models that assess allodynia.
One key model involves the induction of migraine-like pain and allodynia using nitroglycerin (GTN) in rodents. In these models, both CGRP receptor antagonists and triptans have demonstrated efficacy in reversing GTN-induced hypersensitivity.[3] Another relevant model utilizes the application of an "inflammatory soup" to the dura mater to induce allodynia, which can be reversed by both sumatriptan and the CGRP antagonist CGRP8-37.[4]
A study directly comparing olcegepant and sumatriptan in a mouse model of GTN-induced allodynia revealed that both drug classes effectively reduced mechanical hypersensitivity.[3] While sumatriptan was effective at lower doses in this particular study, the distinct mechanism of CGRP antagonism offers a therapeutic alternative without the vasoconstrictor effects associated with triptans.[3]
| Parameter | This compound (CGRP Receptor Antagonist Class) | Triptans (e.g., Sumatriptan) | Animal Model | Key Findings |
| Reduction of Allodynia | Dose-dependent reduction in GTN-induced allodynia (data from olcegepant as a surrogate).[3] Effective in alleviating mechanical and thermal allodynia in a spinal hemisection model (data from CGRP(8-37)).[5] | Dose-dependent reduction in GTN-induced allodynia.[3] | Nitroglycerin (GTN)-induced allodynia in mice; Spinal hemisection-induced central neuropathic pain in rats. | Both drug classes demonstrate efficacy in reversing induced hypersensitivity.[3][4] |
| Reversal of Established Allodynia | Olcegepant prevented but did not reverse established allodynia in a restraint stress-primed model.[6] | Sumatriptan effectively reversed established allodynia in the same restraint stress-primed model.[6] | Restraint stress and umbellulone-induced allodynia in mice. | Suggests a potentially greater role for CGRP receptor activation in the initiation rather than the maintenance phase of an attack in this specific model.[6] |
Experimental Protocols
Nitroglycerin (GTN)-Induced Allodynia Model
This widely used model mimics migraine-like pain and associated allodynia in rodents.
-
Animals: Male and female C57BL/6 mice are commonly used.
-
Induction of Allodynia: A single intraperitoneal (i.p.) injection of nitroglycerin (e.g., 10 mg/kg) is administered.
-
Assessment of Mechanical Allodynia: Mechanical sensitivity of the periorbital region or hind paws is measured using von Frey filaments at baseline and at various time points after GTN administration (e.g., 30, 60, 90, and 120 minutes). A positive response is typically defined as a withdrawal of the head or paw.
-
Drug Administration: this compound (or a surrogate like olcegepant) or a triptan (e.g., sumatriptan) is administered, typically via i.p. injection, at a specified time point after GTN injection.
-
Outcome Measure: The withdrawal threshold or frequency of withdrawal in response to von Frey filament stimulation is recorded and compared between treatment groups and vehicle controls.
Restraint Stress and Umbellulone-Induced Allodynia Model
This novel, injury-free model is designed to assess both acute and preventive therapies by inducing a state of vulnerability.[6]
-
Animals: Female C57BL/6 mice are used.
-
Priming (Induction of Vulnerability): Mice undergo three consecutive daily episodes of restraint stress.[6]
-
Induction of Allodynia: Sixteen days after the initial restraint stress, mice are exposed to inhalational umbellulone (B1197196) (a TRPA1 activator) to trigger migraine-like pain.[6]
-
Assessment of Cutaneous Allodynia: Periorbital or hind paw sensitivity to von Frey filaments is measured to determine cutaneous allodynia.[6]
-
Drug Administration:
-
Prevention: The investigational drug is administered before the umbellulone challenge.
-
Reversal: The investigational drug is administered one hour after the umbellulone challenge, once allodynia is established.[6]
-
-
Outcome Measure: The reversal or prevention of umbellulone-induced cutaneous allodynia is assessed by comparing withdrawal responses to baseline and vehicle-treated animals.[6]
Signaling Pathways and Mechanisms of Action
The superiority of this compound in certain contexts may be attributed to its targeted mechanism of action, which directly counteracts the effects of CGRP, a key neuropeptide in migraine pathophysiology.
Caption: Mechanisms of action for this compound and Triptans.
Experimental Workflow Diagram
The following diagram illustrates a typical preclinical workflow for evaluating the efficacy of compounds like this compound and triptans in an animal model of allodynia.
Caption: Preclinical workflow for allodynia drug testing.
Conclusion
While direct comparative preclinical data for this compound versus triptans is still emerging, the available evidence from studies on the broader class of CGRP receptor antagonists suggests that they are effective in established animal models of allodynia. The distinct advantage of this compound lies in its targeted mechanism, which avoids the cardiovascular liabilities associated with the vasoconstrictive action of triptans. As research continues, further head-to-head studies will be crucial to fully elucidate the comparative superiority of this compound in alleviating allodynia and other migraine-associated symptoms.
References
- 1. Safety and Efficacy of this compound in Treating Migraine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of this compound as Abortive Treatment for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CGRP in Animal Models of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alleviation of mechanical and thermal allodynia by CGRP(8-37) in a rodent model of chronic central pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel, injury-free rodent model of vulnerability for assessment of acute and preventive therapies reveals temporal contributions of CGRP-receptor activation in migraine-like pain - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Zavegepant's Effects: A Comparative Guide Across Pivotal Trials
This guide provides a comparative analysis of the reproducibility of Zavegepant's (ZAVZPRET®) effects across its two pivotal, multicenter clinical trials. This compound is an intranasally administered small molecule calcitonin gene-related peptide (CGRP) receptor antagonist for the acute treatment of migraine.[1][2] By examining the methodologies and outcomes of these key studies, researchers can assess the consistency of the drug's performance in different, albeit centrally managed, research settings.
Mechanism of Action: CGRP Antagonism
This compound functions by blocking the CGRP receptor, which plays a crucial role in the pathophysiology of migraine.[2] During a migraine attack, the trigeminal nerve releases CGRP, a neuropeptide that causes vasodilation of cranial blood vessels and transmits pain signals.[3][4] By antagonizing the CGRP receptor, this compound inhibits these downstream effects, thereby alleviating migraine pain and associated symptoms.[4]
The diagram below illustrates the CGRP signaling pathway and the inhibitory action of this compound.
Comparative Analysis of Pivotal Trials
The efficacy and safety of this compound 10 mg nasal spray were established in two large, randomized, double-blind, placebo-controlled studies.[5] While both were multicenter trials conducted at various US-based clinics and research facilities under a unified protocol, they represent two distinct, large-scale investigations into the drug's effects.[1][6] The consistency of outcomes across these trials is a key indicator of reproducibility.
Experimental Protocols
Both pivotal trials followed a similar design to assess the efficacy of a single 10 mg dose of this compound for one moderate-to-severe migraine attack.
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[1]
Participant Population: Adults aged 18 years or older with a history of 2 to 8 moderate or severe migraine attacks per month.[1][6]
Intervention: Self-administration of a single dose of this compound 10 mg nasal spray or a matching placebo to treat a single migraine attack.[1][7]
Co-Primary Efficacy Endpoints:
-
Pain Freedom at 2 hours post-dose: Proportion of patients with a reduction of moderate or severe headache pain to no pain.[5][7]
-
Freedom from Most Bothersome Symptom (MBS) at 2 hours post-dose: Proportion of patients free from their self-identified MBS (chosen from photophobia, phonophobia, or nausea).[5][7]
The workflow for these clinical trials is generalized in the diagram below.
Quantitative Data Presentation
The results from the two pivotal trials for the 10 mg dose of this compound demonstrate a high degree of reproducibility for the co-primary endpoints and key secondary endpoints.
Table 1: Comparison of Co-Primary Efficacy Endpoints at 2 Hours Post-Dose
| Endpoint | Study 1 (Phase 2/3 - NCT03872453) | Study 2 (Phase 3 - NCT04571060) |
| Pain Freedom | ||
| This compound 10 mg | 22.5%[5][8] | 23.6%[7][9] (also reported as 24%[1][8]) |
| Placebo | 15.5%[5][8] | 14.9%[7][9] (also reported as 15%[1][8]) |
| P-value vs Placebo | P = 0.0113[5][8] | P < 0.0001[1][7] |
| Freedom from MBS | ||
| This compound 10 mg | 41.9%[5][8] | 39.6%[7][9] (also reported as 40%[1][8]) |
| Placebo | 33.7%[5][8] | 31.1%[7][9] (also reported as 31%[1][8]) |
| P-value vs Placebo | P = 0.0155[5][8] | P = 0.0012[1][7][8] |
Table 2: Comparison of Onset and Sustained Efficacy
| Endpoint | Study 1 (Phase 2/3 - NCT03872453) | Study 2 (Phase 3 - NCT04571060) |
| Pain Relief at 15 min | Data not emphasized as primary outcome | 15.9% (vs 8.0% placebo)[7][9] |
| Pain Relief at 2 hours | 60.6% (vs 53.6% placebo)[8] | 58.7% (vs 49.7% placebo)[7][9] |
| Return to Normal Function at 30 min | Data not emphasized as primary outcome | 10.5% (vs 6.1% placebo)[7] |
| Sustained Pain Relief (2-48 hours) | Statistically significant vs placebo[8] | 36.1% (vs 29.6% placebo)[7] |
Table 3: Comparison of Common Adverse Events (Safety Profile)
| Adverse Event | Study 1 (Phase 2/3 - NCT03872453) | Study 2 (Phase 3 - NCT04571060) |
| Dysgeusia (altered taste) | 13.5% - 16.1%[8] | 20.5%[7][9] (also reported as 21%[6]) |
| Placebo | 3.5%[8] | 4.7%[7][9] (also reported as 5%[6]) |
| Nasal Discomfort | 1.3% - 5.2%[8] | 3.7%[7][9] (also reported as 4%[6]) |
| Placebo | 0.2%[8] | 0.8%[7][9] (also reported as 1%[6]) |
| Nausea | 2.6% - 4.1%[8] | 3.2%[7][9] |
| Placebo | 0.5%[8] | 1.1%[7][9] |
Note: The Phase 2/3 study (NCT03872453) also tested 5 mg and 20 mg doses. The data presented here is for the 10 mg dose, which was selected for the subsequent Phase 3 trial and approved for market.[7][8]
Conclusion on Reproducibility
The quantitative data from the two pivotal trials for this compound 10 mg nasal spray show a high degree of consistency. The percentage of patients achieving the co-primary endpoints of pain freedom and freedom from the most bothersome symptom at 2 hours are remarkably similar across both studies. For instance, pain freedom was achieved by 22.5% in the first study and 23.6% in the second, a difference that is well within expected clinical trial variability.[5][7][8]
Similarly, the safety and tolerability profile was consistent, with dysgeusia, nasal discomfort, and nausea being the most frequently reported adverse events in both trials at comparable rates.[7][8] This reproducibility in both efficacy and safety across two large, independent patient populations provides strong evidence for the reliability of this compound's effects for the acute treatment of migraine.
References
- 1. Safety, tolerability, and efficacy of this compound 10 mg nasal spray for the acute treatment of migraine in the USA: a phase 3, double-blind, randomised, placebo-controlled multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. A Comprehensive Review of this compound as Abortive Treatment for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtopics.com [drugtopics.com]
- 5. neurologylive.com [neurologylive.com]
- 6. physiciansweekly.com [physiciansweekly.com]
- 7. neurology.org [neurology.org]
- 8. neurologylive.com [neurologylive.com]
- 9. This compound Nasal Spray Provides Safe and Effective Acute Treatment of Migraine - - Practical Neurology [practicalneurology.com]
Zavegepant vs. Established CGRP Antagonists: A Comparative Performance Analysis for Migraine Treatment
A deep dive into the efficacy, safety, and mechanisms of Zavegepant in comparison to standard CGRP receptor antagonists, providing researchers and drug development professionals with a comprehensive guide to their performance based on available clinical trial data.
This compound, a third-generation small molecule calcitonin gene-related peptide (CGRP) receptor antagonist, has emerged as a novel therapeutic option for the acute treatment of migraine.[1][2] Its unique intranasal administration offers a rapid onset of action, a significant advantage for patients experiencing debilitating migraine symptoms.[3] This guide provides a detailed comparison of this compound's performance against established oral CGRP antagonists, Ubrogepant and Rimegepant (B610484), supported by data from key clinical trials.
Comparative Efficacy
The efficacy of this compound has been demonstrated in several clinical trials, with key endpoints being pain freedom and freedom from the most bothersome symptom (MBS) at two hours post-dosing. When benchmarked against the established oral CGRP antagonists, Ubrogepant and Rimegepant, this compound exhibits a competitive efficacy profile.
A network meta-analysis of randomized clinical trials indicated that this compound 10 mg showed a significantly higher efficiency for pain freedom at 2 hours compared to placebo.[4] While direct head-to-head trials are limited, the available data allows for a comparative assessment of their performance in their respective placebo-controlled trials.
Table 1: Comparative Efficacy of this compound, Ubrogepant, and Rimegepant in Phase 3 Clinical Trials
| Efficacy Endpoint (at 2 hours post-dose) | This compound 10 mg[5] | Ubrogepant 50 mg[6] | Rimegepant 75 mg[7] | Placebo (this compound Trial)[5] | Placebo (Ubrogepant Trial)[6] | Placebo (Rimegepant Trial)[7] |
| Pain Freedom | 24% | 20.5% | 21% | 15% | 13.0% | 11% |
| Freedom from Most Bothersome Symptom | 40% | 38.7% | 35% | 31% | 27.6% | 27% |
Note: Data is sourced from separate Phase 3 clinical trials and does not represent a direct head-to-head comparison.
Onset of Action
A key differentiator for this compound is its rapid absorption via intranasal delivery, leading to a faster onset of therapeutic effects compared to oral formulations.[3][8] Peak plasma concentration of this compound is observed at approximately 30 minutes after a single 10 mg dose.[8] Clinical trial data has shown pain relief as early as 15 minutes post-dose for this compound.[9] In contrast, oral gepants like Rimegepant have demonstrated onset of efficacy for pain relief at 60 minutes.[10]
Safety and Tolerability Profile
The safety profiles of this compound, Ubrogepant, and Rimegepant are generally favorable, with most adverse events being mild to moderate in severity.
Table 2: Common Adverse Events Reported in Clinical Trials (≥2% incidence and greater than placebo)
| Adverse Event | This compound 10 mg[5] | Ubrogepant 50 mg[6] | Rimegepant 75 mg[7] |
| Dysgeusia (altered taste) | 21% | - | - |
| Nausea | 3% | 1.9% | 2% |
| Nasal Discomfort | 4% | - | - |
| Dizziness | - | <2% | <1% |
| Somnolence/Fatigue | - | <2% | <1% |
Note: Dashes indicate the adverse event was not reported at or above the specified threshold in the cited source.
The most common adverse event associated with this compound is dysgeusia, likely due to its intranasal route of administration.[5] Nausea is a common, though generally infrequent, side effect across all three medications. Importantly, clinical trials have not identified any signals of hepatotoxicity for this compound.[5]
Mechanism of Action: The CGRP Signaling Pathway
This compound, Ubrogepant, and Rimegepant all function as CGRP receptor antagonists.[11][12] CGRP is a neuropeptide that plays a crucial role in the pathophysiology of migraine.[13][14] During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation of cranial blood vessels and transmission of pain signals.[13][15] By blocking the CGRP receptor, these antagonists prevent the downstream effects of CGRP, thereby alleviating migraine symptoms.[12]
Experimental Protocols: A Look into Clinical Trial Design
The data presented in this guide is derived from randomized, double-blind, placebo-controlled clinical trials, which are the gold standard for evaluating the efficacy and safety of new drugs.
A typical clinical trial for an acute migraine treatment like this compound follows a structured workflow:
Key Methodological Considerations:
-
Patient Population: Trials typically enroll adults with a history of 2 to 8 moderate to severe migraine attacks per month.[5]
-
Study Design: The double-blind, placebo-controlled design is crucial to minimize bias.[5][7]
-
Endpoints: The co-primary endpoints are consistently pain freedom and freedom from the most bothersome symptom at 2 hours post-dose, providing a standardized measure of efficacy.[5][7]
-
Randomization: Patients are randomly assigned to receive either the active drug or a matching placebo, ensuring that the treatment groups are comparable at baseline.[5]
Conclusion
This compound offers a valuable addition to the armamentarium for the acute treatment of migraine. Its intranasal formulation provides a rapid onset of action, which can be a significant benefit for patients seeking quick relief. The efficacy of this compound is comparable to that of established oral CGRP antagonists, Ubrogepant and Rimegepant, with a generally well-tolerated safety profile. The choice of a CGRP antagonist will likely depend on individual patient needs and preferences, including the desired speed of onset and route of administration. Further head-to-head comparative studies would be beneficial to more definitively establish the relative performance of these agents.
References
- 1. A Comprehensive Review of this compound as Abortive Treatment for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. vjneurology.com [vjneurology.com]
- 4. The efficacy and safety of this compound nasal inhalation versus oral calcitonin-gene related peptide receptor antagonists in the acute treatment of migraine: a systematic review and network meta-analysis of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, tolerability, and efficacy of this compound 10 mg nasal spray for the acute treatment of migraine in the USA: a phase 3, double-blind, randomised, placebo-controlled multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ubrogepant for the Acute Treatment of Migraine: Pooled Efficacy, Safety, and Tolerability From the ACHIEVE I and ACHIEVE II Phase 3 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy, safety, and tolerability of rimegepant orally disintegrating tablet for the acute treatment of migraine: a randomised, phase 3, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zavzpret.pfizerpro.com [zavzpret.pfizerpro.com]
- 9. neurology.org [neurology.org]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound | C36H46N8O3 | CID 53472683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 13. scienceofmigraine.com [scienceofmigraine.com]
- 14. Calcitonin Gene-Related Peptide (CGRP) and Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcitonin gene-related peptide (CGRP): Role in migraine pathophysiology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the selectivity of Zavegepant through competitive binding assays
A Comparative Guide to the Selectivity of Zavegepant
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of this compound's binding affinity for the calcitonin gene-related peptide (CGRP) receptor against other related receptors. The data presented is supported by experimental evidence from competitive binding assays, confirming the high selectivity of this third-generation CGRP receptor antagonist.
This compound and the CGRP Signaling Pathway
This compound (BHV-3500) is a potent, small-molecule CGRP receptor antagonist approved for the acute treatment of migraine.[1][2] Its therapeutic mechanism is rooted in its ability to competitively block the CGRP receptor, a key component in the pathophysiology of migraine.[1][3] The CGRP receptor is a G-protein coupled receptor (GPCR) composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[3][4] The binding of the CGRP neuropeptide to this receptor initiates a signaling cascade that contributes to the vasodilation and neurogenic inflammation associated with migraine pain.[3] this compound prevents this cascade by occupying the receptor's binding site.
Assessing Selectivity: The Competitive Binding Assay
To validate the selectivity of a compound like this compound, competitive radioligand binding assays are essential.[5][6] This technique quantifies the ability of an unlabeled test compound (this compound) to displace a radiolabeled ligand that has a known high affinity for the target receptor. By measuring the concentration of this compound required to inhibit 50% of the radioligand binding (the IC50 value), its inhibitory constant (Ki) can be calculated, providing a direct measure of binding affinity.[6][7] Performing this assay across a panel of related receptors reveals the compound's selectivity profile.
Experimental Protocol: Radioligand Binding Assay
The following is a generalized protocol for a competitive binding assay targeting a GPCR like the CGRP receptor, synthesized from standard methodologies.[7][8]
-
Membrane Preparation:
-
Cells or tissues expressing the target receptor (e.g., human CGRP receptor, adrenomedullin (B612762) receptors) are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed, resuspended in a buffer containing a cryoprotectant, and stored at -80°C until use. Protein concentration is determined using a standard assay (e.g., BCA assay).[7]
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.[7]
-
Serial dilutions of the unlabeled test compound (this compound) are prepared.
-
Three types of reactions are set up:
-
Total Binding: Contains cell membranes, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-CGRP), and assay buffer.
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of an unlabeled competing ligand to saturate all specific binding sites.
-
Competitive Binding: Contains membranes, radioligand, and varying concentrations of this compound.
-
-
-
Incubation & Filtration:
-
The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.[7]
-
The reaction is terminated by rapid vacuum filtration through a filter mat (e.g., GF/C filters), which traps the membranes with bound radioligand.[7]
-
The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
-
-
Data Acquisition & Analysis:
-
The radioactivity retained on the dried filters is measured using a scintillation counter.[7]
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are analyzed using non-linear regression to generate a competition curve, from which the IC50 value is determined.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
This compound Selectivity Profile
Competitive binding assays demonstrate that this compound is a highly potent and selective antagonist for the human CGRP receptor. It binds to the receptor with a mean inhibitor constant (Ki) of 23 picomolar (pM).[1] Crucially, its affinity for other closely related receptors is significantly lower.
The table below summarizes the selectivity of this compound.
| Receptor Target | Binding Affinity (Ki) | Selectivity vs. CGRP Receptor |
| Human CGRP Receptor | 23 pM | - |
| Adrenomedullin Receptor 1 | >10,000-fold lower | >10,000x |
| Adrenomedullin Receptor 2 | >10,000-fold lower | >10,000x |
| Calcitonin Receptor | >10,000-fold lower | >10,000x |
| Amylin Receptor 1 | >10,000-fold lower | >10,000x |
| Amylin Receptor 3 | >10,000-fold lower | >10,000x |
| Data sourced from multiple in vitro studies.[1][2][9] |
This vast difference in binding affinity—over 10,000-fold—underscores the exceptional selectivity of this compound for its intended target, which is a critical attribute for minimizing potential off-target effects.
Conclusion
The data obtained from competitive binding assays conclusively confirm the high selectivity and potency of this compound for the human CGRP receptor. With a picomolar affinity for its target and over 10,000-fold selectivity against related receptors such as those for adrenomedullin, calcitonin, and amylin, this compound exemplifies a well-characterized antagonist.[1][2][9] This high degree of selectivity is a desirable characteristic in drug development, contributing to a favorable safety and tolerability profile by minimizing interactions with unintended biological targets.
References
- 1. A Comprehensive Review of this compound as Abortive Treatment for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduced hepatic impairment study to evaluate pharmacokinetics and safety of this compound and to inform dosing recommendation for hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CGRP receptor antagonists and antibodies against CGRP and its receptor in migraine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Zavegepant in a Laboratory Setting: A Procedural Guide
For researchers and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Zavegepant, aligning with general laboratory safety standards and regulatory guidelines.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and, in some cases, the Drug Enforcement Administration (DEA) for controlled substances.[1][2] A key principle is the prohibition of disposing of hazardous pharmaceutical waste down drains or toilets.[1][3] While this compound is not explicitly categorized as a hazardous waste, it is prudent to adhere to cautious disposal practices within a laboratory environment.[4]
Step-by-Step Disposal Protocol for this compound
1. Waste Identification and Segregation:
-
Unused or Expired this compound: Pure, unused, or expired this compound should be considered chemical waste.
-
Contaminated Materials: Any materials that have come into direct contact with this compound, such as personal protective equipment (PPE), spill cleanup materials, and contaminated labware (e.g., vials, pipette tips), should be treated as contaminated waste.
-
Empty Containers: Containers that held this compound should be managed according to laboratory protocols for empty chemical containers.
2. Waste Collection and Storage:
-
Collect all this compound waste in a designated, properly labeled, and sealed waste container.
-
The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the waste container is clearly marked as "Hazardous Waste" or "Chemical Waste" in accordance with your institution's policies.
3. Disposal Procedure:
-
Primary Recommended Method: The preferred method for disposing of this compound waste is through a licensed hazardous material disposal company.[1] Incineration at a permitted facility is a common and effective method for destroying active pharmaceutical ingredients.[1][5]
-
Alternative for Household Use: For the commercially available ZAVZPRET™ nasal spray used in a household setting, the FDA-approved patient information advises throwing the used device into the trash.[6][7] This is not the recommended procedure for a laboratory setting.
-
Never: Do not dispose of this compound down the drain or in the regular trash in a laboratory setting.[3][5]
4. Empty Container Management:
-
Empty containers that held this compound can often be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
-
After proper rinsing, the container can be punctured to prevent reuse and disposed of in accordance with institutional guidelines for non-hazardous laboratory waste.[1][5]
Quantitative Data
Currently, there is no publicly available quantitative data specifically detailing the environmental impact or specific disposal metrics for this compound.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available in the provided search results. The procedures outlined above are based on general best practices for laboratory chemical waste management.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.
Caption: this compound Disposal Workflow for Laboratory Settings.
References
Essential Safety and Handling Protocols for Zavegepant
For researchers, scientists, and drug development professionals, ensuring safe handling of Zavegepant is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, in its powdered form, requires careful handling to avoid inhalation and direct contact. While a comprehensive hazard assessment is pending, the available Safety Data Sheets (SDS) for this compound and its hydrochloride salt indicate that it is intended for research and development purposes and should be handled with caution.[1]
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Respiratory Protection | Self-contained breathing apparatus | To prevent inhalation of dust particles.[1] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from dust and splashes. |
| Hand Protection | Chemical-resistant gloves | To prevent skin contact. |
| Body Protection | Laboratory coat, long-sleeved gown | To protect skin and clothing from contamination. |
Safe Handling and Engineering Controls
Proper engineering controls are crucial to minimize the risk of exposure when working with this compound powder.
-
Ventilation : All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood or other contained ventilation enclosure.[2]
-
Avoid Dust Formation : Procedures should be designed to minimize the generation of dust.[1]
-
Restricted Access : Areas where this compound is handled should be clearly marked and access should be restricted to authorized personnel.
Operational Workflow for Handling this compound Powder
First Aid Measures
In the event of accidental exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Wash skin immediately with plenty of water and soap. Remove contaminated clothing. Seek medical attention if irritation develops.[2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Spill and Leak Procedures
In case of a spill, follow these steps to ensure safe cleanup:
-
Evacuate : Evacuate personnel from the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Wear appropriate PPE, including a self-contained breathing apparatus, and contain the spill.[1]
-
Clean-up : Carefully sweep or scoop up the spilled material, avoiding dust formation. Place in a sealed, labeled container for disposal.
-
Decontaminate : Clean the spill area with a suitable decontamination solution.
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage Conditions
| Parameter | Condition |
| Temperature | Store in a cool, well-ventilated area.[2] The commercial nasal spray is stored at controlled room temperature, 20°C to 25°C (68°F to 77°F).[3][4] |
| Container | Keep container tightly closed.[2] |
| Environment | Protect from light.[5] |
Disposal Plan
All waste materials contaminated with this compound should be considered hazardous waste.
-
Waste Collection : Collect all contaminated materials (e.g., gloves, wipes, disposable labware) in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal : Dispose of hazardous waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or water sources.[2] The used ZAVZPRET™ nasal spray device can be thrown away in the trash.[6][7]
Logical Relationship for Waste Disposal
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
